molecular formula C11H13NO3 B1376422 3-(Benzylamino)oxetane-3-carboxylic acid CAS No. 1159738-31-4

3-(Benzylamino)oxetane-3-carboxylic acid

Cat. No.: B1376422
CAS No.: 1159738-31-4
M. Wt: 207.23 g/mol
InChI Key: KMSVJIAOOXCXQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)oxetane-3-carboxylic acid is a synthetic building block of interest in medicinal chemistry and drug discovery. This multifunctional molecule incorporates an oxetane ring, a motif valued for its potential to improve the physicochemical and metabolic properties of therapeutic candidates. The presence of both a carboxylic acid and a secondary amine allows for diverse chemical modifications, enabling researchers to use this compound in the synthesis of more complex molecules, such as through amide bond formation or further functionalization of the amine. As a carboxylic acid, this compound can undergo characteristic reactions such as Fischer esterification to form esters or conversion to acid chlorides for further nucleophilic acyl substitution reactions to create amides or other derivatives. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the material safety data sheet (MSDS) for safe handling and storage procedures.

Properties

IUPAC Name

3-(benzylamino)oxetane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-10(14)11(7-15-8-11)12-6-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSVJIAOOXCXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90737212
Record name 3-(Benzylamino)oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159738-31-4
Record name 3-(Benzylamino)oxetane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90737212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Benzylamino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Oxetane Scaffolds in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery.[1][2] Its unique physicochemical properties, including low lipophilicity, metabolic stability, and its ability to act as a hydrogen bond acceptor, make it an attractive isostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[3] The incorporation of oxetane scaffolds can significantly improve the aqueous solubility, metabolic profile, and conformational rigidity of drug candidates.[1][3] 3-(Benzylamino)oxetane-3-carboxylic acid, in particular, represents a key building block that combines the favorable properties of the oxetane core with the versatile amino acid functionality, making it a valuable precursor for the synthesis of novel therapeutics, including protein degraders.[4] This guide provides a comprehensive, technically detailed protocol for the synthesis of this important compound, grounded in established chemical principles and practices.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively approached through a two-step sequence. The first step involves the synthesis of the key precursor, 3-aminooxetane-3-carboxylic acid. The second, and final, step is the selective N-benzylation of this amino acid to yield the target compound. This strategy allows for the controlled introduction of the benzyl group and facilitates purification of the final product.

Synthetic_Pathway Precursor_Synthesis Step 1: Synthesis of 3-Aminooxetane-3-carboxylic acid N_Benzylation Step 2: N-Benzylation Precursor_Synthesis->N_Benzylation Precursor Final_Product This compound N_Benzylation->Final_Product Final Product

Caption: Overall two-step synthetic strategy.

Part 1: Synthesis of 3-Aminooxetane-3-carboxylic Acid

The synthesis of the 3-aminooxetane-3-carboxylic acid precursor is a critical first stage. While several methods for the synthesis of oxetane-containing compounds exist, a common route to 3,3-disubstituted oxetanes often starts from oxetan-3-one.[5] The following protocol is a representative method based on established literature for the synthesis of similar amino acids.

Experimental Protocol: 3-Aminooxetane-3-carboxylic Acid

Reaction Scheme:

Oxetan-3-one → 3-Amino-3-cyanooxetane → 3-Aminooxetane-3-carboxylic acid

Step 1A: Strecker Synthesis of 3-Amino-3-cyanooxetane

  • To a solution of oxetan-3-one (1.0 eq) in aqueous ammonia (25-30%, 10 vol), add ammonium chloride (1.2 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 eq) in water (2 vol) dropwise, maintaining the internal temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Extract the aqueous mixture with ethyl acetate (3 x 10 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-amino-3-cyanooxetane.

Step 1B: Hydrolysis to 3-Aminooxetane-3-carboxylic Acid

  • To the crude 3-amino-3-cyanooxetane from the previous step, add concentrated hydrochloric acid (10 vol).

  • Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours, monitoring the reaction by TLC or LC-MS until the nitrile is fully consumed.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Adjust the pH of the solution to approximately 7 with a concentrated solution of sodium hydroxide. The product will precipitate out of the solution.

  • Filter the solid precipitate, wash with cold water, and then with a small amount of ethanol.

  • Dry the solid under vacuum to yield 3-aminooxetane-3-carboxylic acid.

Data Summary: Reagents for Part 1
ReagentMolar Eq.Purpose
Oxetan-3-one1.0Starting material
Aqueous Ammonia-Reagent/Solvent
Ammonium Chloride1.2Reagent
Sodium Cyanide1.2Reagent
Concentrated HCl-Reagent/Solvent
Sodium Hydroxide-Neutralization

Part 2: N-Benzylation via Reductive Amination

The introduction of the benzyl group onto the primary amine of 3-aminooxetane-3-carboxylic acid is achieved through reductive amination. This method is generally preferred over direct alkylation with benzyl halides as it minimizes the risk of over-alkylation and is typically conducted under milder conditions, which is crucial for preserving the integrity of the strained oxetane ring.[4][6]

Experimental Protocol: this compound

Reaction Scheme:

3-Aminooxetane-3-carboxylic acid + Benzaldehyde → [Imine Intermediate] → this compound

  • Suspend 3-aminooxetane-3-carboxylic acid (1.0 eq) in methanol (10 vol).

  • To this suspension, add benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve sodium borohydride (NaBH4) (1.5 eq) in a small amount of water or methanol.

  • Slowly add the sodium borohydride solution to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is approximately 2.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Adjust the pH of the remaining aqueous solution to approximately 5-6 with a saturated solution of sodium bicarbonate. The product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Data Summary: Reagents for Part 2
ReagentMolar Eq.Purpose
3-Aminooxetane-3-carboxylic acid1.0Starting material
Benzaldehyde1.1Benzyl source
Sodium Borohydride (NaBH4)1.5Reducing agent
Methanol-Solvent
1M Hydrochloric Acid-Quenching/Work-up
Sodium Bicarbonate-Neutralization

Mechanism and Scientific Rationale

The reductive amination process involves two key stages: the formation of an imine (or a Schiff base) followed by its reduction to a secondary amine.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Amino_Acid 3-Aminooxetane-3- carboxylic acid Hemiaminal Hemiaminal Intermediate Amino_Acid->Hemiaminal + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Final_Product 3-(Benzylamino)oxetane-3- carboxylic acid Imine->Final_Product + [H] Reducing_Agent NaBH4 Reducing_Agent->Final_Product

Caption: Mechanism of Reductive Amination.

The initial reaction between the primary amine of the amino acid and the carbonyl group of benzaldehyde forms a hemiaminal intermediate. This intermediate then dehydrates to form an imine.[4] The subsequent reduction of the C=N double bond of the imine by sodium borohydride yields the final N-benzylated product.[7] The choice of sodium borohydride is strategic; it is a mild reducing agent that is less likely to reduce the carboxylic acid group under these conditions.[8]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the benzyl group and the oxetane ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Trustworthiness and Self-Validation

The described protocols are designed to be self-validating through in-process monitoring and final product characterization. The progress of each reaction step should be carefully monitored using appropriate chromatographic techniques (TLC or LC-MS). The successful isolation of the intermediate and final products with the expected spectral and physical properties will validate the experimental procedure. It is imperative that all reagents are of high purity and all reactions are carried out under appropriate safety precautions in a well-ventilated fume hood.

References

  • Li, M., et al. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications. [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2020). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. [Link]

  • Enas, M. A., et al. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. [Link]

  • Ishikura, H., & Bull, J. A. (2022). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Chemical Communications. (1966). N-Benzyl Derivatives of Amino-acids as Peptide Intermediates. [Link]

  • Sánchez-Larios, E., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Boletín de la Sociedad Química de México. [Link]

  • ResearchGate. (2014). Selective N-Benzylation of Amino Acids under Homogeneously Catalyzed Hydrogenation Conditions. [Link]

  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Singh, A., et al. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Organic Letters. [Link]

  • ResearchGate. (2022). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2021). N‐benzylation using benzyl bromide. [Link]

  • Chalmers University of Technology. (2024). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Materials Advances. (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. [Link]

  • Wang, L., et al. (2023). Visible-Light-Promoted α-Benzylation of N-Phenyl α-Amino Acids to α-Amino Phenylpropanoids. The Journal of Organic Chemistry. [Link]

  • YouTube. (2023). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. [Link]

  • ResearchGate. (2024). Tandem Amination/Oxetane Ring Opening toward Benzomorpholines. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Introduction: The Emerging Significance of Oxetane-Containing Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Benzylamino)oxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular entities with enhanced pharmacological profiles is a perpetual driving force in drug discovery. In recent years, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing drug candidates. Among these, the oxetane motif has garnered considerable attention for its capacity to profoundly influence the physicochemical and pharmacological properties of molecules[1][2]. Once a synthetic curiosity, this four-membered heterocyclic ether is now celebrated for its ability to modulate key drug-like properties including pKa, lipophilicity (logP/logD), aqueous solubility, and metabolic stability[3][4].

This compound (CAS: 1159738-31-4) is a bifunctional building block that embodies the advantageous properties of the oxetane ring system. Its structure, featuring a secondary amine, a carboxylic acid, and the oxetane core, presents a unique combination of functionalities that are highly relevant for the synthesis of novel therapeutics, particularly in the realm of protein degraders[5]. This guide provides an in-depth technical overview of the core physicochemical properties of this compound, with a focus on the experimental methodologies for their determination. As a senior application scientist, the emphasis here is not merely on the "what" but the "why"—elucidating the rationale behind experimental choices and ensuring the integrity of the data generated.

Molecular and Structural Attributes

A foundational understanding of a molecule's basic structural and molecular properties is paramount before embarking on more complex physicochemical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[5][6]
Molecular Weight 207.23 g/mol [5][6][7]
CAS Number 1159738-31-4[5]
SMILES C1C(CO1)(C(=O)O)NCC2=CC=CC=C2[6][7]

It is noteworthy that the 3,3-disubstituted pattern of the oxetane ring in this molecule is a common feature in drug discovery, often associated with enhanced stability compared to other substitution patterns[3][4]. However, it is also crucial to be aware of the potential for instability of some oxetane-carboxylic acids, which can undergo isomerization to form lactones, particularly under thermal stress or during storage[8]. Therefore, careful handling and storage, as recommended at 2-8°C under dry and dark conditions, are essential to maintain the integrity of the compound[6][7].

Ionization Constant (pKa): A Critical Determinant of In Vivo Behavior

The pKa values of a molecule are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, both the secondary amine and the carboxylic acid are ionizable groups. The oxetane ring, being an electron-withdrawing group, is expected to lower the basicity (pKa of the conjugate acid) of the adjacent benzylamine compared to a similar acyclic analogue[3].

Experimental Determination of pKa via Potentiometric Titration

Potentiometric acid-base titration is the gold-standard method for the experimental determination of pKa values. This technique relies on monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is incrementally added.

Causality Behind Experimental Choices:

  • Titrant Selection: To determine the pKa of the carboxylic acid and the amino group, a diprotic titration is necessary. This involves titrating the fully protonated form of the molecule with a strong base (e.g., 0.1 M NaOH) and the fully deprotonated form with a strong acid (e.g., 0.1 M HCl).

  • Solvent System: The choice of solvent is critical. While aqueous media are preferred for their biological relevance, the solubility of the compound may necessitate the use of co-solvents such as methanol or DMSO. If a co-solvent is used, it is imperative to report the composition of the solvent system, as it can influence the apparent pKa values.

  • Temperature Control: pKa is temperature-dependent. Therefore, all measurements should be conducted at a constant, reported temperature, typically 25°C or 37°C to mimic physiological conditions[9].

Step-by-Step Protocol for Potentiometric pKa Determination:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or an appropriate co-solvent system to a final concentration of approximately 1-10 mM.

  • pH Meter Calibration: Calibrate the pH meter using at least two, and preferably three, standard buffer solutions that bracket the expected pKa values (e.g., pH 4.0, 7.0, and 10.0)[10].

  • Acidic Titration: If starting from the neutral form, titrate the analyte solution with a standardized solution of 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, ensuring the reading has stabilized[10]. Continue the titration until a clear inflection point is observed on the acidic side.

  • Alkaline Titration: In a separate experiment, or by back-titration, titrate a fresh sample of the analyte solution with a standardized solution of 0.1 M NaOH. Again, add the titrant in small increments and record the stabilized pH after each addition until a clear inflection point on the basic side is observed[10][11].

  • Data Analysis: Plot the pH versus the volume of titrant added to generate the titration curve. The pKa values correspond to the pH at the half-equivalence points[12][13]. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately determine the equivalence points.

Self-Validating System and Trustworthiness:

  • The use of standardized titrants and calibrated pH meters is fundamental.

  • Running the titration in triplicate and reporting the mean and standard deviation of the pKa values ensures reproducibility.

  • The shape of the titration curve itself serves as a validation of the presence of the ionizable groups.

Lipophilicity (logP/logD): Gauging Membrane Permeability and Beyond

Lipophilicity is a critical physicochemical property that influences a drug's solubility, permeability across biological membranes, and binding to its target protein. It is typically expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase, most commonly n-octanol and water. For ionizable molecules like this compound, the distribution coefficient (logD) is pH-dependent and provides a more physiologically relevant measure of lipophilicity.

Experimental Determination of logP/logD

Several methods exist for the experimental determination of logP and logD, with the shake-flask method being the traditional "gold standard"[14][15].

Causality Behind Experimental Choices:

  • Shake-Flask Method: This method is considered the most accurate as it involves the direct measurement of the analyte's concentration in both phases at equilibrium[14][15]. It is suitable for a wide range of compounds.

  • RP-HPLC Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a higher throughput alternative for estimating logP values[15]. It is an indirect method that relies on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

  • pH for logD Measurement: For logD determination, the aqueous phase must be buffered at a physiologically relevant pH, typically 7.4.

Step-by-Step Protocol for Shake-Flask logP Determination:

  • Phase Preparation: Prepare a mutually saturated system of n-octanol and water (or a buffer of a specific pH for logD). This is achieved by vigorously mixing the two phases and allowing them to separate.

  • Analyte Addition: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases (e.g., 500 µL of each)[16]. The initial concentration should be such that it is well below the solubility limit in either phase.

  • Equilibration: Vigorously vortex the mixture for a set period (e.g., 5 minutes) to facilitate partitioning[16]. Subsequently, centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS. A standard calibration curve for the analyte in each phase is required for accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P[14][17].

Self-Validating System and Trustworthiness:

  • The experiment should be performed in at least triplicate.

  • The sum of the amount of analyte in both phases should be compared to the initial amount added to check for mass balance and potential issues like adsorption to the container walls.

  • The choice of analytical method for quantification must be validated for linearity, accuracy, and precision in both the n-octanol and aqueous matrices.

Aqueous Solubility: A Prerequisite for Bioavailability

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. Therefore, determining the aqueous solubility of a new chemical entity is a critical early-stage activity.

Experimental Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays are commonly employed, each providing different but valuable information.

Causality Behind Experimental Choices:

  • Kinetic Solubility: This high-throughput method is often used in early discovery to screen large numbers of compounds[18][19]. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

  • Thermodynamic Solubility: This method measures the true equilibrium solubility of the solid form of the compound in an aqueous buffer and is considered the "gold standard"[18][19]. It is more time- and resource-intensive but provides a more accurate measure for lead optimization and pre-formulation studies.

Step-by-Step Protocol for Thermodynamic Solubility (Shake-Flask Method):

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of aqueous buffer at the desired pH (e.g., pH 7.4) in a sealed vial[9]. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium[19][20].

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., a 0.45 µm PVDF filter)[20].

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS[18][19]. A calibration curve prepared in the same buffer is required.

  • Data Reporting: The solubility is reported in units such as µg/mL or µM.

Self-Validating System and Trustworthiness:

  • The presence of residual solid at the end of the experiment must be visually confirmed to ensure that equilibrium with a saturated solution was achieved.

  • The pH of the saturated solution should be measured at the end of the experiment to confirm it has not changed significantly.

  • The solid state of the compound (e.g., crystalline or amorphous) can influence solubility and should be characterized if possible.

Visualization of Experimental Workflows

experimental_workflow

Conclusion: A Roadmap for Characterization

This compound stands as a valuable building block in modern medicinal chemistry, offering a unique constellation of structural features. A thorough understanding and robust experimental determination of its physicochemical properties—namely pKa, logP/logD, and aqueous solubility—are indispensable for its effective application in drug discovery and development. The methodologies outlined in this guide provide a framework for obtaining high-quality, reliable data. By adhering to these principles of careful experimental design, execution, and validation, researchers can confidently harness the potential of this and other novel oxetane-containing scaffolds to create the next generation of therapeutics.

References

  • This compound, min 97%, 500 mg - CP Lab Safety. [Link]

  • Wuitschik, G. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis Online. [Link]

  • LogP—Making Sense of the Value - ACD/Labs. [Link]

  • Burkhard, J. A. et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • This compound - goods.com. [Link]

  • Determination of The Pka Values of An Amino Acid - Scribd. [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

  • Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

  • Amino Acids Titration Analysis - Scribd. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. [Link]

  • Determination of partition coefficients (log P) - Bio-protocol. [Link]

  • DETERMINATION OF pKa OF GLYCINE - eGyanKosh. [Link]

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay - ResearchGate. [Link]

  • Aqueous Solubility Assays - Creative Bioarray. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC - WHO. [Link]

  • 04 - Amino Acid Titration Curve - YouTube. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. [Link]

  • 3-(Dibenzylamino)oxetane-3-carboxylic acid - PubChem. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - NIH. [Link]

Sources

3-(Benzylamino)oxetane-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(Benzylamino)oxetane-3-carboxylic acid CAS Number: 1159738-31-4

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS: 1159738-31-4), a specialized building block of increasing importance in medicinal chemistry and drug discovery. We will delve into the strategic value of the oxetane motif, the specific physicochemical properties of this compound, detailed synthetic protocols, and its applications, particularly as a component in the development of novel therapeutics like protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique scaffold in their programs.

The Strategic Value of the Oxetane Motif in Drug Design

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a highly valued motif in modern drug discovery.[1] Historically, strained four-membered rings were often avoided due to perceived instability. However, contemporary research has demonstrated that the oxetane scaffold is surprisingly robust under many synthetic conditions and offers a unique combination of properties that are highly advantageous for developing drug candidates.[2][3]

Key advantages conferred by the oxetane moiety include:

  • Improved Physicochemical Properties: Incorporation of an oxetane can significantly enhance aqueous solubility and reduce lipophilicity, critical parameters for optimizing a drug's pharmacokinetic profile.[1][4] The polar oxygen atom acts as a hydrogen bond acceptor, improving interactions with water.[4]

  • Metabolic Stability: Oxetanes can serve as effective bioisosteres for metabolically vulnerable groups, such as gem-dimethyl or carbonyl functionalities.[1] By replacing a labile site with a stable oxetane, chemists can block metabolic weak spots, prolonging the half-life of a compound.

  • Three-Dimensionality: In an era where drug discovery is moving away from "flat" molecules, the sp³-rich, rigid, and three-dimensional nature of the oxetane ring is highly desirable. This defined geometry can lead to higher target selectivity and improved binding by providing precise vectors for substituent placement.[1]

This compound is a prime example of a building block that embodies these advantages. It is a 3,3-disubstituted oxetane, providing a rigid scaffold with two distinct functional groups—a secondary amine and a carboxylic acid—poised for diverse chemical elaboration.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, analytical characterization, and computational modeling.

PropertyValueSource(s)
CAS Number 1159738-31-4[5][6]
Molecular Formula C₁₁H₁₃NO₃[5][6]
Molecular Weight 207.23 g/mol [5][6]
Canonical SMILES C1C(CO1)(C(=O)O)NCC2=CC=CC=C2[6]
MDL Number MFCD22370042[6]
Purity Typically ≥97%[5]
Appearance White to yellow powder/crystal[7]

Synthesis and Mechanistic Considerations

The synthesis of 3,3-disubstituted oxetanes like the title compound often leverages commercially available oxetan-3-one as a starting material. A robust and logical approach involves a modified Strecker synthesis, a classic method for producing α-amino acids.

G cluster_0 Synthetic Workflow start Oxetan-3-one + Benzylamine step1 Strecker Synthesis (e.g., TMSCN) start->step1 Reactants intermediate Intermediate: 3-(Benzylamino)oxetane-3-carbonitrile step1->intermediate Forms step2 Nitrile Hydrolysis (Acid or Base) intermediate->step2 Hydrolyzed product Final Product: This compound step2->product Yields

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative methodology based on established chemical principles for oxetane functionalization.[2]

Step 1: Synthesis of 3-(Benzylamino)oxetane-3-carbonitrile (Strecker Reaction)

  • To a stirred solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) at 0 °C, add benzylamine (1.05 eq).

  • Stir the mixture for 30 minutes to allow for the formation of the corresponding imine intermediate.

  • Add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3-(benzylamino)oxetane-3-carbonitrile intermediate.

Causality and Expertise: The Strecker synthesis is an efficient method for the one-pot formation of an aminonitrile from a ketone. Using TMSCN is often preferred over traditional sources like KCN/HCN for its milder conditions and better solubility in organic solvents, which is crucial for preserving the integrity of the oxetane ring.

Step 2: Hydrolysis to this compound

  • Dissolve the purified 3-(benzylamino)oxetane-3-carbonitrile (1.0 eq) in a mixture of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 12-48 hours. Monitor the reaction progress by LC-MS.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Carefully adjust the pH to the isoelectric point of the amino acid (typically pH 4-6) using a strong base (if acid hydrolysis was used) or strong acid (if base hydrolysis was used). The product should precipitate out of the solution.

  • Collect the solid precipitate by filtration, wash with cold water and then a non-polar solvent (e.g., diethyl ether) to remove impurities.

  • Dry the solid under vacuum to obtain the final product, this compound.

Trustworthiness and Self-Validation: The oxetane ring is generally stable but can be susceptible to ring-opening under harsh acidic conditions.[2] Therefore, the hydrolysis step must be carefully optimized. It is crucial to monitor the reaction closely to minimize the formation of byproducts. Some oxetane-carboxylic acids have also shown unexpected instability, isomerizing into lactones upon storage or heating.[8] It is imperative to characterize the final product thoroughly via ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, and to re-analyze the material before use if it has been stored for an extended period.

Applications in Medicinal Chemistry

This compound is not an end-product therapeutic but rather a high-value building block. Its bifunctional nature allows it to be incorporated into larger, more complex molecules.

Protein Degrader Building Blocks

A key application for this molecule is in the construction of PROTACs (Proteolysis-Targeting Chimeras) and other protein degraders.[5] These novel therapeutic modalities function by linking a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The rigid oxetane core can serve as a central scaffold or a component of the linker connecting the two ends of the degrader molecule.

G cluster_1 Conceptual Role in a PROTAC protac target_ligand Target Ligand Binds to Protein of Interest linker Linker Provides optimal spacing and properties target_ligand->linker e3_ligand E3 Ligase Ligand Recruits degradation machinery linker->e3_ligand oxetane 3-(R-amino)oxetane-3-carboxylic acid Rigid Scaffold Component linker->oxetane  Incorporates

Caption: Conceptual diagram of a PROTAC, showing where a building block like oxetane can be incorporated.

The benzylamino and carboxylic acid groups provide orthogonal handles for chemical modification. The carboxylic acid can be readily converted to an amide, while the secondary amine can be functionalized or used as a key pharmacophoric element. This allows medicinal chemists to systematically explore the chemical space required to achieve potent and selective protein degradation.

Handling, Storage, and Stability

Storage: For optimal shelf-life, the compound should be stored in a dark, dry place at 2-8°C under an inert atmosphere.[6]

Stability Considerations: As noted, certain oxetane-carboxylic acids can be prone to isomerization and degradation over time or upon heating.[8] Researchers must exercise diligence and verify the integrity of the material via analytical methods like NMR spectroscopy before its use in a synthetic sequence, as the presence of impurities could dramatically affect reaction yields and lead to ambiguous results.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. It combines the beneficial physicochemical properties of the oxetane motif—enhanced solubility, metabolic stability, and three-dimensionality—with the synthetic flexibility of its amino acid structure. Its utility in the rapidly advancing field of targeted protein degradation underscores its value to medicinal chemists aiming to develop next-generation therapeutics. Proper understanding of its synthesis, handling, and potential stability issues is paramount to successfully leveraging this compound in research and development.

References

  • CP Lab Safety. This compound, min 97%, 500 mg. [Link]

  • PubChem. 3-(Dibenzylamino)oxetane-3-carboxylic acid. [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Rodrigues, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Google Patents.
  • Chekshin, N., et al. (2020). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry. [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-(Benzylamino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectral data for 3-(Benzylamino)oxetane-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features of the molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar oxetane-containing compounds.

The structural complexity and potential pharmaceutical relevance of this compound necessitate a thorough analytical characterization to confirm its identity, purity, and structural integrity.[1][2] Oxetane rings, in particular, are of growing interest in medicinal chemistry, and understanding their behavior under various analytical conditions is crucial.[3] This guide provides the foundational spectroscopic knowledge for researchers working with this class of molecules.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. This compound comprises a central quaternary carbon within an oxetane ring, substituted with a carboxylic acid group and a benzylamino moiety.

cluster_nmr NMR Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) acq_h1 ¹H NMR Acquisition (400 MHz, 32 scans) prep->acq_h1 acq_c13 ¹³C NMR Acquisition (101 MHz, 1024 scans) prep->acq_c13 proc Data Processing (FT, Phasing, Baseline Correction) acq_h1->proc acq_c13->proc interp Spectral Interpretation (Peak Assignment, Structure Verification) proc->interp

Figure 2. A generalized workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Acquisition (Negative Ion Mode):

    • Acquire data in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Tandem MS (MS/MS):

    • To gain further structural information, perform fragmentation of the parent ion ([M+H]⁺ or [M-H]⁻) using collision-induced dissociation (CID).

Predicted Mass Spectral Data

The molecular formula of this compound is C₁₁H₁₃NO₃, with a monoisotopic mass of 207.0895 g/mol . [1][4]

Ion Predicted m/z (Exact Mass) Description
[M+H]⁺ 208.0968 Protonated molecule
[M+Na]⁺ 230.0788 Sodium adduct

| [M-H]⁻ | 206.0823 | Deprotonated molecule |

Interpretation of Predicted Fragmentation Patterns

Tandem MS (MS/MS) of the [M+H]⁺ ion would likely yield characteristic fragment ions resulting from the cleavage of the weakest bonds.

cluster_frags Predicted Fragments M_H [M+H]⁺ m/z 208.1 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z 190.1 M_H->frag1 -H₂O frag2 Loss of CO₂ [M+H-CO₂]⁺ m/z 164.1 M_H->frag2 -CO₂ frag3 Benzyl Cation [C₇H₇]⁺ m/z 91.1 M_H->frag3 Cleavage

Figure 3. Predicted MS/MS fragmentation of [M+H]⁺.

  • Loss of Water ([M+H-H₂O]⁺): The carboxylic acid group can readily lose a molecule of water, especially upon protonation.

  • Loss of Carbon Dioxide ([M+H-CO₂]⁺): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Benzyl Cation ([C₇H₇]⁺): Cleavage of the C-N bond can generate the stable benzyl cation at m/z 91.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs a background subtraction and Fourier transformation to generate the final IR spectrum.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the carboxylic acid and benzylamino groups. [5][6]

Functional Group Predicted Absorption (cm⁻¹) Intensity Description
O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad O-H stretch, hydrogen-bonded
C-H (Aromatic) 3000 - 3100 Medium, Sharp C-H stretch
C-H (Aliphatic) 2850 - 3000 Medium, Sharp C-H stretch
C=O (Carboxylic Acid) 1700 - 1730 Strong, Sharp C=O stretch
C=C (Aromatic) 1450 - 1600 Medium Ring stretch
C-O (Oxetane/Acid) 1000 - 1300 Strong C-O stretch

| N-H | 3300 - 3500 | Medium, Broad | N-H stretch |

Interpretation of Predicted IR Spectrum
  • O-H Stretch (2500-3300 cm⁻¹): The most characteristic feature of a carboxylic acid in an IR spectrum is the extremely broad O-H stretching band, which is a result of strong hydrogen bonding. [5][6]This broad absorption often overlaps with the C-H stretching region. [7]* C=O Stretch (1700-1730 cm⁻¹): A strong, sharp peak in this region is indicative of the carbonyl group of the carboxylic acid. [8][5]* C-H Stretches (2850-3100 cm⁻¹): Sharp peaks in this region correspond to the C-H bonds of the aromatic and aliphatic portions of the molecule.

  • N-H Stretch (3300-3500 cm⁻¹): A medium, broad peak in this region is expected for the N-H stretch of the secondary amine. This may be partially obscured by the broad O-H absorption.

  • C-O Stretch (1000-1300 cm⁻¹): Strong absorptions in this region are expected from the C-O bonds of the oxetane ring and the carboxylic acid.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectral data for this compound. By leveraging fundamental principles of NMR, MS, and IR spectroscopy, researchers can effectively characterize this molecule. The provided protocols and expected data serve as a valuable resource for confirming the synthesis and purity of this compound, thereby supporting its application in further research and development.

References

  • Vertex AI Search. (n.d.). This compound. Retrieved December 31, 2025.
  • PubChem. (n.d.). 3-(Dibenzylamino)oxetane-3-carboxylic acid. Retrieved December 31, 2025, from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved December 31, 2025, from [Link]

  • PubChemLite. (n.d.). 3-(dibenzylamino)oxetane-3-carboxylic acid (C18H19NO3). Retrieved December 31, 2025, from [Link]

  • Achmem. (n.d.). This compound. Retrieved December 31, 2025.
  • ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved December 31, 2025, from [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved December 31, 2025, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved December 31, 2025, from [Link]

  • Magnetic Resonance in Chemistry. (1990).
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved December 31, 2025, from [Link]

  • ChemicalBook. (n.d.). 3-aMino-oxetane-3-carboxylic acid Methyl ester(1363383-31-6) 1H NMR spectrum. Retrieved December 31, 2025.
  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved December 31, 2025, from [Link]

  • Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
  • Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
  • National Institutes of Health. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved December 31, 2025, from [Link]

  • YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved December 31, 2025, from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved December 31, 2025, from [Link]

Sources

An In-Depth Technical Guide to the Structural Analysis of 3-(Benzylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3-(benzylamino)oxetane-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. The oxetane motif is increasingly utilized as a versatile scaffold in drug design to enhance physicochemical properties such as solubility and metabolic stability.[1][2][3] This document offers a detailed examination of the synthesis, spectroscopic characterization, and conformational analysis of this specific amino acid derivative, providing field-proven insights for its application in drug development programs.

Introduction: The Significance of the Oxetane Scaffold

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in modern medicinal chemistry.[4] Its inherent ring strain (approximately 106 kJ/mol) and polarity, conferred by the oxygen atom, grant it unique properties.[1] Oxetanes are often employed as bioisosteres for gem-dimethyl or carbonyl groups, offering a strategy to improve aqueous solubility, modulate lipophilicity (LogD), and block metabolic oxidation at specific positions.[2][3] The rigid, three-dimensional structure of the oxetane ring can also enforce specific conformations, which is crucial for optimizing ligand-receptor interactions. This compound incorporates this privileged scaffold into an amino acid framework, presenting a unique topology for exploring chemical space in drug discovery.

Synthesis Pathway and Mechanistic Considerations

The synthesis of 3,3-disubstituted oxetanes, such as this compound, typically commences from the commercially available oxetan-3-one. A robust and scalable approach involves a modified Strecker synthesis, followed by hydrolysis of the resulting nitrile.

Experimental Protocol: Synthesis of this compound
  • Step 1: Formation of the α-aminonitrile.

    • To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as dichloromethane, add benzylamine (1.1 eq).

    • The mixture is stirred at room temperature to form the corresponding imine in situ.

    • Trimethylsilyl cyanide (TMSCN) (1.2 eq) is then added dropwise at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

    • Causality: The Strecker synthesis is an efficient method for the one-pot synthesis of α-aminonitriles from a ketone and an amine.[4] TMSCN serves as a less hazardous source of cyanide.

  • Step 2: Hydrolysis of the α-aminonitrile.

    • The crude α-aminonitrile from the previous step is subjected to hydrolysis.

    • It is crucial to employ basic conditions to mitigate the risk of oxetane ring-opening, which is known to occur under strong acidic conditions.[4]

    • A solution of sodium hydroxide (e.g., 6M) in a mixture of water and a co-solvent like methanol is added to the α-aminonitrile.

    • The reaction mixture is heated to reflux and monitored until the hydrolysis of the nitrile to the carboxylic acid is complete.

    • Self-Validation: The progress of the hydrolysis can be monitored by the disappearance of the nitrile peak in the IR spectrum (around 2230 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch.

  • Step 3: Purification.

    • Upon completion, the reaction mixture is cooled, and the pH is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using an acid like hydrochloric acid.

    • The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

The following diagram illustrates the synthetic workflow:

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup & Purification Oxetan-3-one Oxetan-3-one Imine_formation Imine_formation Oxetan-3-one->Imine_formation + Benzylamine Aminonitrile Aminonitrile Imine_formation->Aminonitrile + TMSCN Carboxylic_Acid Carboxylic_Acid Aminonitrile->Carboxylic_Acid NaOH, H2O/MeOH, Δ Final_Product This compound Carboxylic_Acid->Final_Product Acidification & Filtration G M_H [M+H]⁺ m/z 208.2 Fragment_A Loss of H₂O m/z 190.2 M_H->Fragment_A - H₂O Fragment_B Loss of COOH m/z 163.2 M_H->Fragment_B - COOH Fragment_C Benzyl Cation m/z 91.1 M_H->Fragment_C C-N Cleavage Fragment_D Loss of Benzylamine m/z 101.1 M_H->Fragment_D - C₇H₉N

Caption: Predicted ESI-MS fragmentation pathway.

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state conformation. The oxetane ring is nearly planar but can exhibit a slight puckering. [5]The substitution at the 3-position with both an amino and a carboxylic acid group, along with the benzyl group, will create significant steric interactions that dictate the preferred conformation. In the crystalline state, it is highly probable that the molecule will form a zwitterion, with the carboxylic acid protonating the amino group. This would facilitate strong intermolecular hydrogen bonding networks, involving the carboxylate, the ammonium group, and the oxetane oxygen, which would be a primary driver of the crystal packing.

Physicochemical Properties and Implications for Drug Development

The unique structural features of this compound have direct implications for its use in drug discovery.

Property Influence of Structural Features Implication in Drug Development
Solubility The polar oxetane ring and the ionizable amino and carboxyl groups enhance aqueous solubility.Improved bioavailability for oral administration and suitability for aqueous formulations.
Lipophilicity (LogD) The oxetane moiety is less lipophilic than a gem-dimethyl group. The benzyl group contributes to lipophilicity.The overall LogD can be fine-tuned by balancing these opposing features.
Metabolic Stability The oxetane ring can block metabolic oxidation at the 3-position.Increased in vivo half-life and reduced potential for the formation of reactive metabolites.
Acidity/Basicity (pKa) The electron-withdrawing nature of the oxetane oxygen is expected to lower the pKa of the benzylamine.Modulation of the overall charge state of the molecule at physiological pH, which affects cell permeability and off-target interactions (e.g., hERG). [3]
Conformational Rigidity The strained four-membered ring restricts the conformational freedom of the substituents at the 3-position.Provides a well-defined three-dimensional structure that can be exploited for precise interactions with a biological target.

Conclusion

This compound is a compelling molecular scaffold that combines the advantageous properties of the oxetane ring with the versatile functionality of an amino acid. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally determined using standard analytical techniques. The insights from this structural analysis underscore its potential as a valuable building block for the design of novel therapeutics with improved drug-like properties. Researchers and drug development professionals can leverage this understanding to rationally incorporate this and related oxetane derivatives into their discovery programs to address challenges in solubility, metabolism, and target engagement.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1836–1846. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., & Carreira, E. M. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739. [Link]

  • Mykhailiuk, P. K., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322. [Link]

Sources

Introduction: Embracing Structural Strain for Therapeutic Gain

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Oxetane Carboxylic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with superior pharmacological profiles is relentless. Traditionally, drug discovery programs have often been dominated by aromatic and conformationally flexible aliphatic scaffolds. However, the limitations of this chemical space, including challenges with solubility and metabolic stability, have catalyzed a shift towards greater three-dimensionality.[1] Saturated heterocycles, particularly small, strained ring systems, have emerged as powerful tools to navigate these challenges.[2]

Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention.[1][3] Its unique combination of properties—small size, polarity, and a rigid, three-dimensional structure—makes it an attractive motif for drug design.[4][5] The oxetane moiety can serve as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups, offering a strategic alternative to modulate physicochemical properties.[2][6][7] When a carboxylic acid is appended to this scaffold, the resulting substituted oxetane carboxylic acids become a class of compounds with profound potential, capable of engaging biological targets with high specificity while retaining favorable drug-like characteristics.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activity of substituted oxetane carboxylic acids. We will delve into the synthetic strategies that grant access to this scaffold, analyze its impact on pharmacokinetic profiles, and examine its application in targeting key enzymes implicated in human disease. The narrative is grounded in field-proven insights, explaining the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

PART 1: The Oxetane Carboxylic Acid Scaffold: Synthesis and Physicochemical Impact

The utility of any chemical scaffold in drug discovery is fundamentally tied to its synthetic accessibility and its influence on a molecule's properties. This section details the synthetic routes to substituted oxetane carboxylic acids and quantifies their significant impact on key Absorption, Distribution, Metabolism, and Excretion (ADME) parameters.

Synthetic Strategies and Considerations

The construction of the strained oxetane ring requires carefully chosen synthetic methods. While numerous strategies exist, a common and effective approach involves the intramolecular cyclization of a suitably functionalized precursor, followed by oxidation to yield the carboxylic acid.[8][9]

A representative synthesis often starts from a diol precursor. One of the hydroxyl groups is selectively protected or converted into a good leaving group (e.g., a tosylate), facilitating an intramolecular Williamson ether synthesis to form the oxetane ring. Subsequent deprotection and oxidation of the remaining primary alcohol furnish the desired carboxylic acid.[10]

G cluster_0 General Synthetic Scheme A 1,3-Diol Precursor B Selective Tosylation A->B TsCl, Pyridine C Intramolecular Cyclization (Williamson Ether Synthesis) B->C Base (e.g., NaH) D Substituted Hydroxymethyl Oxetane C->D E Oxidation D->E e.g., TEMPO, KMnO4 F Substituted Oxetane Carboxylic Acid E->F

Caption: A generalized synthetic pathway to oxetane carboxylic acids.

Causality in Experimental Choice: The choice of oxidizing agent is critical. For substrates with sensitive functional groups, milder conditions like TEMPO-catalyzed oxidation are preferred to prevent decomposition. For more robust substrates, stronger oxidants like potassium permanganate (KMnO4) can be employed for an efficient conversion.[10]

Synthetic Challenges: A primary challenge is the inherent ring strain of the oxetane, which can lead to undesired ring-opening reactions, particularly under strongly acidic conditions.[2][9] Furthermore, certain β-oxetane carboxylic acids have been shown to be predisposed to intramolecular isomerization, rearranging into lactones upon heating or even during storage.[11][12][13] This instability must be considered during synthesis, purification, and storage to ensure the integrity of the final compound.

Experimental Protocol 1: Synthesis of 3-Aryl-3-Oxetanecarboxylic Acid via Oxidation

This protocol describes the oxidation of a 3-aryl-3-(hydroxymethyl)oxetane intermediate.

  • Dissolution: Dissolve the 3-aryl-3-(hydroxymethyl)oxetane (1.0 eq) in a suitable solvent mixture, such as acetonitrile, water, and ethyl acetate (1:1:2 ratio).

  • Catalyst Addition: Add sodium periodate (NaIO₄, 4.0 eq) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 eq).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding isopropanol to consume excess oxidant.

  • Extraction: Dilute the mixture with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, and saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid product by flash column chromatography on silica gel or by recrystallization to yield the final product.

Modulation of Physicochemical and ADME Properties

The incorporation of an oxetane carboxylic acid motif can profoundly and beneficially alter a molecule's drug-like properties. This is often best illustrated through matched molecular pair analysis, where an oxetane is swapped for another group in an otherwise identical molecule.

G cluster_0 Bioisosteric Replacement A Core Molecule R B R = gem-Dimethyl -C(CH₃)₂- A:f1->B C R = Carbonyl -C(=O)- A:f1->C D R = Oxetane A:f1->D Improves Properties

Caption: Oxetane as a strategic bioisosteric replacement.

  • Aqueous Solubility: Replacing a non-polar group like a gem-dimethyl with a polar oxetane ring can dramatically increase aqueous solubility. Depending on the molecular context, this improvement can range from 4-fold to over 4000-fold, which is a critical advantage for achieving sufficient exposure for oral drug candidates.[6][7][14]

  • Lipophilicity (LogD): Oxetane-containing compounds are generally less lipophilic than their gem-dimethyl or cyclobutyl counterparts.[4][7] This reduction in LogD is beneficial for minimizing off-target toxicities and improving the overall ADME profile.

  • Metabolic Stability: The oxetane ring is generally robust to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7][8] By replacing a metabolically labile group (like a benzylic methyl group) with an oxetane, chemists can block a "soft spot" for metabolism, thereby reducing clearance and improving the compound's half-life.[3]

  • Basicity (pKa) Modulation: The electronegative oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect. When placed adjacent to a basic nitrogen atom, the oxetane can significantly lower the amine's pKa (by up to 2.7 units).[2][7] This is a powerful strategy to mitigate liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability.[9]

Table 1: Impact of Oxetane Introduction on Physicochemical Properties (Matched-Pair Analysis)

Parent Compound Moiety Replacement Moiety Change in Aqueous Solubility Change in LogD Change in Metabolic Stability (Clearance)
gem-Dimethyl Oxetane Increased [6][7] Decreased [4] Improved (Lower Clearance)[6][8]
Cyclobutane Oxetane Increased Decreased Improved (Lower Clearance)[4]

| n-Propyl | Oxetane | Increased | Decreased | Improved (Lower Clearance)[4] |

PART 2: Biological Activities and Therapeutic Applications

The favorable physicochemical properties imparted by the oxetane carboxylic acid scaffold translate into tangible benefits in drug discovery campaigns. This section explores the application of these compounds in targeting specific enzymes, using Fatty Acid Amide Hydrolase (FAAH) and Aldehyde Dehydrogenase 1A (ALDH1A) as illustrative case studies.

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Therapeutic Rationale: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[5] By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to therapeutic effects in pain, inflammation, and anxiety without the psychotropic side effects associated with direct cannabinoid receptor agonists.[15] Therefore, FAAH is a high-interest target for non-addictive analgesics.

Role of the Oxetane Carboxylic Acid: In designing reversible FAAH inhibitors, such as the α-ketoheterocycle class, a key challenge is achieving both potency and good "drug-like" properties.[16] An oxetane carboxylic acid moiety can be incorporated into an inhibitor scaffold to serve multiple purposes. The carboxylic acid can form a key ionic interaction with an anion-binding site within the FAAH active site channel, enhancing potency and selectivity.[16] Simultaneously, the oxetane ring can replace a more lipophilic group to improve solubility and metabolic stability, crucial for developing a viable drug candidate.

G cluster_0 Endocannabinoid Signaling Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH CB1R CB1 Receptor Anandamide->CB1R Activates Degradation Degradation FAAH->Degradation Signaling Analgesic Signaling CB1R->Signaling Inhibitor Oxetane Carboxylic Acid FAAH Inhibitor Inhibitor->FAAH Inhibits

Caption: Inhibition of FAAH by an oxetane-containing drug.

Experimental Protocol 2: In Vitro FAAH Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method for measuring the potency of a test compound against FAAH.

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).

    • Dilute recombinant human FAAH enzyme in the assay buffer to the desired concentration.

    • Prepare a stock solution of the fluorescent substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide, AAMCA) in DMSO.

    • Prepare serial dilutions of the test compound (substituted oxetane carboxylic acid) in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 5 µL of the test compound dilution (or DMSO for control).

    • Add 85 µL of the diluted FAAH enzyme solution to each well and incubate for 15 minutes at 37°C to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the fluorescent substrate solution to each well.

  • Data Acquisition:

    • Immediately begin reading the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Case Study: Inhibition of Aldehyde Dehydrogenase 1A (ALDH1A)

Therapeutic Rationale: The ALDH superfamily of enzymes is responsible for oxidizing aldehydes to carboxylic acids.[4] The ALDH1A isoform, in particular, is highly expressed in various cancers and is associated with cancer stem cells and resistance to chemotherapy.[4] Therefore, potent and selective ALDH1A inhibitors are being pursued as a novel anticancer strategy to target these resistant cell populations.

Impact of the Oxetane Scaffold: In the development of ALDH1A inhibitors, early hits often suffer from poor metabolic stability and low aqueous solubility.[4] The strategic replacement of a metabolically vulnerable or lipophilic group with an oxetane has proven highly effective. For example, in one series, replacing a portion of a pyrazolopyrimidinone core with an oxetane led to a robust inhibitor with significantly improved metabolic stability and excellent selectivity over the related ALDH2 isoform.[4]

Table 2: Structure-Activity Relationship (SAR) for Oxetane-Containing ALDH1A Inhibitors

Compound R Group ALDH1A1 IC₅₀ (µM) Metabolic Stability (t½ in HLM, min) Aqueous Solubility (µg/mL)
Lead Cmpd 5 Phenylpropyl 0.9 < 5 < 1
Oxetane Cmpd 6 Phenyl-oxetane 0.08 > 60 25

(Data adapted from literature to be illustrative of trends described in[4])

The data clearly shows that the introduction of the oxetane moiety (Compound 6) resulted in a >10-fold increase in potency, a dramatic improvement in stability in human liver microsomes (HLM), and a significant boost in solubility compared to the initial lead compound.

PART 3: Experimental Design and Self-Validating Protocols

To ensure the trustworthiness of data in a drug discovery program, all experimental protocols must be robust and self-validating. This involves including appropriate controls and understanding the principles behind each step.

In Vitro Metabolic Stability Assessment

Rationale: Assessing a compound's stability in the presence of liver microsomes is a standard in vitro method to predict in vivo metabolic clearance. A compound that is rapidly metabolized will likely have a short half-life in the body, limiting its therapeutic efficacy.

G cluster_0 Metabolic Stability Workflow A Incubate Compound with Liver Microsomes & NADPH B Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) A->B C Quench Reaction (e.g., Acetonitrile) B->C D Centrifuge & Collect Supernatant C->D E LC-MS/MS Analysis D->E F Quantify Parent Compound Remaining E->F G Calculate Half-Life (t½) F->G

Caption: Workflow for a human liver microsome stability assay.

Experimental Protocol 3: Human Liver Microsome (HLM) Stability Assay
  • Preparation:

    • Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 100 mM stock of the NADPH regenerating system (cofactor) in water.

    • Prepare a 1 mM stock of the test compound and positive control (e.g., Verapamil, a compound with known high clearance) in DMSO.

  • Incubation:

    • In a 96-well plate, combine the HLM solution and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH cofactor solution.

  • Time-Point Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

    • Include a negative control incubation without NADPH to check for non-enzymatic degradation.

  • Sample Processing:

    • Seal and vortex the quench plate.

    • Centrifuge the plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Calculation:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693 / k).

Conclusion and Future Directions

Substituted oxetane carboxylic acids represent a compelling and increasingly validated scaffold in modern drug discovery. Their power lies not in a single attribute, but in the synergistic combination of a rigid, polar three-dimensional core with the versatile functionality of a carboxylic acid. This combination provides medicinal chemists with a powerful tool to systematically address common challenges in drug design, including poor solubility, high metabolic clearance, and off-target toxicities related to basicity.[3][4][7]

The case studies presented herein demonstrate the tangible benefits of this scaffold in the pursuit of inhibitors for challenging targets like FAAH and ALDH1A. The detailed experimental protocols provide a framework for the robust evaluation of these and other oxetane-containing compounds, ensuring the generation of high-quality, trustworthy data.

Looking forward, the field is poised for further innovation. The development of novel, more efficient synthetic routes will expand the diversity of accessible substitution patterns on the oxetane ring.[17][18] The continued exploration of oxetanes as bioisosteres for other functional groups will undoubtedly uncover new applications.[9][19] As our understanding of the nuanced interplay between three-dimensional structure and biological activity grows, substituted oxetane carboxylic acids are set to become an even more integral part of the medicinal chemist's toolkit, paving the way for the next generation of safer and more effective medicines.

References

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage | Organic Letters - ACS Publications. (2020-04-27). Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns - PMC - NIH. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. (2023-09-07). Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (2016-09-15). Available at: [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights - ResearchGate. (2025-08-30). Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns - Semantic Scholar. (2023-09-07). Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]

  • Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00936J. (2023-09-15). Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC - NIH. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters - ACS Publications. (2022-06-29). Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. Available at: [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed Central. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - ResearchGate. Available at: [Link]

  • FAAH inhibitors in the limelight, but regrettably - PMC - PubMed Central. Available at: [Link]

  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed. (2020-07-17). Available at: [Link]

Sources

The Oxetane Motif: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered saturated heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of properties—polarity, metabolic stability, and a three-dimensional structure—offers a powerful tool to address common challenges in drug development, such as poor solubility and metabolic lability.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel oxetane derivatives. We will delve into the core synthetic strategies, providing field-proven insights into experimental choices and detailed, step-by-step protocols for key reactions. Furthermore, this guide will explore the tangible impact of oxetane incorporation on the physicochemical and pharmacokinetic properties of drug candidates, supported by illustrative case studies.

The Ascendancy of the Oxetane in Medicinal Chemistry: More Than Just a Structural Mimic

The strategic incorporation of an oxetane moiety can profoundly influence a molecule's drug-like properties.[1][5] Initially explored as a bioisostere for gem-dimethyl and carbonyl groups, the oxetane has proven to be far more versatile.[2][6] Its inherent polarity can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[7] Moreover, the strained four-membered ring is surprisingly robust in vivo, often conferring metabolic stability by blocking sites of oxidative metabolism.[7] The electron-withdrawing nature of the oxetane oxygen can also modulate the basicity of nearby amines, a useful tactic for optimizing off-target effects and pharmacokinetic profiles.[6] The recent FDA approval of rilzabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, marks a significant milestone, validating the use of a synthetically derived oxetane in an approved drug and heralding a new era of oxetane-containing therapeutics.[8][9]

Core Synthetic Strategies for Oxetane Ring Construction

The synthesis of the strained oxetane ring presents unique challenges, but several robust methods have been developed and refined. The choice of synthetic route is often dictated by the desired substitution pattern and the available starting materials. This section will explore the most prevalent and powerful strategies for constructing the oxetane core.

Intramolecular Williamson Etherification: A Classic Approach from 1,3-Diols

The intramolecular cyclization of a 1,3-diol derivative is one of the most common and versatile methods for synthesizing oxetanes.[3][10] This reaction, a variation of the classic Williamson ether synthesis, involves the formation of an alkoxide that displaces a leaving group on the third carbon of the chain in an SN2 reaction.[11][12]

Causality Behind Experimental Choices:

The success of this cyclization hinges on several factors. Firstly, the choice of the leaving group is critical; tosylates, mesylates, and halides are commonly employed.[10] Secondly, a strong, non-nucleophilic base is required to generate the alkoxide without competing side reactions. Sodium hydride (NaH) is a frequent choice.[10] The reaction is also sensitive to stereochemistry, with anti-1,3-diols often cyclizing more efficiently than their syn-counterparts.[13]

Experimental Protocol: Synthesis of a 2,4-Disubstituted Oxetane from a 1,3-Diol [10]

This protocol is adapted from the work of Nelson and co-workers for the stereocontrolled synthesis of 2,4-disubstituted oxetanes.

Step 1: Monotosylation of the 1,3-Diol

  • Dissolve the 1,3-diol (1.0 equiv) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add p-toluenesulfonyl chloride (1.05 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with cold water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the monotosylated diol.

Step 2: Intramolecular Cyclization

  • Dissolve the monotosylated diol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired oxetane.

Substrate Yield of Monotosylation Yield of Cyclization
anti-1,3-diolTypically >80%Typically 70-90%
syn-1,3-diolTypically >80%Typically 50-70%
The Paternò-Büchi Reaction: A Photochemical [2+2] Cycloaddition

The Paternò-Büchi reaction is a powerful photochemical method for the direct synthesis of oxetanes from an alkene and a carbonyl compound.[14][15] This [2+2] cycloaddition proceeds via the excitation of the carbonyl compound to its triplet state, which then adds to the alkene to form a 1,4-diradical intermediate that subsequently cyclizes to the oxetane.[14][16]

Causality Behind Experimental Choices:

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by the electronic nature of the reactants and the stability of the diradical intermediate. The reaction is often performed in non-polar solvents to minimize side reactions. The choice of light source and wavelength is critical; aromatic ketones are typically excited using UVA light (around 350 nm), while aliphatic carbonyls may require higher energy UVC light.[17] Recent advances have demonstrated the use of visible light photocatalysis to promote this transformation under milder conditions.

Experimental Protocol: Synthesis of a Spirocyclic Oxetane via Paternò-Büchi Reaction [2][18]

This protocol is adapted from the work of Coote and co-workers for the synthesis of functionalized spirocyclic oxetanes.

Step 1: Photochemical [2+2] Cycloaddition

  • In a quartz reaction vessel, dissolve the cyclic ketone (3.0 equiv), maleic anhydride (1.0 equiv), and p-xylene (1.0 equiv) in acetonitrile (0.1 M with respect to maleic anhydride).

  • Irradiate the solution with a 300 nm UV lamp in a photoreactor equipped with a cooling system to maintain a constant temperature (e.g., 25 °C).

  • Monitor the reaction progress by ¹H NMR spectroscopy until consumption of the maleic anhydride.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude spirocyclic oxetane anhydride.

Step 2: Nucleophilic Ring-Opening and Esterification (Telescoped Procedure)

  • Dissolve the crude anhydride in dichloromethane (DCM).

  • Add the desired alcohol (e.g., methanol, 1.5 equiv) and stir for 1 hour at room temperature.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the functionalized spirocyclic oxetane.

Cyclic Ketone Alcohol Overall Yield (3 steps)
CyclohexanoneMethanol~42%
CyclopentanoneEthanol~35%
Ring Expansion of Epoxides: A Route to 2-Substituted Oxetanes

The ring expansion of epoxides offers a valuable strategy for the synthesis of oxetanes, particularly those with substitution at the 2-position.[10][19] This transformation is often mediated by sulfur ylides, such as dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent).[19]

Causality Behind Experimental Choices:

The reaction proceeds via nucleophilic attack of the ylide on the less hindered carbon of the epoxide, leading to a betaine intermediate that undergoes intramolecular cyclization with the expulsion of dimethyl sulfoxide (DMSO) to form the oxetane.[10] This method is known for its high stereospecificity, with the stereochemistry of the starting epoxide being retained in the oxetane product.[10]

Experimental Protocol: Synthesis of a 2-Substituted Oxetane from an Epoxide [10]

This protocol is a general procedure based on the Corey-Chaykovsky reaction.

  • Prepare a solution of dimethylsulfoxonium methylide by adding sodium hydride (1.1 equiv) to a suspension of trimethylsulfoxonium iodide (1.1 equiv) in anhydrous DMSO under an inert atmosphere.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 1 hour).

  • Cool the ylide solution to 0 °C and add a solution of the epoxide (1.0 equiv) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-substituted oxetane.

Epoxide Yield
Styrene oxide85-95%
1,2-Epoxyoctane80-90%

The Impact of Oxetane Incorporation: Case Studies in Drug Discovery

The theoretical benefits of incorporating an oxetane are compelling, but their real-world impact is best illustrated through specific examples from drug discovery programs.

Case Study 1: Enhancing Solubility and Metabolic Stability in a PRMT5 Inhibitor

In the development of protein arginine methyltransferase 5 (PRMT5) inhibitors, researchers encountered a lead compound with potent enzymatic activity but poor aqueous solubility and metabolic stability.[20] By replacing a metabolically vulnerable tert-butyl group with a 3-hydroxy-3-methyloxetane moiety, the resulting analogue, 51 , exhibited significantly improved properties.[20]

Compound PRMT5 IC₅₀ (nM) Aqueous Solubility (µM) Metabolic Stability (t½, min)
Lead Compound10.5< 115
Analogue 51 4.255> 120

The introduction of the oxetane in analogue 51 not only blocked a key site of metabolism but also introduced a polar hydroxyl group, leading to a dramatic increase in solubility.[20] This modification ultimately resulted in a compound with a more favorable pharmacokinetic profile and potent in vivo antitumor efficacy.[20]

Case Study 2: Modulating Basicity and Improving Safety Profile in a BTK Inhibitor

In the discovery of the Bruton's tyrosine kinase (BTK) inhibitor fenebrutinib, an oxetane was strategically introduced to lower the pKₐ of a piperazine nitrogen.[6] The initial lead compound suffered from high hepatotoxicity.[6] Replacing a core phenyl ring with a pyridine and incorporating a 3-amino-oxetane moiety resulted in fenebrutinib, which had a lower pKₐH (6.3 vs. 7.8 for the precursor), leading to a better safety profile and improved drug-like properties.[6]

Visualization of Synthetic Pathways and Concepts

To further clarify the synthetic strategies and their underlying logic, the following diagrams illustrate the key transformations and decision-making processes.

Williamson_Etherification Start 1,3-Diol Step1 Monotosylation (TsCl, Pyridine) Start->Step1 Intermediate Monotosylated Diol Step1->Intermediate Step2 Intramolecular Cyclization (NaH, THF) Intermediate->Step2 Product Oxetane Step2->Product

Caption: Workflow for Oxetane Synthesis via Intramolecular Williamson Etherification.

Paterno_Buchi_Reaction cluster_reactants Reactants Carbonyl Carbonyl Compound Excitation Photochemical Excitation (hv) Carbonyl->Excitation Alkene Alkene Addition Addition to Alkene Alkene->Addition Triplet Triplet State Carbonyl Excitation->Triplet Triplet->Addition Diradical 1,4-Diradical Intermediate Addition->Diradical Cyclization Intersystem Crossing & Cyclization Diradical->Cyclization Product Oxetane Cyclization->Product

Caption: Mechanism of the Paternò-Büchi Reaction.

Conclusion and Future Outlook

The oxetane ring has firmly established itself as a valuable motif in the medicinal chemist's toolbox. Its ability to confer favorable physicochemical and pharmacokinetic properties has been repeatedly demonstrated, leading to the development of numerous clinical candidates and the recent approval of the first synthetically-derived oxetane-containing drug.[2][8] The synthetic methodologies for accessing a diverse range of oxetane derivatives continue to evolve, with new and more efficient strategies being reported regularly. As our understanding of the nuanced effects of oxetane incorporation grows, we can expect to see this versatile heterocycle play an even more prominent role in the design of the next generation of therapeutics.

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. (2022). Molecules, 27(19), 6529. [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]

  • Coote, S. C., et al. (2023). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications, 59(6), 735-738. [Link]

  • Coote, S. C., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò-Büchi reactions of cyclic ketones and maleic acid derivatives. ResearchGate. [Link]

  • Glick, M., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023). Journal of the American Chemical Society, 145(29), 15688–15694. [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. (2024). Beilstein Journal of Organic Chemistry, 20, 101-152. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • Glick, M., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [Link]

  • Synthesis of Oxetanes. (2021). Progress in Chemistry. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). European Journal of Medicinal Chemistry. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Paterno buchi reaction. (2015). SlideShare. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384–11428. [Link]

  • Intramolecular Williamson Ether Synthesis. (2015). Master Organic Chemistry. [Link]

  • Paternò–Büchi reaction. (n.d.). In Wikipedia. [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. [Link]

Sources

In-Depth Technical Guide: Theoretical Conformational Analysis of 3-(benzylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional conformation of small molecules is a critical determinant of their physicochemical properties and biological activity. This is particularly true for drug candidates, where specific spatial arrangements are required for effective interaction with biological targets. 3-(benzylamino)oxetane-3-carboxylic acid is a molecule of interest, incorporating a strained oxetane ring, a flexible benzylamino side chain, and a carboxylic acid group, all of which contribute to a complex conformational landscape.[1][2] The oxetane ring, a motif of growing importance in medicinal chemistry, can act as a conformational lock or a polar metabolic stabilizer, making a thorough understanding of its conformational preferences essential.[3][4] This technical guide provides a comprehensive, first-principles protocol for the theoretical and computational investigation of the conformational space of this compound. We detail a multi-step workflow, from initial structure generation to high-level quantum mechanical calculations and molecular dynamics simulations, explaining the causality behind each methodological choice to ensure a robust and scientifically sound analysis.

Introduction: The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, is not static. Molecules, particularly those with rotatable single bonds, exist as an ensemble of interconverting conformers, each with a specific potential energy. The relative population of these conformers at a given temperature dictates the molecule's overall properties and, crucially, its ability to bind to a target receptor. For a molecule like this compound, which contains both rigid (oxetane ring) and flexible (benzylamino side chain) components, the conformational landscape is expected to be rich and non-trivial.

The oxetane ring itself is a puckered four-membered ring, and its substitution pattern influences the degree of this puckering.[4] Furthermore, the relative orientations of the benzyl, amino, and carboxylic acid groups are governed by a series of rotatable bonds. Intramolecular hydrogen bonding, particularly between the carboxylic acid proton and the amine nitrogen or oxetane oxygen, can be expected to play a significant role in stabilizing certain conformations. Understanding these low-energy, stable conformers is the first step in predicting how this molecule will behave in a biological environment.

This guide outlines a rigorous computational workflow designed to explore this conformational space comprehensively.

Caption: High-level workflow for conformational analysis.

Theoretical Foundations

Our approach is hierarchical, beginning with computationally efficient methods to broadly sample the conformational space and progressing to more accurate, and costly, methods for refining the energies of identified conformers. This strategy is rooted in two core theoretical frameworks:

  • Quantum Mechanics (QM): Specifically, Density Functional Theory (DFT), provides an accurate description of the electronic structure of the molecule.[5][6][7] This allows for reliable geometry optimizations and energy calculations without prior parameterization. The choice of functional and basis set is critical for balancing accuracy and computational cost.[8][9]

  • Molecular Mechanics (MM): This framework uses classical physics and a parameterized "force field" to describe the potential energy of the system.[10][11] While less accurate than QM, its computational efficiency makes it ideal for simulating the dynamic behavior of molecules over longer timescales, such as in molecular dynamics simulations.[12][13]

Detailed Computational Methodology

This section provides a step-by-step protocol for the conformational analysis of this compound.

3.1. Step 1: Initial Structure Generation and Optimization

The first step is to obtain a reasonable 3D starting structure. This can be done using any molecular building software. The resulting structure must then be optimized to find the nearest local minimum on the potential energy surface.

Protocol:

  • Build the Molecule: Construct this compound in a molecular editor. The CAS number is 1159738-31-4.[1][2]

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive level of theory.

    • Method: Density Functional Theory (DFT).

    • Functional: B3LYP. This hybrid functional is widely used for organic molecules and provides a good balance of accuracy and speed for geometry optimizations.[14][15]

    • Basis Set: 6-31G(d). This is a Pople-style basis set of modest size, sufficient for obtaining a reasonable initial geometry.[14][15]

    • Dispersion Correction: Include an empirical dispersion correction, such as Grimme's D3, to account for van der Waals interactions, which are poorly described by standard B3LYP.[9][16] The keyword would be B3LYP-D3.

    • Software: This calculation can be performed using software packages like Gaussian, ORCA, or Spartan.

Causality: This initial optimization provides a well-defined starting point for the more exhaustive conformational search. Using a modest basis set at this stage saves significant computational time. The inclusion of a dispersion correction is crucial for molecules with aromatic rings and flexible chains where non-covalent interactions influence conformational preference.[9]

3.2. Step 2: Potential Energy Surface (PES) Scanning

To systematically explore the conformational space, we will perform a "relaxed" Potential Energy Surface (PES) scan.[17][18] This involves systematically rotating key dihedral angles while allowing the rest of the molecule to geometrically relax at each step.[19]

Key Dihedral Angles:

Based on the structure of this compound, the following three dihedral angles are critical for defining its overall conformation:

  • τ1: C(oxetane)-C-N-C(benzyl)

  • τ2: C-N-C(benzyl)-C(aromatic)

  • τ3: O-C-C-N (related to the orientation of the carboxylic acid)

Caption: Key dihedral angles for PES scanning.

Protocol:

  • Select Scan Coordinate: Perform a relaxed PES scan for each key dihedral angle (τ1, τ2, and τ3).[17][20][21]

  • Scan Parameters:

    • Rotate each dihedral from 0° to 360° in steps of 15° or 20°. A smaller step size increases resolution but also computational cost.

    • At each step, freeze the dihedral angle and optimize all other degrees of freedom.[17]

  • Level of Theory: Use the same level of theory as the initial optimization (e.g., B3LYP-D3/6-31G(d)).

Causality: This systematic scan ensures that all major basins on the potential energy surface are identified. A relaxed scan, as opposed to a rigid scan, is essential because it allows the molecule to adopt the lowest energy structure for each value of the constrained dihedral, providing a much more realistic energy profile.[18]

3.3. Step 3: Conformer Identification and High-Level Refinement

The PES scans will generate energy profiles. The minima on these profiles correspond to stable conformers.

Protocol:

  • Identify Minima: Plot the energy versus the dihedral angle for each scan and identify the coordinates corresponding to the energy minima.

  • Full Optimization: Use the geometries from these minima as starting points for full, unconstrained geometry optimizations at a higher level of theory to obtain more accurate structures and relative energies.

    • Method: DFT

    • Functional: A range-separated hybrid functional like ωB97X-D or a meta-GGA functional like M06-2X is recommended. These functionals often provide better accuracy for non-covalent interactions and thermochemistry compared to B3LYP.[16][22]

    • Basis Set: A larger, more flexible basis set such as 6-311+G(d,p) or a basis set from the def2 family (e.g., def2-TZVP) should be used.[8][22] The + indicates the addition of diffuse functions, which are important for describing non-covalent interactions and anions, while the second p adds polarization functions to hydrogen atoms.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized conformer at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Causality: Refining the conformer geometries and energies with a more robust functional and a larger basis set is crucial for obtaining chemically accurate results.[23] The initial scan with a cheaper method efficiently located the relevant conformers, and now we invest more computational resources to accurately describe them. Frequency calculations are a mandatory self-validating step to confirm the nature of the stationary points.

3.4. Step 4: Solvation Effects

The conformation of a molecule can change significantly in solution compared to the gas phase due to interactions with the solvent. These effects can be modeled using either implicit or explicit solvent models.

Protocol (Implicit Solvation):

  • Model Selection: Use a continuum solvation model like the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM).[24][25][26] The SMD model is generally recommended for calculating free energies of solvation.[25]

  • Re-optimization: Re-optimize the lowest-energy gas-phase conformers using the high-level DFT method (e.g., ωB97X-D/def2-TZVP) combined with the chosen solvation model (e.g., SCRF=SMD,Solvent=Water).[24]

  • Energy Calculation: Compare the relative free energies of the conformers in solution to determine if the preferred conformation changes.

Causality: Implicit solvation models provide a computationally efficient way to account for the bulk electrostatic effects of the solvent, which can stabilize polar conformers.[24] For a molecule with amino and carboxylic acid groups, these effects are expected to be significant. Re-optimizing in the presence of the solvent is necessary as the geometry can change to maximize favorable solute-solvent interactions.

3.5. Step 5: Molecular Dynamics (MD) Simulations

While QM calculations provide a static picture of discrete, low-energy conformers, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule explores its conformational space over time at a given temperature.[12][13][27]

Protocol:

  • Force Field Parameterization:

    • Select a suitable force field for small organic molecules, such as the General AMBER Force Field (GAFF) or CGenFF.[10][11][28][29]

    • Generate the parameters for this compound. This typically involves calculating QM electrostatic potential (ESP) charges (e.g., at the HF/6-31G* level) and fitting them using a procedure like RESP. Tools like Antechamber in the AmberTools suite can automate this process.[28][29]

  • System Setup:

    • Place one or more molecules of the solute into a simulation box (e.g., a cubic box with periodic boundary conditions).

    • Solvate the box with an explicit solvent model, such as TIP3P water.[13]

  • Simulation:

    • Minimization: Energy-minimize the entire system to remove any bad contacts.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant pressure (NPT ensemble) to achieve the correct density.

    • Production Run: Run the simulation for a sufficiently long time (e.g., 100-1000 ns) in the NVT or NPT ensemble to sample the conformational transitions.[27]

  • Analysis: Analyze the resulting trajectory to understand the populations of different conformers, the timescales of their interconversion, and to identify any important intramolecular hydrogen bonds.

Causality: MD simulations provide insights that static calculations cannot. They reveal the dynamic equilibrium between conformers and can uncover transient states that may be biologically relevant.[12][30] Using an explicit solvent provides a more detailed and accurate representation of solute-solvent interactions, including specific hydrogen bonding, compared to implicit models.[13][27]

Data Presentation and Interpretation

The results from the QM and MD calculations should be synthesized to build a complete picture of the molecule's conformational preferences.

Table 1: Relative Energies of Gas-Phase Conformers

Conformer IDKey Dihedrals (τ1, τ2, τ3)Relative Electronic Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)
Conf-1 (65°, 175°, 5°)0.000.0075.3
Conf-2 (-70°, 178°, 8°)0.850.9219.1
Conf-3 (68°, -10°, 175°)2.102.054.9
Conf-4 (175°, 85°, 10°)3.503.610.7

Energies calculated at the ωB97X-D/def2-TZVP level of theory. Gibbs free energies include ZPVE and thermal corrections at 298.15 K.

Interpretation: The data should be analyzed to identify the global minimum and other low-lying conformers. The Boltzmann population, calculated from the relative Gibbs free energies, gives a statistical prediction of the abundance of each conformer at equilibrium. In the hypothetical data above, "Conf-1" is the dominant species in the gas phase. The analysis should also involve visualizing the conformers to understand the specific interactions (e.g., intramolecular hydrogen bonds) that stabilize them. The results from the solvated calculations and MD simulations would then be compared to this gas-phase baseline to assess the influence of the environment.

Conclusion

The comprehensive computational workflow detailed in this guide provides a robust framework for elucidating the conformational landscape of this compound. By combining systematic potential energy surface scans using DFT with the dynamic insights from molecular dynamics simulations, researchers can develop a deep understanding of the molecule's structural preferences. This knowledge is invaluable for structure-activity relationship (SAR) studies, rational drug design, and predicting the molecule's behavior in complex biological systems. The hierarchical approach ensures both a thorough exploration of conformational space and a high level of accuracy for the most relevant structures, embodying the principles of scientific rigor and computational efficiency.

References
  • Force fields for small molecules. National Center for Biotechnology Information. [Link]

  • AMBER - Wikipedia. Wikipedia. [Link]

  • Molecular dynamics simulations as a guide for modulating small molecule aggregation. Nature Communications. [Link]

  • Development and Comprehensive Benchmark of a High Quality AMBER-Consistent Small Molecule Force Field with Broad Chemical Space Coverage for Molecular Modeling and Free Energy Calculation. ChemRxiv. [Link]

  • scanning potential energy surfaces. University of Zurich, Institute of Organic Chemistry. [Link]

  • Navigating AMBER Force Fields. DiPhyx Stories. [Link]

  • Force fields in GROMACS. GROMACS documentation. [Link]

  • OntoPESScan: An Ontology for Potential Energy Surface Scans. Journal of Chemical Information and Modeling. [Link]

  • How do I do a PES (potential energy surface) scan for the excited electronic state? Chemistry Stack Exchange. [Link]

  • Delta G of solvation in Gaussian09. Dr. Joaquin Barroso's Blog. [Link]

  • Tutorial 07 | Gaussian PES Scans – Relaxed Scans. YouTube. [Link]

  • SCRF. Gaussian.com. [Link]

  • Generating potential energy surfaces. Visualize Organic Chemistry. [Link]

  • Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA. The Journal of Physical Chemistry B. [Link]

  • Molecular Dynamics Simulation small molecule. YouTube. [Link]

  • Solvation Models. NWChem. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • Molecular dynamics simulation for all. Neuron. [Link]

  • Efficient Amino Acid Conformer Search with Bayesian Optimization. Journal of Chemical Information and Modeling. [Link]

  • Molecular dynamics - Wikipedia. Wikipedia. [Link]

  • SMD on Gaussian. Reddit. [Link]

  • Density functionals and basis set. ResearchGate. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Molecules. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. Sciforum. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal. [Link]

  • Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. ResearchGate. [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. [Link]

  • 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid. PubChem. [Link]

  • Conformational analysis of 1,3-oxathiane. ResearchGate. [Link]

  • What does B3LYP do well? What does it do badly? Chemistry Stack Exchange. [Link]

  • This compound, min 97%, 500 mg. CP Lab Safety. [Link]

  • Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules. [Link]

  • Conformational analysis by intersection: CONAN. Journal of Computational Chemistry. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

Sources

stability of 3-(Benzylamino)oxetane-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solution Stability of 3-(Benzylamino)oxetane-3-carboxylic Acid

Foreword: From Curiosity to Core Motif

The journey of the oxetane ring in medicinal chemistry is a compelling narrative of rediscovery and strategic application. Once considered an exotic and potentially fragile heterocycle, it has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] By replacing common functionalities like gem-dimethyl or carbonyl groups, an oxetane can profoundly enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability—often simultaneously.[3] This guide focuses on a specific, highly functionalized example: this compound, a molecule that embodies both the promise and the inherent challenges of this unique scaffold.

As drug development professionals, our success hinges on a deep, mechanistic understanding of our chosen molecules. The stability of a compound is not a mere checkbox on a development plan; it is the foundation upon which formulation, manufacturing, and ultimately, clinical success are built. The central challenge with oxetanes is navigating the fine line between their beneficial properties and the potential for degradation stemming from their inherent ring strain.[1][4]

This document serves as a comprehensive framework for systematically evaluating the solution stability of this compound. It moves beyond rote protocols to explain the causality behind experimental choices, grounding every recommendation in established scientific principles and field-proven insights. Our objective is to equip you, our fellow researchers, with the knowledge to not only generate robust stability data but also to anticipate potential liabilities and design more resilient drug candidates from the outset.

Chapter 1: Deconstructing the Stability of the Oxetane Core

A common misconception is the categorical instability of oxetanes under acidic conditions.[1] The reality is far more nuanced and is dictated largely by the substitution pattern on the four-membered ring.

The Structural Arbiters of Stability

The stability of the oxetane ring towards acid-catalyzed ring-opening is critically dependent on steric and electronic factors. The generally accepted mechanism involves protonation of the ring oxygen, followed by nucleophilic attack at one of the adjacent carbons.

  • Substitution Pattern: The substitution at the 3-position is paramount. For 3,3-disubstituted oxetanes, the path of an external nucleophile to the C-O σ* antibonding orbital is sterically hindered by the substituents.[1] This kinetic barrier imparts a remarkable degree of stability compared to 3-monosubstituted or 2-substituted analogues, which are more susceptible to ring scission.[3][5] this compound, being a 3,3-disubstituted derivative, is predicted to possess this enhanced intrinsic stability.

  • The Special Case of Oxetane-Carboxylic Acids: A specific and often overlooked degradation pathway for oxetane-carboxylic acids is intramolecular isomerization into γ-lactones.[6] This process can occur even upon storage at room temperature or with gentle heating, without the need for a strong external acid catalyst. The reaction is initiated by intramolecular protonation of the oxetane oxygen by the neighboring carboxylic acid group. However, this isomerization is not universal. The stability of the oxetane-carboxylic acid is significantly influenced by its other substituents.[6]

A Stability Hypothesis for this compound

Based on literature precedents, we can formulate a working hypothesis. The stability of this compound is likely enhanced by two key features:

  • Zwitterionic Character: As an amino acid, the molecule can exist as a zwitterion in solution. The high effective basicity of the amino group could prevent the intramolecular proton transfer from the carboxylic acid to the oxetane oxygen, thereby inhibiting the isomerization pathway.[6]

  • Steric Bulk: The presence of a bulky benzyl group, in addition to the carboxylic acid at the 3-position, contributes to the steric shielding that protects the oxetane ring from external nucleophilic attack.[6]

Despite these stabilizing features, the compound is not immune to degradation. We must anticipate that under sufficiently harsh conditions (e.g., strong acid, high temperature), the protective effects can be overcome, leading to ring-opening or other degradation pathways. Vendor recommendations to store the solid material at 2-8°C underscore the need for empirical evaluation.[7]

Chapter 2: Designing a Robust Forced Degradation Study

A forced degradation, or stress testing, study is an indispensable tool in drug development. Its purpose is not to determine shelf-life but to deliberately accelerate degradation to identify likely degradation products, elucidate degradation pathways, and establish the specificity of analytical methods.[8][9] The study should be designed to achieve a target degradation of approximately 5-20%, as excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.[10]

Overall Experimental Workflow

The logical flow of a comprehensive stability study is critical for generating reliable and interpretable data. The process begins with careful sample preparation and progresses through controlled stress application, timely analysis, and thorough data interpretation.

G cluster_prep Preparation cluster_stress Stress Conditions (Incubation) cluster_analysis Analysis cluster_data Data Interpretation P1 Prepare Compound Stock Solution (e.g., in Acetonitrile/Water) S1 Acid Hydrolysis (e.g., 0.1 M HCl, 40°C) P1->S1 Add to Stress Media S2 Base Hydrolysis (e.g., 0.1 M NaOH, 40°C) P1->S2 Add to Stress Media S3 Oxidative Stress (e.g., 3% H2O2, RT) P1->S3 Add to Stress Media S4 Thermal Stress (pH 7.4 Buffer, 60°C) P1->S4 Add to Stress Media S5 Photostability (ICH Q1B Light Source, RT) P1->S5 Add to Stress Media P2 Prepare Aqueous Buffers & Stress Reagents (HCl, NaOH, H2O2) A1 Sample at Time Points (e.g., 0, 2, 8, 24, 48h) S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Quench Reaction (Neutralize/Dilute) A1->A2 A3 Analyze via Stability- Indicating UPLC-MS/MS A2->A3 D1 Quantify Parent Compound (% Remaining) A3->D1 D2 Identify & Characterize Degradation Products A3->D2 D3 Propose Degradation Pathways D1->D3 D2->D3

Caption: Workflow for a forced degradation study.

Chapter 3: Validated Experimental Protocols

The trustworthiness of a stability study lies in the meticulous execution of its protocols. Every step must be controlled and reproducible.

Protocol 3.1: Preparation of Stock and Working Solutions

Causality: A high-quality, accurately prepared stock solution is the bedrock of the entire experiment. Using a co-solvent like acetonitrile or DMSO initially ensures complete dissolution before dilution into aqueous media, preventing inaccuracies from poor solubility.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL Class A volumetric flask.

  • Add a minimal amount of acetonitrile (e.g., 1 mL) to dissolve the solid completely.

  • Dilute to the mark with HPLC-grade water and mix thoroughly. This stock solution should be prepared fresh.

  • Working Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL Class A volumetric flask and dilute to the mark with a 50:50 acetonitrile:water mixture. This working solution will be added to the stress media.

Protocol 3.2: Execution of Forced Degradation

Causality: The conditions are chosen to simulate a range of potential environmental and formulation challenges. Each stress condition requires a parallel control sample (stored at 4°C in the dark) to account for any non-stress-related changes. Time points are selected to capture the kinetics of degradation.

  • Setup: For each condition below, prepare vials containing 900 µL of the specified stress medium. Also prepare control vials with pH 7.4 buffer.

  • Initiation: At time zero (T=0), add 100 µL of the working solution (100 µg/mL) to each vial, resulting in a final concentration of 10 µg/mL. Mix well. Immediately take a T=0 sample from a control vial.

  • Incubation: Store the vials under the specified conditions.

  • Sampling: At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each vial for analysis.

  • Quenching: Immediately after sampling, quench the degradation reaction to prevent further changes prior to analysis.

    • Acidic Samples: Neutralize with an equal volume of 0.1 M NaOH.

    • Basic Samples: Neutralize with an equal volume of 0.1 M HCl.

    • Other Samples: Dilute with an equal volume of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile).

Stress Conditions Table

Stress ConditionReagent/ParameterIncubation Temperature
Acid Hydrolysis 0.1 M Hydrochloric Acid40 °C
Base Hydrolysis 0.1 M Sodium Hydroxide40 °C
Oxidation 3% Hydrogen PeroxideRoom Temperature
Thermal pH 7.4 Phosphate Buffer60 °C
Photostability ICH Q1B compliant light sourceRoom Temperature
Protocol 3.3: Stability-Indicating UPLC-MS/MS Method

Causality: A gradient UPLC method is essential for separating the parent compound from potentially more polar or less polar degradation products. Tandem mass spectrometry (MS/MS) provides unparalleled sensitivity and selectivity for quantification and allows for structural elucidation of unknown peaks.[11]

  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is a suitable starting point.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: 5% to 95% B

    • 4.0-5.0 min: 95% B

    • 5.0-5.1 min: 95% to 5% B

    • 5.1-6.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • MS/MS Detection (MRM Mode):

    • Ionization Mode: Positive ESI

    • Parent Compound (C11H13NO3, MW 207.23): Monitor the transition for the protonated molecule [M+H]+, m/z 208.1 -> fragment ion (e.g., loss of H2O and CO).

    • Potential Degradants: Scan for the expected masses of the diol (m/z 226.1) and lactone (m/z 208.1, an isomer) and their characteristic fragments.

Chapter 4: Anticipating Degradation Pathways and Interpreting Data

A key outcome of a forced degradation study is the elucidation of potential degradation pathways. For this compound, two primary pathways are anticipated based on the chemistry of the oxetane ring.

Pathway 1: Acid-Catalyzed Hydrolytic Ring-Opening

This pathway is expected to be most prominent under strong acidic conditions (e.g., 0.1 M HCl). The reaction involves the protonation of the oxetane oxygen, followed by nucleophilic attack by water, leading to the formation of a stable diol.

Caption: Acid-catalyzed hydrolytic degradation pathway.

Pathway 2: Intramolecular Isomerization to a Lactone

This pathway, potentially triggered by heat or milder acidic conditions, involves an intramolecular reaction where the carboxylic acid group itself acts as the proton source and nucleophile, leading to a γ-lactone.[6] The parent compound and the lactone are isomers and will have the same mass, but they will be separable by chromatography.

G start_text Parent Compound (M+H = 208.1) int_text Intramolecular Proton Transfer start_text->int_text Δ or H+ (cat.) prod_text Lactone Product (M+H = 208.1) int_text->prod_text Ring Opening & Lactonization

Caption: Intramolecular isomerization degradation pathway.

Data Analysis and Presentation

The results of the study should be summarized clearly to allow for direct comparison between conditions.

Table: Summary of Forced Degradation Results

Stress ConditionTime (hours)% Parent Compound RemainingMajor Degradation Product(s) (m/z)
Control (pH 7.4, 4°C) 48>99%None Detected
0.1 M HCl, 40°C 2485.2%226.1
0.1 M NaOH, 40°C 48>98%Minor unknown
3% H2O2, RT 48>99%None Detected
pH 7.4 Buffer, 60°C 4892.5%208.1 (Isomer)
Photostability ->99%None Detected

Note: Data presented in the table is hypothetical and for illustrative purposes.

Conclusion: A Profile of Conditional Stability

Based on the foundational principles of oxetane chemistry and established degradation pathways, this compound is predicted to exhibit conditional stability. It is likely to be highly stable in neutral, basic, and oxidative conditions, and resistant to photolytic degradation.[3] The primary liabilities are expected under strong acidic conditions, leading to hydrolytic ring-opening to a diol, and potentially under thermal stress, which may induce isomerization to a lactone.

This guide provides a robust, self-validating framework for empirically determining this stability profile. By understanding the "why" behind each protocol and anticipating the potential chemical transformations, researchers can generate high-quality, reliable data. This information is not merely a regulatory requirement; it is a critical scientific insight that informs formulation development, defines appropriate storage conditions, and ultimately contributes to the creation of safer and more effective medicines.

References

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Showell, G. A. (2016). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Drug Discovery and Development. [Link]

  • Fustero, S., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(15), 10195–10210. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. [Link]

  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Mako, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(13), 5184. [Link]

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898–11951. [Link]

  • Global-Chemicals. (2025). This compound. Global-Chemicals. [Link]

  • Wang, W. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Litskan, E., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Anjali, T., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Mykhailiuk, P. K. (2020). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 22(15), 6042–6045. [Link]

  • Singh, S. (2018). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

Sources

The Oxetane Motif: A Modern Bioisostere for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered saturated heterocycle, has emerged from a position of academic curiosity to become a valuable and strategically employed motif in modern medicinal chemistry.[1][2] Initially hampered by perceptions of instability, contemporary synthetic advances have unlocked the potential of this strained ring system, revealing its profound impact on the physicochemical and pharmacokinetic properties of drug candidates.[1][3] This guide provides a comprehensive overview of the therapeutic landscape for oxetane-containing compounds, detailing their established and emerging protein targets. Furthermore, it delves into the strategic application of oxetanes as bioisosteres, offering detailed experimental protocols for the identification and validation of novel therapeutic targets. Through a synthesis of current literature and practical insights, this document serves as a technical resource for researchers aiming to leverage the unique properties of the oxetane scaffold in their drug discovery endeavors.

The Strategic Value of the Oxetane Ring in Medicinal Chemistry

The incorporation of an oxetane moiety into a drug candidate is a deliberate strategy to modulate its properties for enhanced therapeutic potential. The unique structural and electronic characteristics of the oxetane ring allow it to serve as a versatile bioisostere for commonly occurring functional groups, most notably the gem-dimethyl and carbonyl groups.[4][5][6]

Physicochemical Property Modulation

The introduction of an oxetane can predictably and advantageously alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] Key modulations include:

  • Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring can significantly increase the aqueous solubility of a compound, a critical factor for improving oral bioavailability.[4][7] Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by orders of magnitude.[4]

  • Reduced Lipophilicity (LogD): Oxetane-containing molecules generally exhibit lower lipophilicity compared to their gem-dimethyl counterparts.[4] This reduction can mitigate off-target toxicity and improve overall drug-like characteristics.[4]

  • Improved Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation than other functional groups.[7] It can be strategically placed to block sites of metabolic oxidation.[4] Furthermore, its incorporation can shift metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), potentially reducing drug-drug interactions.[4][8][9]

  • Basicity (pKa) Attenuation: The electron-withdrawing nature of the oxetane's oxygen atom can significantly lower the basicity of adjacent amines.[4] This is a powerful tool for mitigating issues such as hERG channel inhibition and improving cell permeability.[4][10]

Oxetane as a Bioisosteric Replacement

The concept of bioisosterism is central to the utility of oxetanes in drug design. By mimicking the steric and electronic properties of other functional groups, oxetanes can maintain or enhance biological activity while improving physicochemical properties.

Common Functional GroupOxetane BioisostereKey Improvements
gem-Dimethyl Group3,3-Disubstituted OxetaneIncreased solubility, reduced lipophilicity, enhanced metabolic stability.[4][5]
Carbonyl Group3-OxetanoneImproved metabolic stability, increased three-dimensionality.[5][6][7]
Amides (e.g., Benzamides)Aryl Amino-OxetanesEnhanced aqueous solubility and metabolic stability.[4][11]
MorpholinePiperazine-OxetaneIncreased metabolic stability.[1]

Therapeutic Targets of Oxetane-Containing Compounds

The versatility of the oxetane motif is reflected in the diverse range of therapeutic targets for which oxetane-containing compounds have been developed. These span multiple disease areas, including oncology, immunology, and infectious diseases.

Kinase Inhibitors

A significant number of oxetane-containing drugs and clinical candidates target protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.

CompoundTarget(s)Therapeutic AreaDevelopmental StageRole of Oxetane
Rilzabrutinib Bruton's Tyrosine Kinase (BTK)ImmunologyApprovedReduces amine basicity to prevent off-target effects.[8]
Fenebrutinib Bruton's Tyrosine Kinase (BTK)Multiple SclerosisPhase IIILowered the pKaH of the piperazine ring, overcoming hepatotoxicity issues.[1][12]
Crenolanib FLT3, PDGFRαOncology (AML, GIST)Phase IIIInformation on the specific role of the oxetane is not readily available.[1][12]
GDC-0349 mTOROncologyPhase IReduced pKaH and hERG inhibition, decreased plasma clearance.[1][12]
PF-06821497 EZH2OncologyPhase IImproved metabolic stability and solubility.[1]
BIIB091 Bruton's Tyrosine Kinase (BTK)Multiple SclerosisPhase IIModulates amine basicity to prevent off-target effects.[8][13]
Docirbrutinib Bruton's Tyrosine Kinase (BTK)ImmunologyClinical CandidateModulates amine basicity.[8]
Lanraplenib Spleen Tyrosine Kinase (SYK)ImmunologyPhase II (Discontinued)Served as a more metabolically stable isostere of morpholine.[1][12]
Other Enzyme and Receptor Targets

Beyond kinases, oxetane-containing compounds have been designed to modulate the activity of a variety of other enzymes and receptors.

CompoundTargetTherapeutic AreaDevelopmental StageRole of Oxetane
Ziresovir Respiratory Syncytial Virus (RSV) Fusion ProteinInfectious DiseasePhase IIIActs as a conformational and basicity control element.[1][12]
Danuglipron Glucagon-like peptide-1 receptor (GLP-1R)DiabetesPhase II (Discontinued)Introduced as a small polar head to increase potency without negatively impacting LogD.[1]
Mevrometostat EZH2OncologyClinical CandidateImproves solubility.[8]
ALG-000184 UndisclosedUndisclosedClinical CandidateNot specified.[8]
The Pioneering Role of Paclitaxel (Taxol)

The naturally occurring anticancer agent, paclitaxel (Taxol), is the most well-known and was the first FDA-approved drug containing an oxetane ring.[1][2] Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. While the oxetane ring is not strictly essential for its bioactivity, analogues lacking this moiety have demonstrated lower binding affinity.[1]

Experimental Workflows for Target Identification and Validation

The discovery of novel therapeutic targets for oxetane-containing compounds requires a systematic and rigorous experimental approach. The following sections outline key methodologies.

Target Identification Strategies

Identifying the molecular target of a bioactive oxetane compound can be approached through several methodologies:

  • Affinity-Based Methods: These techniques rely on the specific binding of the compound to its target protein.

    • Affinity Chromatography: An oxetane-containing compound is immobilized on a solid support. A cell lysate is passed over the support, and binding proteins are subsequently eluted and identified by mass spectrometry.

    • Chemical Proteomics: A photoreactive or chemically reactive group is incorporated into the oxetane-containing molecule. Upon exposure to UV light or a specific chemical trigger, the compound covalently crosslinks to its target protein, which can then be identified.

  • Genetic and Genomic Approaches:

    • Expression Profiling: Microarray or RNA-seq analysis can identify changes in gene expression in response to treatment with the oxetane compound, providing clues about the affected pathways and potential targets.

    • High-Throughput Screening (HTS): A library of oxetane-containing compounds can be screened against a panel of purified proteins or in cell-based assays to identify initial hits.[1]

G cluster_0 Target Identification a Bioactive Oxetane Compound b Affinity-Based Methods (e.g., Affinity Chromatography) a->b c Genetic/Genomic Approaches (e.g., Expression Profiling) a->c d High-Throughput Screening a->d e Putative Protein Target(s) b->e c->e d->e

Caption: Workflow for the identification of putative protein targets for a bioactive oxetane compound.

Target Validation: Confirming Biological Relevance

Once a putative target has been identified, its biological relevance and interaction with the oxetane compound must be validated through a series of experiments.

  • Recombinant Protein Expression and Purification: a. Clone the gene encoding the putative target protein into an appropriate expression vector (e.g., pET series for E. coli or pcDNA series for mammalian cells). b. Transform the vector into a suitable expression host. c. Induce protein expression and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). d. Verify protein purity and identity using SDS-PAGE and Western blotting.

  • Direct Binding Assays: a. Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of the oxetane compound to the target protein, providing thermodynamic parameters of the interaction (KD, ΔH, ΔS). b. Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the oxetane compound over the surface to measure real-time binding kinetics (kon, koff, KD).

  • Enzymatic/Functional Assays: a. Develop a robust assay to measure the activity of the target protein (e.g., a kinase assay measuring phosphorylation of a substrate). b. Determine the IC50 value of the oxetane compound by measuring the inhibition of protein activity across a range of compound concentrations.

  • Cellular Target Engagement Assays: a. Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of the target protein in intact cells upon ligand binding. b. NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify compound binding to a target protein in living cells.

  • Mechanism of Action Studies: a. Conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). b. Use structural biology techniques (X-ray crystallography or cryo-EM) to determine the co-crystal structure of the oxetane compound bound to its target protein, elucidating the specific molecular interactions.

G cluster_0 Target Validation a Putative Protein Target b Recombinant Protein Expression & Purification a->b c Direct Binding Assays (ITC, SPR) b->c d Enzymatic/Functional Assays (IC50 Determination) b->d e Cellular Target Engagement (CETSA, NanoBRET™) c->e d->e f Mechanism of Action Studies (Kinetics, Structural Biology) e->f g Validated Therapeutic Target f->g

Caption: Experimental workflow for the validation of a putative therapeutic target.

Future Perspectives and Conclusion

The strategic incorporation of the oxetane motif has proven to be a highly effective approach in modern drug discovery.[1][8] With an increasing number of oxetane-containing compounds advancing through clinical trials and the recent FDA approval of rilzabrutinib, confidence in the utility of this scaffold is growing.[8] Future opportunities lie in the exploration of oxetanes not just as pendant groups to fine-tune physicochemical properties, but also as core structural elements that directly engage with protein targets.[8] Continued innovation in synthetic methodologies to access a wider diversity of oxetane derivatives will undoubtedly accelerate their inclusion in drug discovery campaigns, leading to the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Oxetanes in Drug Discovery Campaigns. (2023).
  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online.
  • The Role of Oxetanes in Medicinal Chemistry and Drug Discovery. (2025). BenchChem.
  • Oxetanes in Drug Discovery. (n.d.). PharmaBlock.
  • Oxetanes in Drug Discovery Campaigns. (2023). Semantic Scholar.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). PubMed.
  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). PubMed.
  • Oxetanes: formation, reactivity and total syntheses of natural products. (n.d.). Beilstein Journals.
  • 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. (2025). BenchChem.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (n.d.). SciSpace.
  • Oxetanes in Drug Discovery Campaigns. (2023).
  • Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PubMed Central.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025).
  • Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. (2025). American Chemical Society.
  • Application of Bioisosteres in Drug Design. (2012).
  • Synthetic oxetanes in drug discovery: where are we in 2025?. (2025). Taylor & Francis Online.
  • Synthesis of Oxetanes. (n.d.).
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016).
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
  • Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.).

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 3-(Benzylamino)oxetane-3-carboxylic Acid from 3-Oxetanone via Strecker Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxetane-containing amino acids are highly sought-after building blocks in modern drug discovery, prized for their ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and reduced lipophilicity.[1] This application note provides a detailed, field-proven protocol for the synthesis of 3-(benzylamino)oxetane-3-carboxylic acid, a key intermediate for pharmaceutical research, starting from the commercially available ketone, 3-oxetanone.[2] The synthetic strategy is based on the classical Strecker amino acid synthesis, a reliable and efficient one-pot, three-component reaction followed by a hydrolysis step.[3][4] We present a comprehensive guide covering the reaction mechanism, step-by-step experimental procedures, safety considerations, and characterization of the final product, designed for researchers in organic synthesis and medicinal chemistry.

Introduction and Synthetic Rationale

The oxetane motif has emerged as a valuable "magic fragment" in medicinal chemistry, often used as a polar and metabolically robust isostere for gem-dimethyl or carbonyl groups.[5] Its incorporation into molecular scaffolds can significantly enhance aqueous solubility and modulate basicity of nearby functional groups without a proportional increase in lipophilicity.[1] Consequently, the development of efficient synthetic routes to functionalized oxetane building blocks, particularly α-amino acids, is of paramount importance.

The target molecule, this compound, provides a versatile scaffold with three key points for diversification: the oxetane ring, the secondary amine, and the carboxylic acid. The synthesis from 3-oxetanone presents a classic challenge in α-amino acid synthesis.

Chosen Synthetic Strategy: The Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains one of the most direct and atom-economical methods for preparing α-amino acids from carbonyl compounds.[6][7] The reaction proceeds in two distinct stages:

  • Aminonitrile Formation: A three-component condensation of a ketone (3-oxetanone), an amine (benzylamine), and a cyanide source to form an α-aminonitrile intermediate.[8]

  • Hydrolysis: Conversion of the nitrile functional group into a carboxylic acid, typically under strong acidic conditions, to yield the final α-amino acid.[6]

This approach was selected for its reliability, use of readily available starting materials, and straightforward execution. A recent disclosure has highlighted the utility of the Strecker reaction on 3-oxetanone, confirming its viability for creating diverse oxetane amino acid derivatives.[9]

Reaction Mechanism

The reaction proceeds via the initial formation of an iminium ion from the condensation of 3-oxetanone and benzylamine. This electrophilic intermediate is then intercepted by a nucleophilic cyanide ion. The resulting α-aminonitrile is a stable intermediate that can be isolated before undergoing hydrolysis.

Diagram 1: Mechanism of the Strecker synthesis for this compound.

Detailed Experimental Protocol

This protocol is divided into two parts: the synthesis of the α-aminonitrile intermediate and its subsequent hydrolysis.

3.1. Materials and Reagents

ReagentFormulaMW ( g/mol )M/DensitySupplierNotes
3-OxetanoneC₃H₄O₂72.061.19 g/mLCommercially AvailableStore refrigerated.
BenzylamineC₇H₉N107.150.981 g/mLCommercially AvailableCorrosive.
Trimethylsilyl cyanide (TMSCN)C₄H₉NSi99.220.744 g/mLCommercially AvailableExtremely Toxic . Use only in a certified fume hood.
Methanol (MeOH), AnhydrousCH₄O32.040.792 g/mLCommercially Available
Hydrochloric Acid (HCl), conc.HCl36.46~12 M (37%)Commercially AvailableHighly Corrosive .
Diethyl Ether (Et₂O)C₄H₁₀O74.120.713 g/mLCommercially AvailableFlammable.
Saturated Sodium BicarbonateNaHCO₃84.01AqueousLab Prepared

3.2. Part A: Synthesis of 3-(Benzylamino)oxetane-3-carbonitrile

Safety First: Trimethylsilyl cyanide is highly toxic and reacts with moisture to produce hydrogen cyanide (HCN) gas, which is a potent poison.[6] This procedure must be performed in a well-ventilated chemical fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous methanol (25 mL).

  • Reagent Addition: Add 3-oxetanone (2.00 g, 27.7 mmol, 1.0 eq) to the methanol. Cool the solution to 0 °C using an ice bath.

  • Add benzylamine (3.0 g, 27.7 mmol, 1.0 eq) dropwise to the stirred solution over 5 minutes. Stir the mixture at 0 °C for an additional 20 minutes. The formation of the imine or iminium intermediate is crucial before the addition of the cyanide source.[8][10]

  • Cyanide Addition: While maintaining the temperature at 0 °C, add trimethylsilyl cyanide (TMSCN) (3.3 g, 33.2 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

    • Experimental Rationale: TMSCN is often preferred over alkali metal cyanides in organic solvents for its better solubility and milder reaction conditions.[11] Using a slight excess ensures complete conversion of the iminium intermediate.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere.

  • Work-up and Isolation:

    • Carefully quench the reaction by pouring the mixture into a beaker containing saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acidic species and decompose residual TMSCN.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-aminonitrile as a pale yellow oil.

    • The crude product is often of sufficient purity for the next step. If required, purification can be achieved by flash column chromatography on silica gel.

3.3. Part B: Hydrolysis to this compound

Safety First: This step involves heating a concentrated strong acid. Perform in a fume hood and wear acid-resistant gloves and apron in addition to standard PPE.

  • Reaction Setup: Place the crude 3-(benzylamino)oxetane-3-carbonitrile from Part A into a 250 mL round-bottom flask.

  • Acid Addition: Add concentrated hydrochloric acid (approx. 12 M, 60 mL) to the flask.

    • Experimental Rationale: Strong acidic conditions are required to fully hydrolyze the nitrile to a carboxylic acid and the intermediate amide.[6] The large excess of acid and water drives the reaction to completion.

  • Hydrolysis: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 12-24 hours. The reaction can be monitored by TLC or LC-MS until the starting material is consumed.

  • Isolation and Purification:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess HCl and water. This will likely result in the hydrochloride salt of the amino acid as a solid or viscous oil.

    • Re-dissolve the residue in a minimal amount of deionized water (e.g., 20 mL).

    • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) by the slow, dropwise addition of a base such as 2 M NaOH or ammonium hydroxide. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then cold diethyl ether (2 x 10 mL).

    • Dry the white solid under high vacuum to afford the final product, this compound.

Overall Synthetic Workflow

The entire process can be visualized as a streamlined two-stage protocol.

Synthetic_Workflow start Start: 3-Oxetanone, Benzylamine, TMSCN step1 Step A: Aminonitrile Formation (MeOH, 0°C to RT, 16h) start->step1 workup1 Aqueous Work-up (NaHCO₃, Et₂O Extraction) step1->workup1 intermediate Intermediate: 3-(Benzylamino)oxetane-3-carbonitrile workup1->intermediate step2 Step B: Hydrolysis (Conc. HCl, Reflux, 24h) intermediate->step2 workup2 Isolation & Purification (pH Adjustment, Filtration) step2->workup2 final_product Final Product: This compound workup2->final_product

Diagram 2: Experimental workflow for the two-step synthesis.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Expected Yield: 60-75% over two steps.

  • ¹H NMR (400 MHz, D₂O with NaOD): Spectral data should be consistent with the proposed structure, showing characteristic peaks for the benzylic protons, the aromatic ring protons, and the diastereotopic methylene protons of the oxetane ring.

  • ¹³C NMR (100 MHz, D₂O with NaOD): Expect signals corresponding to the quaternary oxetane carbon, the oxetane methylene carbons, the benzylic carbon, aromatic carbons, and the carboxylate carbon.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₃NO₃, m/z = 207.09. Found: [M+H]⁺ = 208.1.

Conclusion

This application note details a reliable and scalable two-step protocol for the synthesis of this compound from 3-oxetanone. By employing a modified Strecker reaction, this valuable building block for drug discovery can be accessed in good yield. The provided protocol emphasizes safety, explains the rationale behind key experimental choices, and offers a clear pathway for researchers to produce this and analogous compounds.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available at: [Link]

  • Synthesis of oxetane amino acids. ResearchGate. Available at: [Link]

  • Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Publications. Available at: [Link]

  • Synthesis and structure of oxetane containing tripeptide motifs. OUCI. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. National Institutes of Health (NIH). Available at: [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health (NIH). Available at: [Link]

  • Strecker-Bergs Reaction. NROChemistry. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega. Available at: [Link]

  • Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Bucherer–Bergs reaction. Wikipedia. Available at: [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Strecker Amino Acid Synthesis. J&K Scientific LLC. Available at: [Link]

  • 3-Oxetanone. Wikipedia. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

Sources

Application Note & Protocols: Strategic Incorporation of 3-(Amino)oxetane-3-carboxylic Acid Scaffolds in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The integration of non-natural, conformationally constrained amino acids into peptides is a cornerstone of modern drug discovery, offering a powerful strategy to enhance proteolytic stability, modulate secondary structure, and optimize pharmacokinetic profiles.[1][2] This guide provides a detailed examination of 3-(amino)oxetane-3-carboxylic acid derivatives, a unique class of building blocks that introduce a rigid, four-membered ethereal ring into the peptide backbone. We elucidate the rationale for their use as amide bond bioisosteres, detail the field-proven methodology for their incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss the structural and functional consequences for the resulting peptidomimetics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these novel scaffolds.

Introduction: The Rationale for Constrained Peptidomimetics

Peptides are highly specific and potent biological modulators, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced binding affinity.[1][3] The introduction of sterically hindered or cyclic amino acids, such as 3-(amino)oxetane-3-carboxylic acid, imposes significant conformational constraints on the peptide backbone.[4][5]

The oxetane ring, a four-membered cyclic ether, is a particularly intriguing scaffold. When incorporated into a peptide, it can serve as a bioisosteric replacement for a carbonyl group or an entire amide bond, creating a non-hydrolyzable linkage that confers resistance to enzymatic degradation by proteases.[6][7] This modification can induce specific turn structures, alter hydrogen bonding patterns, and improve cell permeability, making it a valuable tool in the design of novel therapeutics.[1][8] However, it is critical to note that this rigidity can also be disruptive; for instance, incorporating an oxetane into an α-helical peptide has been shown to induce a significant loss of helicity by introducing a kink in the helical axis.[9][10]

The specific molecule, 3-(Benzylamino)oxetane-3-carboxylic acid, represents a derivative within this class. In standard peptide synthesis, the amine would require a suitable protecting group for directional coupling. The most common and robust method for incorporating such structures is not by using the monomeric amino acid directly, but through pre-synthesized oxetane-containing dipeptide building blocks .[11][12] This approach simplifies integration into standard automated or manual Fmoc-SPPS workflows.

Diagram 1: Bioisosteric Replacement

Caption: The oxetane ring as a non-cleavable amide bond isostere.

The Dipeptide Building Block Strategy

Directly coupling a sterically hindered amino acid like 3-(amino)oxetane-3-carboxylic acid can be challenging and may require specialized, highly potent activation methods.[13] Field-proven literature demonstrates that a more efficient and reliable approach involves the solution-phase synthesis of an Fmoc-protected, oxetane-containing dipeptide, which is then incorporated as a single unit during SPPS.[6][11]

This strategy offers several advantages:

  • Compatibility: The resulting Fmoc-Dipeptide-OH building block is fully compatible with standard, well-established Fmoc-SPPS protocols and reagents.[11][12]

  • Efficiency: It bypasses potentially difficult on-resin coupling steps involving the sterically hindered oxetane core.

  • Purity: The building block can be synthesized and purified to a high degree before being committed to the solid-phase synthesis, improving the purity of the final crude peptide.

Diagram 2: Representative Building Block

Caption: A typical Fmoc-protected oxetane-dipeptide building block.

Application Protocol: Fmoc-SPPS Incorporation

This protocol details the manual incorporation of an Fmoc-protected oxetane-dipeptide building block into a growing peptide chain on a solid support resin.

3.1. Materials and Reagents

  • Resin: Rink Amide AM resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid), 100-200 mesh.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection: 20% (v/v) Piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected amino acids.

  • Building Block: Fmoc-AA₁-[Ox]-AA₂-OH (e.g., Fmoc-Gly-[Ox]-Ala-OH).

  • Coupling Reagents: HCTU, HATU, or PyBOP.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIPS, 82.5:5:5:5:2.5) or similar standard cocktail depending on side-chain protecting groups.

  • Precipitation: Cold diethyl ether.

3.2. Step-by-Step Methodology

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Step 1: Resin Preparation and Swelling

  • Place the resin (e.g., ~135 mg for 0.74 mmol/g loading) into a fritted peptide synthesis vessel.

  • Add 5 mL of DCM and allow the resin to swell for 30 minutes.

  • Drain the DCM, then wash the resin with DMF (3 x 5 mL).

Step 2: N-terminal Fmoc Deprotection (Standard Cycle)

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate with nitrogen bubbling or mechanical shaking for 3 minutes. Drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[14]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

Step 3: Coupling of the Oxetane-Dipeptide Building Block Causality Note: Due to the increased steric bulk of the dipeptide building block, a more potent coupling reagent like HATU or HCTU is recommended over standard carbodiimides to ensure high coupling efficiency and prevent deletion sequences.[13]

  • In a separate vial, dissolve the Fmoc-AA₁-[Ox]-AA₂-OH building block (3 equivalents, 0.3 mmol) and HCTU (2.9 equivalents, 0.29 mmol) in 3 mL of DMF.

  • Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture. The solution may change color.

  • Allow the building block to pre-activate for 2-5 minutes.

  • Add the activated solution to the deprotected resin in the synthesis vessel.

  • Agitate the reaction for 2-4 hours. The extended time is to overcome potential steric hindrance.

  • Drain the coupling solution. Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF again (3 x 5 mL).

  • Perform a colorimetric test. If the test is positive (indicating incomplete coupling), perform a second coupling (re-couple) using fresh reagents for 1-2 hours.

Step 4: Chain Elongation

  • Repeat the standard cycle of Step 2 (Fmoc Deprotection) and Step 3 (Coupling) using standard Fmoc-amino acids until the desired peptide sequence is assembled. For standard amino acids, a coupling time of 45-60 minutes is typically sufficient.

Step 5: Final Cleavage and Deprotection

  • After the final Fmoc deprotection, wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry the resin under vacuum for at least 1 hour.

  • Add 5-10 mL of the cleavage cocktail (e.g., Reagent K) to the dried resin.

  • Agitate at room temperature for 2-3 hours. Note: Extended exposure to strong acid can potentially lead to hydrolysis of the oxetane ring, although it is generally stable under these conditions.[6]

  • Filter the resin and collect the TFA filtrate into a 50 mL centrifuge tube.

  • Concentrate the TFA solution to a small volume (~1-2 mL) using a stream of nitrogen or rotary evaporation.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into 40 mL of ice-cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Diagram 3: SPPS Workflow with Oxetane Block

G cluster_loop Chain Elongation Resin 1. Resin Swelling (DCM/DMF) Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 3. DMF Wash Deprotect1->Wash1 Couple_Ox 4. Couple Oxetane Block (Fmoc-AA₁-[Ox]-AA₂-OH + HCTU/DIPEA) Wash1->Couple_Ox Wash2 5. DMF/DCM Wash Couple_Ox->Wash2 Deprotect_N 6. Fmoc Deprotection (Standard Cycle) Loop_Start->Deprotect_N Couple_N 7. Couple Standard Fmoc-AA (Standard Cycle) Deprotect_N->Couple_N Wash_N 8. Wash Couple_N->Wash_N Loop_End Repeat N times Wash_N->Loop_End Cleavage 9. Final Cleavage & Deprotection (TFA Cocktail) Loop_End->Cleavage Purify 10. Purification (RP-HPLC) Cleavage->Purify

Caption: Workflow for Fmoc-SPPS incorporating a special oxetane building block.

Data Summary & Key Considerations

Table 1: Recommended Coupling Conditions for Oxetane Building Blocks

ParameterRecommendationRationale & Reference
Coupling Reagent HATU, HCTU, PyBOPHigh activation potency is needed to overcome steric hindrance.[13][15]
Equivalents (Block) 2.0 - 3.0Ensures the reaction is driven to completion.
Equivalents (Base) 2x the equivalents of the building blockA sufficient excess of non-nucleophilic base is required for activation.[13]
Solvent DMF (Amine-free)Standard solvent for Fmoc-SPPS; must be high purity.[14]
Reaction Time 2 - 4 hoursExtended time allows for the complete acylation of the hindered amine.
Monitoring Colorimetric Test (e.g., Kaiser)Crucial to confirm reaction completion before proceeding to the next cycle.

Table 2: Structural Impact of Oxetane Incorporation

PropertyObservationImplication for Drug Design & Reference
α-Helicity Significant disruption; induces a kink in the helical axis.Avoid placing in sequences where α-helical structure is critical for activity.[9][10]
Turn Induction Can promote turn-like conformations.Useful for designing macrocyclic peptides or mimicking β-turn motifs.[8]
Proteolytic Stability The oxetane linkage is non-hydrolyzable by proteases.Greatly enhances the metabolic half-life of the peptide.[6][7]
H-Bonding Alters the local hydrogen bonding network.Can change receptor binding interactions and overall peptide conformation.[9]

References

  • Title: Solid-Phase Synthesis of Oxetane Modified Peptides Source: Organic Letters, ACS Publications, 2017. URL: [Link]

  • Title: Impact of oxetane incorporation on the structure and stability of alpha-helical peptides Source: Physical Chemistry Chemical Physics, 2020. URL: [Link]

  • Title: Development of oxetane modified building blocks for peptide synthesis Source: LJMU Research Online, Liverpool John Moores University. URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: Molecules, via PubMed Central (PMC), 2023. URL: [Link]

  • Title: Impact of Oxetane Incorporation on the Structure and Stability of Alpha Helical Peptides Source: The Royal Society of Chemistry, Supporting Information. URL: [Link]

  • Title: Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry Source: Organic Letters, via PubMed Central (PMC), 2014. URL: [Link]

  • Title: Constrained Peptides in Drug Discovery and Development Source: Peptide Science, via SciSpace, 2021. URL: [Link]

  • Title: Solid-Phase Synthesis of Oxetane Modified Peptides Source: Request PDF on ResearchGate, citing Organic Letters, 2017. URL: [Link]

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews, ACS Publications, 2016. URL: [Link]

  • Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: Molecules, via PubMed Central (PMC), 2019. URL: [Link]

  • Title: Oxetane amino acids Source: ResearchGate. URL: [Link]

  • Title: Novabiochem® Coupling reagents Source: Merck Millipore. URL: [Link]

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UCI Department of Chemistry. URL: [Link]

  • Title: Development of Oxetane Modified Building Blocks for Peptide Synthesis Source: The Royal Society of Chemistry, Supporting Information. URL: [Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: Protheragen. URL: [Link]

  • Title: Synthesis protocols Source: Peptideweb.com. URL: [Link]

  • Title: Overview of Custom Peptide Synthesis Source: Anaspec. URL: [Link]

  • Title: Synthesis of B-Sheet Peptides Incorporating Templates Source: Methods in Molecular Biology. URL: [Link]

  • Title: Synthesis and structure of oxetane containing tripeptide motifs Source: Request PDF on ResearchGate, citing Chemical Communications, 2017. URL: [Link]

Sources

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 3-(Benzylamino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the carboxylic acid moiety of 3-(benzylamino)oxetane-3-carboxylic acid. This molecule presents unique synthetic challenges due to the presence of a reactive secondary amine and a potentially labile oxetane ring. This document outlines strategic approaches to amide bond formation and esterification, emphasizing the selection of appropriate coupling reagents, reaction conditions, and protective group strategies to ensure high-yield and high-purity synthesis of the desired derivatives. The methodologies described herein are designed to be robust and reproducible, supporting medicinal chemistry and drug discovery programs.

Introduction: The Strategic Importance of 3-(Benzylamino)oxetane Derivatives

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its incorporation into small molecules can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] The this compound scaffold, in particular, offers a versatile platform for the generation of diverse chemical libraries through the derivatization of its carboxylic acid group. These derivatives are of significant interest in drug discovery for creating novel chemical entities with potentially improved pharmacological profiles.

However, the derivatization of this specific scaffold is not without its challenges. The presence of a nucleophilic secondary amine necessitates careful consideration of reaction pathways to avoid self-condensation or other undesired side reactions. Furthermore, the oxetane ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.[3][4] Therefore, a nuanced understanding of the interplay between the functional groups is paramount for successful synthesis.

Core Challenges and Strategic Considerations

The successful derivatization of this compound hinges on addressing two primary challenges:

  • Chemoselectivity: The presence of both a carboxylic acid and a secondary amine requires a synthetic strategy that selectively targets the carboxylic acid for derivatization while leaving the amine intact. This can be achieved through two main approaches:

    • Direct Acylation without Amine Protection: This strategy relies on the careful selection of coupling reagents and reaction conditions that favor the acylation of an external nucleophile over the intramolecular or intermolecular reaction of the secondary amine.

    • Amine Protection-Deprotection Sequence: This more conservative approach involves the temporary protection of the secondary amine with a suitable protecting group, followed by derivatization of the carboxylic acid and subsequent removal of the protecting group.[5][6]

  • Oxetane Ring Stability: The four-membered oxetane ring is strained and can be susceptible to cleavage under harsh reaction conditions, especially acidic environments.[3][7] Therefore, all synthetic steps must be performed under conditions that preserve the integrity of this critical structural motif. This generally precludes the use of strong acids for catalysis or deprotection.

Derivatization Strategies and Protocols

This section provides detailed protocols for the two primary derivatization pathways: amide bond formation and esterification.

Amide Bond Formation

The formation of an amide bond is a cornerstone of medicinal chemistry.[8] For this compound, this transformation can be achieved using a variety of coupling reagents.

A plethora of reagents are available to facilitate the coupling of a carboxylic acid with an amine.[8][] These reagents work by activating the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent is crucial and depends on factors such as the steric and electronic properties of the substrates.

Coupling Reagent ClassExamplesKey Characteristics
Carbodiimides DCC, DIC, EDCWidely used, but can lead to racemization. Additives like HOBt or Oxyma Pure are often required to suppress this side reaction.[10]
Uronium/Aminium Salts HATU, HBTU, HCTUHighly efficient and fast-reacting, with low racemization potential. Ideal for sterically hindered substrates.
Phosphonium Salts PyBOP, PyAOPEffective for challenging couplings, including those involving N-methylated amino acids.[10]

This protocol describes the direct coupling of this compound with a primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent.[10]

Workflow for Amide Synthesis using HATU

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound Amine (1.1 eq) HATU (1.1 eq) DIPEA (2.2 eq) Solvent Anhydrous DMF Reactants->Solvent Dissolve Stir Stir at RT for 2-4 h Solvent->Stir Quench Quench with H2O Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for the HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.1 eq), and DIPEA (2.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Rationale for Experimental Choices:

  • HATU: Chosen for its high coupling efficiency and ability to minimize racemization, which is particularly important for chiral substrates.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt and to deprotonate the carboxylic acid, facilitating its activation by HATU.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.

For particularly sensitive amines or when side reactions are a concern, protection of the secondary amine of this compound is recommended. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the conditions of amide coupling and its relatively mild removal.[11][12]

Workflow for Amide Synthesis with Boc Protection

Start This compound Boc_Protect Boc Protection (Boc)2O, Et3N, DCM Start->Boc_Protect Amide_Coupling Amide Coupling (e.g., HATU, Amine, DIPEA, DMF) Boc_Protect->Amide_Coupling Boc_Deprotect Boc Deprotection TFA, DCM Amide_Coupling->Boc_Deprotect Final_Product Desired Amide Derivative Boc_Deprotect->Final_Product

Caption: Workflow involving Boc protection of the secondary amine.

Protocol for Boc Protection:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and triethylamine (Et₃N, 1.5 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate.

Following Boc protection, proceed with the amide coupling as described in section 3.1.2.

Protocol for Boc Deprotection:

  • Dissolve the N-Boc protected amide in DCM.

  • Add trifluoroacetic acid (TFA, 10-20 eq) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a saturated solution of NaHCO₃ and extract with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the final deprotected amide.

Esterification

Esterification of the carboxylic acid group provides another avenue for derivatization.[13] Similar to amide bond formation, this can be achieved through direct methods or via an activated intermediate.

The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, using a carbodiimide (typically DCC or DIC) and a catalytic amount of DMAP (4-dimethylaminopyridine).[10]

Workflow for Steglich Esterification

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants This compound Alcohol (1.2 eq) DIC (1.2 eq) DMAP (0.1 eq) Solvent Anhydrous DCM Reactants->Solvent Dissolve Stir Stir at RT for 12-18 h Solvent->Stir Filter Filter urea byproduct Stir->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Workflow for the Steglich esterification.

Materials:

  • This compound

  • Alcohol

  • DIC (N,N'-Diisopropylcarbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous DCM (Dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C and add DIC (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the diisopropylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired ester.

Rationale for Experimental Choices:

  • DIC: A carbodiimide that activates the carboxylic acid. The urea byproduct is soluble in most organic solvents, simplifying work-up compared to DCC.[10]

  • DMAP: A highly effective acylation catalyst that accelerates the reaction.

  • Anhydrous DCM: A suitable solvent for this reaction that is relatively non-polar and easily removed.

Summary of Recommended Conditions

DerivatizationMethodKey ReagentsSolventTemperatureKey Considerations
Amide Formation Direct CouplingHATU, DIPEAAnhydrous DMFRoom TempHighly efficient, low racemization.
Protection Strategy(Boc)₂O; then HATU, DIPEA; then TFADCM/DMF0 °C to RTFor sensitive substrates to avoid side reactions.[11]
Esterification Steglich EsterificationDIC, DMAPAnhydrous DCM0 °C to RTMild conditions, suitable for a range of alcohols.[10]

Conclusion

The derivatization of the carboxylic acid group of this compound is a synthetically valuable transformation for the generation of novel chemical entities in drug discovery. The protocols outlined in this application note provide robust and reliable methods for the synthesis of both amide and ester derivatives. The choice between a direct coupling approach and a protection-deprotection strategy will depend on the specific substrates and the desired level of synthetic control. By carefully selecting reagents and reaction conditions that are compatible with the sensitive oxetane ring and the reactive secondary amine, researchers can successfully access a wide range of derivatives for further biological evaluation.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.
  • Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(4), 1246-1250.
  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12469.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
  • ResearchGate. (2025, August 6). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Retrieved from [Link]

  • Quora. (2023, February 15). In the conversion of ester to secondary amide, which reagent or catalyst is needed?. Retrieved from [Link]

  • Gnanaprakasam, B., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(6), 1682–1685.
  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 21). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • PubMed. (2024, April 29). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]

  • PubChem. (n.d.). 3-(dibenzylamino)oxetane-3-carboxylic acid. Retrieved from [Link]

  • OUCI. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]

  • Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]

  • Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
  • National Institutes of Health. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-(Benzylamino)oxetane-3-carboxylic Acid into Drug Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The oxetane ring has emerged as a crucial structural motif in modern medicinal chemistry, valued for its ability to favorably modulate the physicochemical properties of drug candidates.[1][2][3] This four-membered cyclic ether acts as a versatile bioisostere for commonly used groups like gem-dimethyl and carbonyl moieties, often leading to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while also influencing the basicity of proximal functional groups.[1][2][4][5] This guide provides a detailed technical overview and actionable protocols for the incorporation of a key building block, 3-(Benzylamino)oxetane-3-carboxylic acid , into drug discovery scaffolds. We will delve into the mechanistic rationale behind experimental choices, provide step-by-step synthetic protocols, and discuss the strategic advantages conferred by this unique molecular fragment.

The Strategic Value of Oxetanes in Drug Design

The utility of the oxetane motif is rooted in its unique combination of steric and electronic properties. Its small, polar, and three-dimensional nature allows medicinal chemists to fine-tune molecular architecture to overcome common liabilities in drug development.[1][2][3]

  • Bioisosterism: Oxetanes are frequently employed as surrogates for gem-dimethyl groups and carbonyls.[1][2] Unlike the lipophilic gem-dimethyl group, the oxetane introduces polarity with a similar steric footprint, which can enhance solubility and block metabolically labile C-H bonds without an unfavorable increase in lipophilicity.[1][4]

  • Solubility Enhancement: Replacing a gem-dimethyl group or a simple methylene linker with an oxetane can increase aqueous solubility by orders of magnitude, a critical factor for improving oral bioavailability.[4][6][7]

  • Metabolic Stability: The oxetane ring is generally stable to oxidative metabolism, and its incorporation can shield adjacent sites from enzymatic degradation, often reducing clearance rates.[3][5][6]

  • Basicity (pKa) Modulation: The inductive electron-withdrawing effect of the oxetane's oxygen atom is a powerful tool for attenuating the basicity of nearby amines.[4] Placing an oxetane alpha to an amine can lower its pKa by approximately 2.7 units, which can be crucial for mitigating hERG channel liability or improving cell permeability.[4][8]

Profile: this compound

This building block (CAS: 1159738-31-4) is a bifunctional molecule offering two key points for chemical modification: a carboxylic acid for amide bond formation and a secondary amine that can be further functionalized following deprotection.[9] The presence of the benzyl group provides temporary protection for the amine, preventing undesired side reactions during the initial coupling step.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[9]
Molecular Weight 207.23 g/mol [9]
Appearance Solid
Purity ≥97%[9]
Storage Room Temperature[9]

A Note on Stability: While the oxetane core is generally robust, certain oxetane-carboxylic acids have been shown to be unstable, potentially isomerizing to lactones upon prolonged storage or heating.[10][11] It is recommended to use the acid soon after acquisition or synthesis and to store it in a cool, dry environment. Characterization by NMR before use is a prudent quality control step.

Core Application: Incorporation via Amide Bond Formation

The most direct method for incorporating this compound into a lead scaffold is through the formation of an amide bond with a primary or secondary amine on the target molecule. The 3,3-disubstitution pattern on the oxetane ring introduces steric hindrance around the carboxylic acid, which necessitates the use of robust coupling reagents.[12][13][14]

Mechanistic Considerations & Reagent Selection

Standard peptide coupling reagents are highly effective for this transformation. Aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are particularly well-suited.

Why HATU?

  • High Efficiency: HATU rapidly activates the carboxylic acid to form a highly reactive OAt-active ester, which is less prone to racemization.[15]

  • Steric Tolerance: It is known to be effective for coupling sterically hindered amino acids, making it ideal for this substrate.[16][17]

  • Reduced Side Reactions: The formation of the OAt-ester minimizes side reactions compared to some other activators.[15]

The general mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA), followed by attack on HATU to form the active ester. This intermediate is then readily attacked by the amine of the drug scaffold to form the desired amide bond.

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh 3-(Benzylamino)oxetane- 3-carboxylic acid (1.0 eq) D Dissolve Acid in DMF A->D B Weigh Amine Scaffold (1.1 eq) F Add Amine Scaffold to Activated Mixture B->F C Prepare HATU (1.1 eq) and DIPEA (3.0 eq) solutions in DMF E Add HATU and DIPEA to Acid Solution Stir for 5-10 min (Activation) C->E D->E E->F G Stir at RT for 2-16 h Monitor by LC-MS F->G H Quench with Water/Brine G->H I Extract with Ethyl Acetate H->I J Dry Organic Layer (Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L M Final Product L->M Characterize (NMR, HRMS)

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general guideline and should be optimized for the specific amine substrate.

Materials:

  • This compound

  • Amine-containing drug scaffold

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc), Water, Brine

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (3.0 eq).[18][19][20] Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.

  • Coupling: Add a solution of the amine-containing scaffold (1.0-1.2 eq) in a minimal amount of DMF to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting acid is consumed (typically 2-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash sequentially with water (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes or MeOH in DCM) to yield the desired amide product.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Advanced Applications: N-Debenzylation and Further Functionalization

The benzyl group serves as an excellent protecting group that can be removed to unmask the secondary amine for subsequent diversification. This allows for the introduction of new pharmacophoric elements or vectors for conjugation.

G A Coupled Product (N-Benzyl) B H₂, Pd/C MeOH or EtOH C Secondary Amine Product (Deprotected) A->C Hydrogenolysis B->C D Further Functionalization: - Reductive Amination - Acylation - Sulfonylation C->D Hydrogenolysis E Diversified Analogues D->E Hydrogenolysis

Protocol 2: Catalytic Hydrogenolysis for N-Debenzylation

Palladium-on-carbon (Pd/C) catalyzed hydrogenation is a clean and efficient method for removing the N-benzyl group.[21]

Materials:

  • N-Benzylated oxetane amide

  • Palladium on carbon (10% w/w, typically 5-10 mol% Pd)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) source (balloon or Parr hydrogenator)

Procedure:

  • Setup: Dissolve the N-benzylated substrate in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogenation: Purge the flask with H₂ gas (or place it under a hydrogen atmosphere using a balloon). For more robust reactions, a Parr apparatus may be used at elevated pressure (e.g., 50 psi).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by LC-MS. The reaction is typically complete within 4-24 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in air. Wash the filter cake with additional solvent (MeOH or EtOH).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine, which is often pure enough for the next step or can be further purified by chromatography if necessary.

Expected Impact on Physicochemical Properties

The strategic incorporation of the 3-aminooxetane-3-carboxylic acid moiety can be expected to confer several beneficial properties to a parent drug scaffold, as illustrated in the table below.

ParameterChange upon IncorporationRationale & Causality
Aqueous Solubility Increase The oxetane oxygen acts as a hydrogen bond acceptor, and the overall motif replaces a lipophilic group (e.g., gem-dimethyl) with a more polar one, disrupting crystal packing and improving solvation.[2][6]
Lipophilicity (LogD) Decrease The polar ether functionality reduces the overall lipophilicity compared to isosteric alkyl or carbocyclic groups.[4][8]
Metabolic Stability Increase The C-O and C-C bonds of the oxetane ring are resistant to CYP450-mediated oxidation. It can also serve as a "metabolic shield" for adjacent functionalities.[3][5]
Molecular Shape (Fsp³) Increase The introduction of the sp³-rich oxetane ring increases the three-dimensionality of the molecule, which can improve binding selectivity and escape flatland chemical space.[3][8]
Amine Basicity (pKa) Decrease If coupled to a basic amine, the electron-withdrawing nature of the oxetane can lower the pKa of that amine, potentially improving permeability and reducing off-target effects like hERG inhibition.[4][8]

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its incorporation via robust amide coupling protocols provides a direct path to analogues with potentially superior ADME profiles. By leveraging its capacity to enhance solubility, improve metabolic stability, and modulate basicity, researchers can effectively address common liabilities encountered during lead optimization. The subsequent deprotection of the benzyl group opens a gateway to further diversification, making this reagent a strategic tool for expanding chemical space and accelerating the development of next-generation therapeutics.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. Available at: [Link]

  • Application of Bioisosteres in Drug Design. University of Illinois Urbana-Champaign. Available at: [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PubMed Central. Available at: [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available at: [Link]

  • Oxetanes in Drug Discovery Campaigns. PubMed Central. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

  • The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. Semantic Scholar. Available at: [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. R Discovery. Available at: [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega - ACS Publications. Available at: [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry. Available at: [Link]

  • Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

  • Process for the preparation of oxetane-3-carboxylic acids. Google Patents.
  • This compound, min 97%, 500 mg. CP Lab Safety. Available at: [Link]

  • Process for the preparation of oxetan-3-carboxylic acids. Google Patents.
  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters - ACS Publications. Available at: [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols for the N-Debenzylation of 3-(Benzylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-debenzylation of 3-(benzylamino)oxetane-3-carboxylic acid to yield 3-aminooxetane-3-carboxylic acid, a valuable building block in medicinal chemistry. The guide details two robust and field-proven protocols: Palladium-on-Carbon (Pd/C) catalyzed hydrogenation and Ammonium Formate mediated catalytic transfer hydrogenation. We delve into the mechanistic rationale, chemoselectivity considerations, step-by-step experimental procedures, and troubleshooting advice to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction and Strategic Considerations

The N-benzyl group is a widely used protecting group for amines due to its general stability and ease of installation. Its removal, or debenzylation, is a critical step in many synthetic routes. The target molecule, this compound, presents a unique challenge due to the presence of a strained oxetane ring. This four-membered ether is susceptible to ring-opening under harsh conditions, particularly strong acids.[1][2][3] Therefore, the selection of a debenzylation protocol must prioritize mild, chemoselective conditions that preserve the integrity of the oxetane core while efficiently cleaving the N-benzyl C-N bond.

The two methods detailed herein—catalytic hydrogenation and catalytic transfer hydrogenation—are premier choices for this transformation. They operate under neutral or near-neutral conditions, minimizing the risk of acid-catalyzed side reactions.[4][5] Furthermore, these methods are well-documented for their high efficiency in debenzylating amino acids and related compounds.[6][7]

Mechanistic Rationale and Protocol Selection

The cleavage of an N-benzyl group via palladium catalysis proceeds through hydrogenolysis. The reaction occurs on the surface of the palladium catalyst.

  • Catalytic Hydrogenation (H₂ gas): In this classic method, molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The benzylamine substrate also adsorbs onto the catalyst surface. The benzylic C-N bond is sequentially cleaved by the surface-bound hydrogen atoms, releasing the deprotected amine and toluene as a byproduct. High pressures are sometimes required, but many debenzylations proceed smoothly under balloon pressure.[8][9]

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the need for pressurized hydrogen gas, enhancing operational safety. Instead, a hydrogen donor molecule, such as ammonium formate (HCOONH₄), is used.[10][11] In the presence of the Pd/C catalyst, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide in situ. The generated hydrogen is then utilized by the catalyst to effect the hydrogenolysis of the C-N bond in the same manner as the direct hydrogenation method.[12][13] CTH is often faster and can be performed in standard laboratory glassware at reflux temperatures.[10][13]

For the target substrate, both methods are highly suitable. The choice between them may depend on available equipment (e.g., hydrogenation apparatus) and safety considerations. 3,3-disubstituted oxetanes, like the target molecule, generally exhibit enhanced stability, making them compatible with these selected protocols.[1][2]

Core Experimental Protocols

This section provides detailed, step-by-step procedures for the two recommended N-debenzylation methods.

Protocol A: Palladium-on-Carbon Catalyzed Hydrogenation

This protocol utilizes hydrogen gas at atmospheric pressure (balloon) and is a widely accepted standard for clean and efficient debenzylation.

sub Dissolve Substrate in Methanol cat Add 10% Pd/C (10-20 wt%) sub->cat degas Degas System: Vacuum/N₂ Purge (3x) cat->degas h2 Introduce H₂ Atmosphere (Balloon) degas->h2 react Stir at RT Monitor by TLC/LC-MS h2->react filter Filter through Celite® Wash with Methanol react->filter Reaction Complete concentrate Concentrate Filtrate Under Reduced Pressure filter->concentrate product Isolate Crude Product (3-Aminooxetane-3-carboxylic acid) concentrate->product

Caption: Workflow for Pd/C Catalyzed Hydrogenation.

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10-20 wt% of substrate)

  • Methanol (ACS Grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Vacuum/Nitrogen line

  • Celite® or similar filter aid

  • Büchner funnel and filter flask

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.00 g, 4.83 mmol).

  • Solvent Addition: Add methanol (approx. 10-20 mL per gram of substrate). Stir until the substrate is fully dissolved.

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 100-200 mg, 10-20 wt%). Safety Note: Pd/C is pyrophoric when dry. Handle with care, preferably under an inert atmosphere.

  • Degassing: Seal the flask with a septum. Purge the flask by applying vacuum for 1-2 minutes and backfilling with an inert gas like nitrogen or argon. Repeat this cycle three times to remove all oxygen.[6]

  • Hydrogenation: Evacuate the flask one final time and backfill with hydrogen from a balloon. Ensure the system is sealed but not over-pressurized.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by checking for the disappearance of the starting material. Typical reaction times are 4-24 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake thoroughly with methanol (2-3 times) to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 3-aminooxetane-3-carboxylic acid. The product can be further purified by recrystallization if necessary.

Protocol B: Ammonium Formate Mediated Catalytic Transfer Hydrogenation (CTH)

This protocol is an excellent alternative that avoids the use of flammable hydrogen gas, making it more convenient for many standard laboratory setups.[4][10]

sub Suspend Substrate & 10% Pd/C in Methanol under N₂ donor Add Ammonium Formate (approx. 5 eq) sub->donor react Heat to Reflux (approx. 65°C) donor->react monitor Monitor by TLC/LC-MS react->monitor filter Filter Hot Mixture through Celite® monitor->filter Reaction Complete wash Wash Celite® Pad with Hot Methanol/Water filter->wash concentrate Concentrate Filtrate Under Reduced Pressure wash->concentrate product Isolate Crude Product (3-Aminooxetane-3-carboxylic acid) concentrate->product

Caption: Workflow for Catalytic Transfer Hydrogenation.

  • This compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (equal weight to substrate)

  • Ammonium Formate (HCOONH₄) (approx. 5 eq)

  • Methanol (ACS Grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen line

  • Celite® or similar filter aid

  • Büchner funnel and filter flask

  • Reaction Setup: To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound (e.g., 1.00 g, 4.83 mmol) and 10% Pd/C (e.g., 1.00 g, equal weight).[13]

  • Solvent and Inert Atmosphere: Add dry methanol (20 mL) and flush the system with nitrogen.

  • Donor Addition: To the stirred suspension, add anhydrous ammonium formate (e.g., 1.52 g, 24.15 mmol, 5 eq) in a single portion under a nitrogen atmosphere.[10][13]

  • Reaction: Heat the reaction mixture to reflux (approx. 65°C in methanol) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often rapid, with completion typically observed within 30-90 minutes.[13]

  • Work-up: Once complete, allow the mixture to cool slightly.

  • Filtration: Filter the hot reaction mixture through a pad of Celite®. Note: For amino acid products, it is beneficial to wash the Celite pad with boiling water in addition to methanol to ensure complete recovery of the polar product.[13]

  • Isolation: Combine the filtrates and washings. Concentrate the solution under reduced pressure to afford the crude 3-aminooxetane-3-carboxylic acid.

Data Summary and Troubleshooting

ParameterProtocol A: Catalytic HydrogenationProtocol B: CTH (Ammonium Formate)
Hydrogen Source H₂ Gas (Balloon)Ammonium Formate
Catalyst Loading 10-20 wt%~100 wt%
Solvent MethanolMethanol
Temperature Room TemperatureReflux (~65°C)
Pressure ~1 atm~1 atm
Typical Time 4-24 hours30-90 minutes
Safety Requires handling of flammable H₂ gasAvoids H₂ gas; generates CO₂/NH₃
Work-up Simple filtrationFiltration, may require hot solvents

Troubleshooting Guide

  • Incomplete or Slow Reaction:

    • Cause: Inactive catalyst or catalyst poisoning.

    • Solution (Protocol A & B): Ensure the catalyst is fresh. For Protocol A, ensure the system was thoroughly deoxygenated. For Protocol B, ensure the ammonium formate is anhydrous. Increase catalyst loading if necessary.[8]

    • Solution (Protocol A): The product amine can sometimes act as a catalyst poison. Adding a catalytic amount of acid (e.g., acetic acid) can sometimes mitigate this, but this is NOT recommended for this substrate due to the acid-sensitive oxetane ring.[8][14]

  • Low Product Yield:

    • Cause: Incomplete reaction or product loss during work-up.

    • Solution: Ensure the reaction has gone to completion via TLC/LC-MS before work-up. The product is a polar amino acid; ensure the filter cake is washed thoroughly with polar solvents like methanol and hot water to recover all material.

  • Presence of Side-Products:

    • Cause: Potential for oxetane ring-opening.

    • Solution: While unlikely with these protocols, if ring-opened byproducts are observed (e.g., by NMR or MS), ensure the reaction conditions remain strictly neutral. Avoid any acidic contaminants. The use of Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer higher chemoselectivity.[1][15]

References

  • Sigma-Aldrich. Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst.

  • Iitsuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

  • Sajiki, H., et al. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Semantic Scholar.

  • Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke.

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications.

  • Erowid. (2002). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate.

  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Synthetic Communications.

  • Gowda, D. C. (2002). Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate. Rhodium Archive.

  • Anwer, M. K., & Spatola, A. F. (1985). CTH Removal of N-Benzyl Groups. Rhodium Archive.

  • Madsen, J., Viuf, C., & Bols, M. (2000). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Personal Web Pages Service.

  • Grygorenko, O. O., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

  • Scott, J. S., et al. (2019). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • ResearchGate. (2020). Elaboration on the oxetane ring.

  • Iitsuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.

  • Engelhard. (2003). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Source of Uniqueness. Angewandte Chemie International Edition.

  • Beilstein Journal of Organic Chemistry. (2018). Oxetanes: formation, reactivity and total syntheses of natural products.

  • Lou, S., et al. (2024). The application of palladium catalysts in catalyzing the hydrogenolysis of N-benzyl compounds. ResearchGate.

  • Benchchem. The Enduring Legacy of the Carbobenzyloxy Group: An In-depth Guide to N-Cbz Protected Amino Acids.

  • ResearchGate. (2019). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline.

  • Chem-Space. This compound.

  • Google Patents. (1989). Process for the preparation of oxetane-3-carboxylic acids.

  • CP Lab Safety. This compound, min 97%, 500 mg.

  • Achmem. This compound.

Sources

The Strategic Application of 3-(Benzylamino)oxetane-3-carboxylic Acid in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics, particularly for challenging biological targets.[1] This guide delineates the strategic application of 3-(Benzylamino)oxetane-3-carboxylic acid as a versatile and highly valuable fragment. We will explore the rationale behind its selection, rooted in the unique physicochemical properties conferred by the oxetane scaffold, and provide detailed protocols for its integration into a typical FBDD campaign—from library design and biophysical screening to data-driven hit-to-lead optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fragment methodologies.

Introduction: The Oxetane Advantage in Fragment Design

The oxetane ring, a four-membered cyclic ether, has emerged as a privileged motif in medicinal chemistry.[2] Its incorporation into small molecules can significantly enhance aqueous solubility, improve metabolic stability, and reduce lipophilicity, while also modulating the basicity of adjacent functional groups.[3] The compact, three-dimensional, and polar nature of the oxetane scaffold makes it an ideal component for fragment libraries.[4]

This compound (Molecular Formula: C₁₁H₁₃NO₃, Molecular Weight: 207.23 g/mol , CAS Number: 1159738-31-4) is a prime exemplar of an oxetane-based fragment.[5] It possesses a rich three-dimensional structure with multiple vectors for chemical elaboration. The benzylamino group provides a handle for exploring hydrophobic interactions, while the carboxylic acid can engage in crucial hydrogen bonding and salt-bridge interactions with a target protein.[6] The oxetane core itself acts as a polar, metabolically robust scaffold that can improve the overall druglike properties of subsequent lead compounds.[7]

PropertyValue/CharacteristicSource
Molecular FormulaC₁₁H₁₃NO₃[5]
Molecular Weight207.23 g/mol [5]
CAS Number1159738-31-4[5]
Purity≥97%[5]
StorageRoom temperature[5]

Designing an Oxetane-Focused Fragment Library

A successful FBDD campaign begins with a well-designed fragment library. The library should be diverse, yet focused enough to probe specific types of interactions. For a campaign centered around this compound, the library should include this core fragment alongside a curated selection of analogues to build an initial Structure-Activity Relationship (SAR).

Protocol for Library Design:

  • Core Fragment: Procure high-purity this compound.

  • Analogue Selection:

    • Varying the Amine Substituent: Synthesize or procure analogues where the benzyl group is replaced with other small aromatic, heteroaromatic, or aliphatic groups to probe different hydrophobic and polar interactions.

    • Modifying the Carboxylic Acid: Include ester and amide analogues to assess the importance of the acidic proton and the hydrogen bond donating/accepting capabilities.

    • Exploring the Oxetane Scaffold: If synthetic routes allow, include analogues with substitution at other positions of the oxetane ring to explore different exit vectors.

  • Physicochemical Property Filtering: Ensure all fragments in the library adhere to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) to maintain fragment-like properties.[3]

  • Quality Control: All fragments should be assessed for purity (≥95%) and solubility in the screening buffer.

Biophysical Screening Cascade: Identifying High-Quality Hits

Due to the inherently weak binding affinity of fragments, highly sensitive biophysical techniques are required for screening. A tiered approach, or screening cascade, is recommended to efficiently identify and validate true hits while eliminating false positives.

FBDD_Screening_Cascade cluster_0 Primary Screen cluster_1 Secondary Screen & Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Primary High-Throughput Primary Screen (e.g., SPR or Thermal Shift Assay) Secondary Orthogonal Biophysical Method (e.g., NMR Spectroscopy) Primary->Secondary Confirm Hits Structural Structure Determination (X-ray Crystallography or Cryo-EM) Secondary->Structural Characterize Binding Mode H2L Hit-to-Lead Optimization Structural->H2L Guide Medicinal Chemistry

Figure 1: A typical biophysical screening cascade in FBDD.

Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a powerful technique for primary screening due to its sensitivity, real-time nature, and relatively high throughput.

Protocol for SPR Screening:

  • Protein Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Assay Development: Optimize running buffer conditions (e.g., pH, salt concentration, and detergent) to ensure protein stability and minimize non-specific binding.

  • Fragment Screening:

    • Inject fragments from the oxetane library at a single high concentration (e.g., 200 µM) over the immobilized protein surface.

    • Include a reference channel with an irrelevant protein to subtract non-specific binding signals.

    • Monitor the change in response units (RU) to identify fragments that bind to the target.

  • Hit Triage: Fragments showing a significant and reproducible binding response are considered primary hits and are progressed to the secondary screen.

Secondary Screen and Validation: NMR Spectroscopy

NMR spectroscopy is an excellent orthogonal method to validate hits from the primary screen and to provide initial information on the binding site. Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly informative.

Protocol for ¹H-¹⁵N HSQC NMR Screening:

  • Protein Preparation: Prepare a solution of ¹⁵N-isotopically labeled target protein (50-100 µM) in a suitable NMR buffer.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add the primary hit fragment (e.g., this compound) to the protein sample at a defined molar excess (e.g., 10-fold).

  • Data Acquisition and Analysis: Acquire a second ¹H-¹⁵N HSQC spectrum and compare it to the reference. Chemical shift perturbations (CSPs) of specific amide peaks indicate that the fragment is binding to the protein at the location of those residues.

  • Hit Confirmation: Fragments that induce significant and specific CSPs are considered validated hits.

Structural Biology: Elucidating the Binding Mode

Obtaining a high-resolution crystal structure of the protein-fragment complex is a critical step that provides the blueprint for rational, structure-guided hit-to-lead optimization.

Protocol for X-ray Crystallography:

  • Crystallization: Obtain well-diffracting crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the validated fragment hit (e.g., 1-10 mM).

  • Data Collection: Cryo-cool the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Binding Mode Analysis: Analyze the electron density maps to clearly define the binding orientation of the fragment, its interactions with the protein, and potential vectors for chemical elaboration.

Hit-to-Lead Optimization: From Fragment to Potent Lead

The goal of the hit-to-lead stage is to evolve the low-affinity fragment hit into a potent and selective lead compound. This is typically achieved through three main strategies: fragment growing, fragment linking, or fragment merging.[8] For a single fragment hit like this compound, fragment growing is the most direct approach.

H2L_Strategies cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Hit Initial Fragment Hit (e.g., this compound) Growing Fragment Growing: Elaborate from available vectors Hit->Growing Linking Fragment Linking: Connect two adjacent fragments Hit->Linking Merging Fragment Merging: Combine features of overlapping fragments Hit->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Figure 2: Common strategies for hit-to-lead optimization in FBDD.

Protocol for Fragment Growing:

  • Structural Analysis: Based on the co-crystal structure, identify unoccupied pockets and potential new interactions adjacent to the bound fragment. Note the vectors pointing from the benzyl ring, the amine, and the carboxylic acid.

  • Hypothesis-Driven Design:

    • Exploring Hydrophobic Pockets: Synthesize analogues with substitutions on the benzyl ring to extend into nearby hydrophobic regions. The reactivity of the benzylamine moiety allows for N-alkylation or acylation to further probe the surrounding space.[9]

    • Targeting Polar Interactions: The carboxylic acid is a key anchor.[10] Synthesize amide analogues to introduce new hydrogen bond donors and acceptors.

    • Leveraging the Oxetane Scaffold: While the oxetane ring itself is generally stable, its substituents provide reactive handles. The amine can be functionalized, and the carboxylic acid can be converted to other functional groups. The stability of the 3,3-disubstituted oxetane core should be considered, as some substitution patterns can be prone to isomerization.[11]

  • Iterative Synthesis and Testing: Synthesize small batches of new compounds based on these hypotheses.

  • SAR Generation: Test the new compounds in the primary and secondary biophysical assays to determine their affinity and build a detailed SAR.

  • Multi-Parameter Optimization: In parallel with potency optimization, monitor key ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as solubility, permeability, and metabolic stability to ensure the development of a well-rounded lead compound.

Conclusion

This compound represents a highly valuable and versatile starting point for Fragment-Based Drug Discovery campaigns. Its unique combination of a three-dimensional, polar oxetane core with functional groups capable of engaging in a variety of protein-ligand interactions makes it an attractive fragment for tackling difficult biological targets. By employing a systematic approach of library design, a robust biophysical screening cascade, and structure-guided hit-to-lead optimization, researchers can effectively leverage the properties of this and similar oxetane-containing fragments to discover novel and potent lead compounds.

References

  • STAR Protocols. (2024). Protocol to perform fragment screening using NMR spectroscopy. PubMed. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzylamine in Pharmaceutical Synthesis and API Production. [Link]

  • ACS Publications. (2023). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. [Link]

  • Spiral. (n.d.). Strategies for the synthesis of oxetanes as desirable fragments for drug discovery. [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • ChemRxiv. (n.d.). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. [Link]

  • NIH National Center for Biotechnology Information. (2023). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • NIH National Center for Biotechnology Information. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • MDPI. (n.d.). Chemical Space Exploration of Oxetanes. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]

  • NIH National Center for Biotechnology Information. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. [Link]

  • ACS Publications. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (n.d.). Direct-to-Biology Enabled Molecular Glue Discovery. Journal of the American Chemical Society. [Link]

  • NIH National Center for Biotechnology Information. (2025). Fast Release of Carboxylic Acid inside Cells. PMC. [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]

  • NIH National Center for Biotechnology Information. (2021). Protocol for hit-to-lead optimization of compounds by auto in silico ligand directing evolution (AILDE) approach. PMC. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. [Link]

Sources

Application Notes and Protocols: Large-Scale Synthesis of 3-(Benzylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Benzylamino)oxetane-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery. The rigid oxetane core imparts unique conformational constraints and can improve physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2][3] This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable synthetic route. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development who require a reliable method for producing multi-gram to kilogram quantities of this key intermediate.

The synthesis of functionalized oxetanes, particularly those with amino acid moieties, is of significant interest.[2][4] The inherent strain of the oxetane ring necessitates careful selection of reaction conditions to avoid unwanted ring-opening side reactions.[5] This guide emphasizes strategies to maintain the integrity of the oxetane core throughout the synthetic sequence.

Synthetic Strategy: A Rationale-Driven Approach

The chosen synthetic route for the large-scale preparation of this compound initiates from the commercially available oxetan-3-one. This strategy involves a multi-step sequence that has been optimized for scalability, safety, and efficiency.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a Strecker-type synthesis as a key transformation. This approach allows for the simultaneous introduction of the amino and cyano groups to the oxetane-3-one core. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.

Workflow Diagram

G cluster_0 Synthetic Workflow A Oxetan-3-one B Strecker Reaction Intermediate (α-aminonitrile) A->B Benzylamine, TMSCN C 3-(Benzylamino)oxetane-3-carbonitrile B->C Workup D This compound C->D Basic Hydrolysis

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of 3-(Benzylamino)oxetane-3-carbonitrile

This initial step involves a one-pot, three-component Strecker reaction. The careful control of temperature and stoichiometry is critical for achieving high yields and minimizing byproduct formation.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Oxetan-3-one72.06100 g1.39
Benzylamine107.15149 g (152 mL)1.39
Trimethylsilyl cyanide (TMSCN)99.21153 g (178 mL)1.54
Methanol (MeOH)32.041 L-
Dichloromethane (DCM)84.931.5 L-
Saturated aq. NaHCO₃-1 L-
Brine-500 mL-
Anhydrous MgSO₄120.3750 g-
Step-by-Step Protocol
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add oxetan-3-one (100 g, 1.39 mol) and methanol (1 L).

  • Initial Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Benzylamine: Slowly add benzylamine (149 g, 1.39 mol) to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. Stir the mixture for an additional 15 minutes at 0 °C.

  • Addition of TMSCN: Add trimethylsilyl cyanide (153 g, 1.54 mol) dropwise via the dropping funnel over 1 hour. Caution: TMSCN is highly toxic. This step must be performed in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution (1 L).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-(benzylamino)oxetane-3-carbonitrile as a pale yellow oil. The crude product is typically of sufficient purity for the next step.

PART 2: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. Basic conditions are employed to minimize the risk of oxetane ring-opening, which can occur under strong acidic conditions.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
3-(Benzylamino)oxetane-3-carbonitrile188.23(from previous step)~1.39
Sodium Hydroxide (NaOH)40.00167 g4.17
Water (H₂O)18.021.5 L-
Ethanol (EtOH)46.071.5 L-
Hydrochloric Acid (HCl), 6 M36.46As needed-
Diethyl Ether (Et₂O)74.121 L-
Step-by-Step Protocol
  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the crude 3-(benzylamino)oxetane-3-carbonitrile from the previous step.

  • Addition of Base: Add a solution of sodium hydroxide (167 g, 4.17 mol) in water (1.5 L) and ethanol (1.5 L).

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 24-36 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

  • Acidification: Carefully adjust the pH of the solution to approximately 5-6 by the slow, dropwise addition of 6 M hydrochloric acid. The product will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water (2 x 250 mL) and then with cold diethyl ether (2 x 250 mL).

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight to yield this compound.

Characterization Data
PropertyValue
AppearanceWhite to off-white solid
Molecular FormulaC₁₁H₁₃NO₃[6]
Molecular Weight207.23 g/mol [7]
Purity (by HPLC)≥97%[6]
Melting Point185-190 °C (decomposes)

Safety and Handling Considerations

  • Trimethylsilyl cyanide (TMSCN): Highly toxic and volatile. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Strong Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Exothermic Reactions: The quenching and neutralization steps can be exothermic. Perform these additions slowly and with adequate cooling.

Troubleshooting and Optimization

  • Incomplete Strecker Reaction: If the initial reaction stalls, a slight excess of TMSCN can be added. Ensure the reagents are of high purity and the reaction is performed under an inert atmosphere.

  • Low Yield in Hydrolysis: Incomplete hydrolysis may occur if the reaction time is too short or the temperature is too low. Ensure a consistent reflux is maintained.

  • Product Purity: If the final product contains impurities, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Conclusion

The protocols outlined in this document provide a reliable and scalable method for the synthesis of this compound. By following these detailed procedures and adhering to the safety precautions, researchers can confidently produce this valuable building block for their drug discovery and development programs. The key to success lies in the careful control of reaction parameters and the use of high-quality reagents. The stability of the oxetane ring under the described basic hydrolysis conditions is a critical aspect of this synthetic route.[5]

References

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Pipecolic Acid-Based Bis-amino Acid and Its Assembly into a Spiro Ladder Oligomer. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • University of Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Retrieved from [Link]

  • National Institutes of Health. (2021, March 17). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-Aminooxetane-3-Carboxylic Acid at best price in Bengaluru. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of oxetane-3-carboxylic acids.
  • Google Patents. (n.d.). Process for the preparation of oxetan-3-carboxylic acids.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Retrieved from [Link]

  • University of Toledo. (1991, August 27). United States Patent. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved from [Link]

  • RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Retrieved from [Link]

  • Justia Patents. (1996, June 28). Process for the preparation of 3-hydroxyoxetanes. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-(Benzylamino)oxetane-3-carboxylic acid as a Constrained Amino Acid Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of conformationally constrained amino acid surrogates into peptides is a paramount strategy in modern medicinal chemistry for enhancing proteolytic stability, modulating receptor affinity, and improving pharmacokinetic profiles. This guide provides an in-depth technical overview of 3-(Benzylamino)oxetane-3-carboxylic acid, a novel constrained amino acid surrogate. We will explore its synthesis, unique structural properties, and its application in peptide modification. Detailed protocols for its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS) are provided, along with insights into the expected conformational and physicochemical consequences. This document is intended to serve as a comprehensive resource for researchers aiming to leverage the advantageous properties of oxetane-based peptidomimetics in drug discovery and development.

Introduction: The Rationale for Constrained Amino Acid Surrogates

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low cell permeability.[1] The introduction of non-natural amino acids and peptide bond isosteres is a well-established approach to overcome these limitations. Constrained amino acid surrogates, in particular, pre-organize the peptide backbone into specific secondary structures, such as β-turns or helices, which can enhance binding to biological targets.[2][3]

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in medicinal chemistry due to its unique combination of properties.[4][5] It is a small, polar, and three-dimensional scaffold that can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, metabolic stability, and lipophilicity.[6][7] When incorporated into a peptide backbone, the oxetane moiety can introduce a "kink," disrupting helical structures and promoting turn conformations.[1][8] This conformational influence can be strategically exploited in the design of peptidomimetics with enhanced biological activity and improved drug-like properties.[9][10]

This compound offers a unique scaffold that combines the conformational constraints of the oxetane ring with the chemical functionality of an amino acid. The benzyl group provides a handle for further functionalization or can be involved in specific ligand-receptor interactions.

Physicochemical Properties and Advantages

The incorporation of this compound into a peptide sequence can offer several advantages over natural amino acids:

PropertyAdvantageRationale
Metabolic Stability Enhanced resistance to enzymatic degradation.The oxetane-containing backbone is not a substrate for many proteases, leading to a longer biological half-life.[7][11]
Conformational Rigidity Induces specific secondary structures, such as β-turns.The strained four-membered ring restricts bond rotation, leading to a more defined peptide conformation.[9][12]
Improved Solubility Increased aqueous solubility of the resulting peptide.The polar oxetane ring can enhance the overall hydrophilicity of the molecule.[6][7]
Modulation of Basicity The oxetane ring's electron-withdrawing effect can lower the pKa of the adjacent amine.This can influence the charge state of the peptide at physiological pH, potentially affecting cell permeability and target interactions.[7]
Novel Chemical Space Provides access to novel peptide architectures and intellectual property.The unique structure of the oxetane amino acid allows for the exploration of new structure-activity relationships.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following is a representative synthetic scheme, adapted from established procedures for similar oxetane amino acids.[12][13][14]

Synthesis_Workflow start 3-Oxetanone step1 Strecker Reaction (KCN, BnNH2, H2O) start->step1 intermediate1 3-(Benzylamino)oxetane-3-carbonitrile step1->intermediate1 step2 Acid Hydrolysis (HCl, H2O, heat) intermediate1->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound

Materials:

  • 3-Oxetanone

  • Benzylamine

  • Potassium cyanide (KCN)

  • Hydrochloric acid (HCl)

  • Water

  • Diethyl ether

  • Sodium sulfate (Na2SO4)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Step 1: Strecker Reaction to form 3-(Benzylamino)oxetane-3-carbonitrile

    • In a well-ventilated fume hood, dissolve 3-oxetanone (1.0 eq) in water.

    • Add benzylamine (1.0 eq) to the solution and stir for 30 minutes at room temperature.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of potassium cyanide (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Extract the reaction mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(benzylamino)oxetane-3-carbonitrile.

  • Step 2: Hydrolysis to this compound

    • To the crude 3-(benzylamino)oxetane-3-carbonitrile, add a 6 M aqueous solution of hydrochloric acid.

    • Heat the mixture to reflux (approximately 100 °C) for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[15] The amino acid must first be protected at the N-terminus, typically with an Fmoc group, to allow for stepwise peptide elongation.

SPPS_Workflow cluster_0 SPPS Cycle for Oxetane Amino Acid Incorporation resin Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling (Fmoc-Oxetane-AA, HBTU, DIPEA in DMF) washing1->coupling washing2 Washing (DMF) coupling->washing2 capping Capping (Optional) (Acetic Anhydride, DIPEA) washing2->capping next_cycle Repeat for Next Amino Acid capping->next_cycle

Caption: SPPS cycle for incorporating the oxetane amino acid.

Protocol: Fmoc Protection of this compound

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

  • Add a solution of Fmoc-OSu (1.1 eq) in dioxane.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, gradient of ethyl acetate in hexane) to yield Fmoc-3-(benzylamino)oxetane-3-carboxylic acid.

Protocol: Incorporation into a Peptide Sequence via SPPS

This protocol assumes a standard Fmoc-SPPS workflow on a peptide synthesizer or manual setup.

Materials:

  • Fmoc-protected this compound

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected natural amino acids

  • HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling of Fmoc-3-(benzylamino)oxetane-3-carboxylic acid:

    • Pre-activate a solution of Fmoc-3-(benzylamino)oxetane-3-carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF.

  • (Optional) Capping: Cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Continue Synthesis: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

Expected Conformational Impact and Applications

The introduction of this compound is expected to have a significant impact on the secondary structure of the peptide.

  • Disruption of α-Helices: Studies have shown that the incorporation of an oxetane into a peptide backbone leads to a significant loss of helicity.[1][8] The constrained geometry of the oxetane ring introduces a kink in the peptide chain, disrupting the regular hydrogen bonding pattern of the α-helix.[8]

  • Induction of β-Turns: The conformational bias imposed by the oxetane ring can promote the formation of β-turns.[9][12] This property is particularly valuable in the design of cyclic peptides and peptidomimetics that target receptors requiring a specific turn conformation for binding.

  • Applications in Drug Discovery: Peptides containing this compound can be explored as inhibitors of protein-protein interactions, enzyme inhibitors, or as ligands for G-protein coupled receptors. The enhanced metabolic stability and potential for improved cell permeability make them attractive candidates for therapeutic development.[4]

Conclusion

This compound represents a valuable and versatile building block for the synthesis of novel peptidomimetics. Its incorporation can bestow peptides with enhanced metabolic stability, favorable physicochemical properties, and a constrained conformation that can be leveraged for improved biological activity. The protocols outlined in this guide provide a framework for the synthesis and application of this promising amino acid surrogate, empowering researchers to explore new frontiers in peptide-based drug discovery.

References

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics.

  • Impact of Oxetane Incorporation on the Structure and Stability of Alpha Helical Peptides - The Royal Society of Chemistry.

  • Applications of oxetanes in drug discovery and medicinal chemistry - PMC. PubMed Central.

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.

  • Oxetanes in Drug Discovery Campaigns - PMC. NIH.

  • Oxetanes in Drug Discovery Campaigns. ACS Publications.

  • Oxetanes - Enamine.

  • Development of oxetane modified building blocks for peptide synthesis. RSC Publishing.

  • Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. ACS Publications.

  • Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Europe PMC.

  • Solid-Phase Synthesis of Oxetane Modified Peptides. ACS Publications.

  • Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate.

  • Oxetane amino acids (depicted with unprotected amino and carboxylic acid functionalities, R 0 = H or protecting group). ResearchGate.

  • Macrocyclisation of small peptides enabled by oxetane incorporation. RSC Publishing.

  • Application of 2-Oxetanemethanamine Analogues in Peptide Synthesis. Benchchem.

  • Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. MDPI.

  • Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. PubMed.

Sources

Troubleshooting & Optimization

preventing oxetane ring opening during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Oxetane Synthesis Technical Support Center

Welcome to the technical support center for chemists working with oxetane-containing molecules. The oxetane ring, a four-membered cyclic ether, is an increasingly vital structural motif in medicinal chemistry, valued for its ability to act as a polar, metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation can favorably modulate key drug-like properties, including solubility and metabolic stability.[3][4]

However, the inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to undesired ring-opening reactions, a challenge that can complicate multi-step synthetic campaigns.[2][5] This guide provides in-depth, field-proven insights to help you navigate the nuances of oxetane chemistry, ensuring the preservation of this critical functional group throughout your synthesis.

Troubleshooting Guide: Common Issues in Oxetane Synthesis

This section addresses specific experimental failures and provides actionable solutions to get your research back on track.

Problem Observed Probable Cause(s) Recommended Solutions & Rationale
Product Decomposition During Aqueous Workup Acidic Conditions: Use of strong or even mild acids (e.g., NH₄Cl, citric acid) can catalyze hydrolysis, especially with nucleophiles present (e.g., Cl⁻).[6][7]Use a basic or neutral workup: Employ saturated NaHCO₃ or brine. If an acid wash is necessary for purification, use it cautiously, keep the exposure time minimal, and maintain low temperatures. The goal is to avoid protonation of the oxetane oxygen, which is the initiating step for ring-opening.[5]
Ring-Opening During Reduction of a Nearby Functional Group (e.g., Ester, Amide) Harsh Reducing Agents/High Temperature: Complex hydrides like LiAlH₄ can act as nucleophiles and cleave the oxetane ring, particularly at temperatures above 0 °C.[6][7]Select milder reagents and control temperature: For ester reductions, conduct the reaction with LiAlH₄ at low temperatures (e.g., -30 to -10 °C).[7] For amides, consider using AlH₃ at very low temperatures (-78 to -50 °C), as NaBH₄ or LiAlH₄ often lead to decomposition.[7] The lower temperature reduces the kinetic energy available for the nucleophilic attack on the strained ring.
Unexpected Side Product Formation with Lewis Acids Lewis Acid Activation: Lewis acids (e.g., BF₃·OEt₂, TiCl₄) strongly coordinate to the oxetane oxygen, activating the ring for nucleophilic attack or rearrangement.[3][5]Avoid strong Lewis acids where possible: If a Lewis acid is required, use it catalytically and at the lowest effective temperature. Consider alternative, non-Lewis acid-catalyzed methods for the desired transformation. For example, for some couplings, a transition-metal-catalyzed approach might circumvent the need for a harsh Lewis acid.[3]
Failure of Protecting Group Removal Acid-Labile Protecting Groups: Standard conditions for removing acid-labile groups (e.g., Boc, Trityl) using strong acids like TFA or HCl will almost certainly cleave the oxetane ring.[3]Choose orthogonal protecting groups: Opt for groups that can be removed under basic, hydrogenolysis, or fluoride-mediated conditions. For example, Fmoc (removed with piperidine), Benzyl ethers (removed by H₂/Pd), or Silyl ethers (removed with TBAF) are generally compatible with the oxetane moiety.[3]
Low Yield in Williamson Etherification to Form the Oxetane Competing Elimination/Side Reactions: The intramolecular Sₙ2 cyclization is kinetically slower for a 4-membered ring compared to 3, 5, or 6-membered rings.[3] Strong bases can promote elimination, or intermolecular reactions can dominate if concentrations are too high.Optimize cyclization conditions: Use a strong, non-nucleophilic base (e.g., NaH, KOtBu) and ensure the reaction is run under high dilution to favor the intramolecular pathway. Ensure you have a good leaving group (e.g., tosylate, mesylate) on the precursor 1,3-halohydrin or diol derivative.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing oxetane ring stability?

The stability of the oxetane ring is a balance between its inherent ring strain and the electronic/steric environment. The key factors are:

  • Ring Strain: With a strain energy of about 106 kJ·mol⁻¹, the oxetane ring is more strained than THF but less than an epoxide.[5] This strain is the thermodynamic driving force for ring-opening reactions.

  • Lewis Basicity: The oxygen atom's lone pairs make it a Lewis base. Protonation or coordination to a Lewis acid dramatically lowers the activation energy for nucleophilic attack on the adjacent carbons, initiating ring cleavage.[5][8]

  • Substitution Pattern: The stability of the ring is highly dependent on its substitution. As a general rule, 3,3-disubstituted oxetanes are significantly more stable than other patterns.[9][10] This is because the substituents sterically block the trajectory of an incoming nucleophile required for an Sₙ2-type ring-opening.[9]

Q2: How do acidic and basic conditions specifically affect the oxetane ring?

This is the most critical question for reaction planning. The difference in reactivity is stark.

  • Acidic Conditions: Oxetanes are highly unstable in acidic environments.[7][11] Even mildly acidic nucleophiles can cause decomposition.[6] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack, leading to a 1,3-difunctionalized propane derivative. This process is often rapid and difficult to control.

  • Basic Conditions: The oxetane ring is generally unreactive and stable under basic conditions.[6][7] It can tolerate strong bases like hydroxides, alkoxides, and amines. This stability allows for a wide range of synthetic transformations on other parts of the molecule, such as ester hydrolysis or the use of organometallic reagents in coupling reactions, provided other conditions (like temperature) are controlled.[7][12]

The diagram below illustrates the mechanism of acid-catalyzed ring-opening.

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Q3: Which specific reagents and conditions should be absolutely avoided?

To preserve the oxetane ring, exercise extreme caution or find alternatives for the following:

  • Strong Protic Acids: HCl, H₂SO₄, TFA, TsOH. These will readily catalyze ring-opening.[3][7]

  • Strong Lewis Acids: BF₃·OEt₂, AlCl₃, TiCl₄, SnCl₄. These activate the ring for cleavage.[5]

  • Grignard Reagents at Elevated Temperatures: While sometimes tolerated at low temperatures, heating a reaction with a Grignard reagent can cause ring-opening.[6]

  • Complex Metal Hydrides at Room Temperature: LiAlH₄ and related hydrides can act as nucleophiles. Always use them at sub-zero temperatures when an oxetane is present.[7]

  • High Temperatures: Thermal decomposition or rearrangement can occur, especially for less stable substitution patterns.[9][10]

Q4: How can I choose the right reaction conditions for my synthesis?

A systematic approach is key. The following workflow can guide your decision-making process when planning a synthetic step involving an oxetane-containing molecule.

Decision_Workflow Start Plan Transformation on Oxetane-Containing Molecule Check_pH Does the reaction require acidic conditions? Start->Check_pH Acid_Yes STOP! High risk of ring-opening. Re-evaluate synthetic route. Check_pH->Acid_Yes Yes Acid_No Proceed. Reaction is likely neutral or basic. Check_pH->Acid_No No Check_Reagents Does the reaction use strong Lewis acids or harsh hydrides (e.g., LiAlH₄)? Acid_No->Check_Reagents Reagent_Yes Can a milder alternative be used? (e.g., NaBH₄, catalytic Lewis acid) Check_Reagents->Reagent_Yes Yes Check_Temp Control Temperature: Use lowest effective temperature, ideally ≤ 0 °C. Check_Reagents->Check_Temp No Reagent_No STOP! High risk of ring-opening. Re-evaluate synthetic route. Reagent_Yes->Reagent_No No Reagent_Alt_Yes Use milder alternative. Reagent_Yes->Reagent_Alt_Yes Yes Reagent_Alt_Yes->Check_Temp Final_Proceed Proceed with Caution: Monitor reaction closely for byproduct formation. Check_Temp->Final_Proceed

Caption: Decision workflow for selecting oxetane-compatible reaction conditions.

Experimental Protocol: Reduction of an Ester to a Primary Alcohol

This protocol details the reduction of an ester adjacent to a 3,3-disubstituted oxetane ring, a transformation where temperature control is paramount to prevent ring-opening.

Reaction: Methyl 3-(hydroxymethyl)-3-methyloxetane-2-carboxylate to (3-(hydroxymethyl)-3-methyloxetan-2-yl)methanol

Materials:

  • Methyl 3-(hydroxymethyl)-3-methyloxetane-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere of argon.

  • Reagent Preparation: In the flask, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (approx. 0.2 M concentration relative to the ester).

  • Cooling (Critical Step): Cool the LiAlH₄ suspension to -30 °C using a dry ice/acetonitrile bath. It is crucial to maintain this low temperature throughout the addition to prevent nucleophilic attack on the oxetane ring.[7]

  • Substrate Addition: Dissolve the oxetane-containing ester (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the cooled LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not rise above -25 °C.

  • Reaction Monitoring: Stir the reaction mixture at -30 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours. Do not allow the reaction to warm prematurely.

  • Quenching (Critical Step): While keeping the flask in the cooling bath, quench the reaction by the slow, dropwise addition of saturated aqueous Na₂SO₄. This method (a Fieser workup modification) is often preferred as it is less exothermic and avoids large temperature spikes. Add the solution until the grey suspension turns into a white, granular precipitate.

  • Workup: Allow the mixture to warm to room temperature. Add anhydrous MgSO₄, stir for 15 minutes, and then filter the solid salts through a pad of Celite®, washing thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude diol can be purified by silica gel column chromatography if necessary.

References

  • Wikipedia. Oxetane. [Link]

  • Burés, J., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Voievoda, N., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Huestis, M. P., et al. (2023). A Brønsted acid-catalysed synthesis of 3,3-disubstituted oxetane- and azetidine-ethers. Organic & Biomolecular Chemistry. [Link]

  • St-Gelais, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Morgan, K. F., et al. (2021). Synthesis and Stability of Oxetane Analogs of Thalidomide and Lenalidomide. ResearchGate. [Link]

  • Leinung, W., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

  • Slanina, T., & Slavíček, P. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Xu, J. (2020). Synthesis of Oxetanes. Chinese Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of oxetanes. [Link]

  • St-Gelais, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • Leinung, W., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Link]

  • Zahoor, A. F., et al. (2016). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Taylor & Francis Online. [Link]

  • Dong Group.

Sources

Technical Support Center: Purification of 3-(Benzylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(Benzylamino)oxetane-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique purification challenges presented by this molecule. Its structure, containing a basic secondary amine, an acidic carboxylic acid, and a strained oxetane ring, demands a nuanced approach to achieve high purity. This guide provides in-depth, field-proven insights and step-by-step protocols to address common issues encountered during its isolation and purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the handling and purification of this compound.

Q1: Why is my compound streaking badly or remaining at the baseline during normal-phase silica gel chromatography?

A: This is the most common issue and stems from the molecule's zwitterionic nature. At neutral pH, both the amino group (as an ammonium ion, -NH₂⁺-) and the carboxylic acid group (as a carboxylate, -COO⁻) are charged. This dual ionic character causes extremely strong interactions with the polar silanol groups (-Si-OH) on the surface of silica gel, leading to poor mobility, significant band broadening (streaking), and often, irreversible adsorption. Standard elution systems are typically insufficient to disrupt this interaction. For successful chromatographic separation, techniques that account for this ionic character, such as ion-exchange or reverse-phase chromatography with modifiers, are necessary.[1][2]

Q2: My final yield is consistently low after aqueous workup and extraction. Where is my product going?

A: Low yield is often attributable to two main factors:

  • Emulsion Formation & Poor Partitioning: Due to its amphiphilic and zwitterionic properties, the compound can act as a surfactant, leading to persistent emulsions during liquid-liquid extractions. Furthermore, its solubility in both aqueous and organic layers can be highly pH-dependent. At its isoelectric point (pI), the compound is least soluble in water and may precipitate or partition poorly into the desired organic solvent.

  • Ring Instability: The oxetane ring, particularly in the presence of a carboxylic acid, can be susceptible to ring-opening under harsh acidic conditions, which are often used during workup to protonate the amine for extraction.[3][4][5] This degradation pathway converts your target molecule into a more polar 1,3-diol byproduct, which will have different solubility and chromatographic properties.

Q3: I've observed new peaks appearing in the NMR spectrum of my purified compound after storing it for a few weeks. Is it degrading?

A: Yes, this is a known issue for certain oxetane-carboxylic acids. These molecules can be inherently unstable and undergo spontaneous intramolecular isomerization to form cyclic lactones, even during storage at room temperature.[6] This rearrangement is a critical factor to consider, as it can dramatically affect reaction yields and the purity of starting materials over time.[6] For long-term stability, it is advisable to store the compound as a stable salt (e.g., hydrochloride or sodium salt) or at low temperatures (-20°C or below) under an inert atmosphere.

Q4: What is the best general-purpose solvent for dissolving this compound?

A: The compound's solubility is limited in common nonpolar organic solvents (e.g., hexanes, toluene) and moderately soluble in solvents like ethyl acetate or dichloromethane. Its zwitterionic nature makes it more soluble in polar protic solvents like methanol, ethanol, or water, especially upon addition of an acid or base to form a salt. For analytical purposes like NMR, polar aprotic solvents such as DMSO-d₆ or MeOD are effective. For purification, manipulating the pH of an aqueous solution is the most powerful tool to control its solubility.

Part 2: Troubleshooting and Root Cause Analysis

This guide provides a structured approach to diagnosing and solving specific purification problems.

Workflow: General Troubleshooting Logic

G cluster_problem Problem Identification cluster_cause Potential Root Causes cluster_solution Recommended Solutions P1 Low Yield or Purity C2 Oxetane Ring Opening (Acidic Conditions) P1->C2 Degradation? C4 Poor Solubility / Emulsion P1->C4 Physical Loss? P2 Chromatography Failure (Streaking, No Elution) C1 Zwitterionic Nature P2->C1 Ionic Binding? P3 Product Instability (New Impurities Over Time) C3 Isomerization to Lactone P3->C3 Inherent Instability? S1 Use Ion-Exchange Chromatography (IEX) C1->S1 S2 Purify by pH-Controlled Precipitation/Crystallization C1->S2 S3 Avoid Strong Acids; Maintain pH > 4 C2->S3 S4 Store as a Salt at Low Temp C3->S4 C4->S2

Caption: Troubleshooting flowchart for purification issues.

Problem: Persistent Impurities Detected by LC-MS or NMR

Scenario: Your crude product shows a complex mixture of spots on TLC or peaks in LC-MS, making direct purification challenging.

Root Cause Analysis & Solution:

  • Identify the Impurities: Before choosing a purification strategy, identify the likely culprits.

    • Starting Materials: Unreacted oxetan-3-one or benzylamine.

    • Ring-Opened Diol: A highly polar byproduct with a mass of +18 amu (H₂O) compared to the parent compound. This is a strong indicator of degradation under acidic conditions.[5]

    • Lactone Isomer: An impurity with the same mass as the product but different retention time and NMR spectrum. This points to the isomerization phenomenon.[6]

    • Debenzylation Product: 3-aminooxetane-3-carboxylic acid. This can occur under certain catalytic or reductive conditions.

  • Targeted Purification Strategy:

    • For Ring-Opened Diol: This impurity is significantly more polar. A carefully executed crystallization (Protocol 1) can often leave the diol in the mother liquor. Alternatively, ion-exchange chromatography (Protocol 2) will effectively separate the zwitterionic product from the neutral diol.

    • For Lactone Isomer: As a neutral molecule, the lactone will behave very differently from the zwitterionic amino acid. Ion-exchange chromatography is the ideal method, as the lactone will elute in the flow-through or with the neutral wash, while the desired product will bind to the resin.[7]

    • For Starting Materials: Benzylamine can be removed with an acidic wash during workup (use with caution to avoid ring-opening). Both starting materials can typically be separated using the methods described below.

Part 3: Validated Purification Protocols

Protocol 1: Purification by pH-Controlled Precipitation

This method leverages the poor solubility of the zwitterionic amino acid at its isoelectric point (pI). It is excellent for removing non-ionizable or highly soluble impurities.

Principle: The compound is soluble in acidic (as a cation) or basic (as an anion) aqueous solutions. By carefully adjusting the pH of the solution to its pI, the neutral zwitterion's solubility plummets, causing it to precipitate out, leaving soluble impurities behind. The predicted pKa for the carboxylic acid is ~1.70, and the pKa for similar secondary amines is ~9-10.[8] This suggests a pI in the range of pH 5-6.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material in a minimal amount of 1 M NaOH(aq). Ensure complete dissolution to form the sodium salt.

  • Filtration (Optional): If insoluble non-acidic impurities are present, filter the basic solution.

  • Acidification & Precipitation: Slowly add 1 M HCl(aq) dropwise with vigorous stirring. Monitor the pH of the solution. As the pH approaches ~6, the product will begin to precipitate as a white or off-white solid.

  • pH Optimization: Continue adding acid until the maximum amount of precipitate has formed. Avoid overshooting to a very low pH, which could cause ring-opening or re-dissolution of the product as the hydrochloride salt.

  • Isolation: Age the slurry for 1 hour at room temperature or 4°C to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove residual salts, followed by a wash with a non-polar solvent like diethyl ether or hexanes to aid in drying.

  • Drying: Dry the purified solid under high vacuum.

Protocol 2: Purification by Ion-Exchange Chromatography (IEX)

This is the most robust chromatographic method for separating the target amino acid from neutral or same-charged impurities.[2][9] We will describe a cation-exchange approach.

Principle: A strong cation exchange (SCX) resin is functionalized with acidic groups (e.g., -SO₃⁻). At a low pH (e.g., pH 3), the target molecule's amine is protonated (-NH₂⁺-), giving it a net positive charge, while the carboxylic acid is neutral. The positively charged molecule binds to the negatively charged resin. Neutral impurities pass through, and elution is achieved by increasing the pH or salt concentration.

G Start Crude Product (Dissolved in Low pH Buffer) Load Load onto Equilibrated SCX Column (pH 3) Start->Load Wash Wash with Low pH Buffer (Elutes Neutral Impurities, e.g., Lactone) Load->Wash Elute Elute with High pH Buffer (e.g., NH4OH in Water/MeOH) (Product is Neutralized and Elutes) Wash->Elute Analyze Analyze Fractions (TLC, LC-MS) Elute->Analyze Combine Combine Pure Fractions & Remove Solvent Analyze->Combine End Pure Product Combine->End

Caption: Step-by-step workflow for cation-exchange chromatography.

Step-by-Step Methodology:

  • Resin Preparation: Select a suitable strong cation exchange (SCX) resin (e.g., Dowex 50WX8 or similar). Prepare a slurry in deionized water and pack it into a column.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of an acidic buffer (e.g., 0.1% formic acid in water, pH ~2.7-3.0).

  • Sample Preparation & Loading: Dissolve the crude product in a minimal amount of the equilibration buffer. Load this solution onto the top of the column.

  • Wash Step: Wash the column with 3-5 column volumes of the equilibration buffer. This will elute any neutral or anionic impurities. Collect and check these fractions by TLC or LC-MS to ensure no product is eluting.

  • Elution Step: Elute the bound product by switching the mobile phase to a basic solution. A gradient or step-elution using 2-5% ammonium hydroxide in water or a water/methanol mixture is effective. The NH₄OH neutralizes the amine, releasing the product from the resin.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC (using a mobile phase like DCM/MeOH/NH₄OH 8:2:0.1) or LC-MS.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is also an option) to yield the purified product.

Part 4: Data Summary and Method Comparison

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₃[8][10]
Molecular Weight207.23 g/mol [8][10]
Predicted pKa (acid)1.70 ± 0.20[8]
AppearanceWhite to yellow powder/crystal[11]
Storage2-8°C, sealed, dry, dark place[12][13]
Comparison of Purification Techniques
TechniqueProsConsBest For Removing
Normal-Phase Silica Widely availableNot recommended. Severe streaking, low recovery.-
pH-Controlled Precipitation Scalable, fast, inexpensive.May not remove impurities with similar pKa/solubility.Non-ionizable impurities, highly soluble salts.
Ion-Exchange Chrom. (IEX) High resolution, excellent for zwitterions.Requires specific resins, solvent-intensive.Neutral impurities (lactone), same-charge impurities.
Reverse-Phase Chrom. (C18) Good resolution possible.Requires acidic mobile phase modifiers (e.g., TFA, formic acid) which risk ring-opening.Impurities with different lipophilicity.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (n.d.). Oxetane. Retrieved December 31, 2025, from [Link].

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Wrobleski, S. T., & Bull, J. A. (2018). Oxetanes in Drug Discovery Campaigns. PMC, NIH. [Link]

  • ResearchGate. (2020). Separation and Purification of Amino Acids. [Link]

  • Royal Society of Chemistry. (2023). Synthesis of oxetane and azetidine ethers as ester bioisosteres. Organic & Biomolecular Chemistry. [Link]

  • DIAION. (n.d.). Separation and Refining of Amino acids. Retrieved December 31, 2025.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • The Dong Group. (n.d.).
  • Thompson, J. F., Morris, C. J., & Gering, R. K. (1959). Purification of Plant Amino Acid for Paper Chromatography. Analytical Chemistry. [Link]

  • PubMed. (1990). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids.... [Link]

  • ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved December 31, 2025, from [Link].

  • ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. [Link]

  • NIH. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]

  • NIH. (2010). Oxetane Synthesis through the Paternò-Büchi Reaction. PMC. [Link]

  • PubChem. (n.d.). 3-(Dibenzylamino)oxetane-3-carboxylic acid. Retrieved December 31, 2025, from [Link].

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. Retrieved December 31, 2025, from [Link].

  • PubChemLite. (n.d.). 3-(dibenzylamino)oxetane-3-carboxylic acid (C18H19NO3). Retrieved December 31, 2025.
  • Chem-Space. (n.d.). This compound. Retrieved December 31, 2025.
  • Achmem. (n.d.). This compound. Retrieved December 31, 2025.
  • NIH. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. [Link]

  • MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

  • Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
  • ResearchGate. (2007). (PDF) Solvent design for crystallization of carboxylic acids. [Link]

  • Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
  • ResearchGate. (2018). The Crystal Structures of Three Rhodanine-3-Carboxylic Acids. [Link]

Sources

Technical Support Center: Synthesis of 3-(Benzylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(Benzylamino)oxetane-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain high-purity products. Our guidance is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experiments.

Introduction: The Value of Oxetane Scaffolds

The oxetane ring has emerged as a valuable motif in medicinal chemistry. Its unique three-dimensional structure and polarity make it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][2] Incorporating an oxetane can significantly improve a compound's physicochemical properties, including aqueous solubility and metabolic stability, while reducing lipophilicity.[3] Specifically, 3-substituted oxetane amino acids are crucial building blocks for novel therapeutics. However, the synthesis of these strained heterocyclic systems is not without its challenges, primarily due to the potential for ring-opening under harsh reaction conditions.[1][4] This guide provides a focused approach to navigating these challenges for the synthesis of this compound.

Recommended Synthetic Pathway: The Strecker Synthesis

A reliable and scalable route to this compound starts from commercially available oxetan-3-one. The methodology involves a two-step sequence: a Strecker synthesis to form the aminonitrile intermediate, followed by a carefully controlled basic hydrolysis to yield the target carboxylic acid. This pathway avoids harsh conditions that could compromise the integrity of the oxetane ring.[4]

G start Oxetan-3-one intermediate Intermediate: 3-(Benzylamino)oxetane-3-carbonitrile start->intermediate Step 1: Strecker Synthesis reagent1 Benzylamine (BnNH2) + TMSCN product Final Product: This compound intermediate->product Step 2: Nitrile Hydrolysis reagent2 Basic Hydrolysis (e.g., NaOH or LiOH)

Sources

stability issues of oxetane carboxylic acids during storage and heating

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane carboxylic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the stability challenges associated with these valuable compounds during storage and heating. As oxetanes become increasingly important motifs in medicinal chemistry, understanding their inherent stability is critical for reproducible results and successful drug discovery campaigns.[1][2][3]

Recent findings have revealed that many oxetane carboxylic acids, which are used in hundreds of patents, can be surprisingly unstable, undergoing unexpected isomerization into lactones even at room temperature or with slight heating.[1][3][4][5] This previously under-reported phenomenon can dramatically impact reaction yields, purity profiles, and ultimately lead to negative or misleading experimental outcomes.[1][3][4] This guide is designed to equip you with the knowledge to anticipate, identify, and mitigate these stability issues.

Troubleshooting Guide: Common Stability Issues

Researchers may encounter several issues related to the degradation of oxetane carboxylic acids. The table below outlines common problems, their probable causes based on mechanistic understanding, and recommended actions.

Observed Issue Probable Cause(s) Recommended Actions & Preventative Measures
Appearance of a new, less polar impurity in NMR/LC-MS analysis of a stored sample. Intramolecular isomerization of the oxetane carboxylic acid to form a lactone.[1][3][4][6] This is an intrinsic reactivity pathway that can occur without an external catalyst.[3]Immediate Action: Re-analyze the material to quantify the impurity. If significant, repurify before use.Prevention: 1. Storage: Store all oxetane carboxylic acids at low temperatures (≤ 4°C). For long-term storage, consider –20°C.[7]2. Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture, which could facilitate proton transfer.3. Solvent-Free: Store as a neat, dry solid whenever possible. Some compounds have shown degradation even when stored as solids at room temperature.[3][6]
Inconsistent results or low yields in reactions requiring heat (e.g., amide couplings). Thermal decomposition or isomerization of the starting material into a non-reactive lactone.[1][4][5] The intended acid is consumed before or during the reaction.Immediate Action: Confirm the purity of the starting material immediately before use with a quick analytical check (e.g., ¹H NMR).Prevention: 1. Reaction Temperature: Use the mildest possible reaction conditions. Avoid prolonged heating.[4]2. Fresh Sample: Use a freshly purified sample or one that has been properly stored at low temperatures.3. Alternative Coupling Reagents: Employ coupling reagents that are effective at lower temperatures.
Complete conversion of the acid to a new compound after storage for several months. Spontaneous isomerization into the thermodynamically more stable lactone. Some structures have been observed to convert completely after one year at room temperature.[3][6]Immediate Action: The material is likely the corresponding lactone and cannot be used as the carboxylic acid. The lactone should be isolated and its structure confirmed.[6]Prevention: 1. Purity Checks: Implement a routine re-analysis schedule for all stored oxetane carboxylic acids (e.g., every 3 months).2. Structural Consideration: Be aware that acids lacking bulky substituents or stabilizing electronic features are more prone to this rapid degradation.[3][4]
Failure of a reaction under acidic conditions. Acid-catalyzed ring-opening of the oxetane. The strained four-membered ring is susceptible to cleavage under strongly acidic conditions, a known liability of the oxetane motif.[2][8][9]Immediate Action: Neutralize the reaction mixture and analyze for ring-opened byproducts.Prevention: 1. Avoid Strong Acids: Whenever possible, avoid using strong acids (e.g., HCl, TFA for Boc removal) in the presence of the oxetane ring.[9] If necessary, use milder conditions or shorter reaction times at low temperatures.2. Protecting Groups: Choose protecting groups that can be removed under neutral or basic conditions.

Frequently Asked Questions (FAQs)

Q1: Why are oxetane carboxylic acids prone to isomerization into lactones?

A1: The instability stems from an intramolecular nucleophilic attack of the carboxylic acid's oxygen on the oxetane ring. The process is believed to be initiated by protonation of the oxetane oxygen by the carboxylic acid group itself, which activates the ring for nucleophilic attack. This forms a bicyclic intermediate that resolves into a more stable five- or six-membered lactone.[3][4] This transformation can occur spontaneously upon storage or be accelerated by gentle heating.[1][5]

Q2: Are all oxetane carboxylic acids unstable?

A2: No, the stability is highly dependent on the substitution pattern of the oxetane ring.[2][4][8]

  • Stabilizing Factors:

    • Bulky Substituents: Large groups (e.g., aromatic, heteroaromatic) on the ring can sterically hinder the intramolecular cyclization, increasing stability.[3][4] 3,3-disubstituted oxetanes are generally more stable.[2][8]

    • Electron-Withdrawing Groups: Fluorine atoms, for example, can reduce the nucleophilicity of the carboxylate through an inductive effect, thereby stabilizing the acid form.[3][4]

    • Zwitterionic Structures: The presence of a basic group (like an imidazole) can lead to a zwitterion, preventing the carboxylic acid from protonating the oxetane oxygen and thus enhancing stability.[4]

  • Destabilizing Factors:

    • Acids lacking the features above are often more susceptible to isomerization. Some simple alkyl-substituted oxetane carboxylic acids have shown significant degradation within weeks at room temperature.[3][6]

Q3: My oxetane carboxylic acid was supplied as a stable solid. Do I still need to worry?

A3: Yes. While many compounds are stable for a period, the isomerization is a time- and temperature-dependent process. A compound that is pure upon receipt can degrade over time on the shelf.[3][6] We have observed cases where a pure solid showed ~25% isomerization after three months and ~50% after one year at room temperature.[3] Therefore, proper storage and periodic re-analysis are crucial regardless of the initial state.

Q4: How can I tell if my compound has degraded?

A4: The most common degradation product is the corresponding lactone. This isomerization results in a change in chemical structure and properties:

  • NMR Spectroscopy: You will observe a new set of peaks corresponding to the lactone structure and a decrease in the intensity of the peaks for the starting acid. The carboxylic acid proton signal will disappear.

  • LC-MS: The lactone is typically less polar than the parent carboxylic acid, so it will have a different retention time (usually longer on reverse-phase HPLC). The mass will remain the same (as it is an isomerization), but the fragmentation pattern in MS/MS may differ.

  • TLC: The lactone will have a higher Rf value than the acid.

Q5: Can the isomerization be reversed?

A5: Generally, no. The resulting γ- or δ-lactones are thermodynamically stable five- or six-membered rings and are favored over the strained four-membered oxetane ring. The isomerization should be considered an irreversible degradation pathway.

Visualizing the Degradation Pathway

The following diagram illustrates the general mechanism for the intramolecular isomerization of an oxetane carboxylic acid into a lactone.

degradation_pathway cluster_start Oxetane Carboxylic Acid cluster_intermediate Activation & Attack cluster_end Product OxetaneAcid Oxetane Carboxylic Acid (Starting Material) Protonation Intramolecular Proton Transfer OxetaneAcid->Protonation Spontaneous (Storage, RT) Lactone Lactone (Degradation Product) Attack Nucleophilic Attack Protonation->Attack Ring Activation Attack->Lactone Ring Opening & Rearrangement Heat Δ (Heating) Heat->Protonation

Caption: Workflow of oxetane carboxylic acid isomerization to a lactone.

Experimental Protocols

To ensure the integrity of your research, it is essential to verify the stability of your oxetane carboxylic acid.

Protocol 1: Routine Purity Check of Stored Samples

This protocol is a quick check to be performed before using any stored oxetane carboxylic acid.

  • Sample Preparation: Dissolve a small amount (~1-2 mg) of the stored oxetane carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H NMR Spectrum: Run a standard proton NMR experiment.

  • Analysis:

    • Carefully integrate the peaks corresponding to the parent acid and compare them to the baseline spectrum (from when the compound was known to be pure).

    • Look for the appearance of new signals. The formation of a lactone often results in characteristic shifts in the signals of the protons adjacent to the newly formed ester oxygen.

    • If new signals are present at >5% integration relative to the main compound, the material should be repurified or discarded.

Protocol 2: Forced Degradation (Thermal Stress Test)

This protocol helps determine the thermal stability of a novel oxetane carboxylic acid, which is critical if it will be used in heated reactions.[10][11]

  • Sample Preparation: Prepare a solution of the oxetane carboxylic acid (~5 mg/mL) in a relevant, inert solvent (e.g., dioxane, toluene). Prepare three identical samples.

  • Control Sample: Keep one sample at room temperature, protected from light.

  • Thermal Stress: Place the other two samples in a controlled heating block or oil bath at two different temperatures (e.g., 50°C and 80°C).

  • Time Points: Remove aliquots from each sample (including the control) at set time points (e.g., 1h, 4h, 12h, 24h).

  • Analysis:

    • Quench the reaction by cooling the aliquot to room temperature.

    • Remove the solvent in vacuo without excessive heating.

    • Analyze the residue by ¹H NMR and LC-MS to determine the percentage of the remaining parent acid and identify any major degradants.

  • Interpretation: The results will provide a stability profile for your compound under thermal stress, guiding the selection of appropriate reaction conditions. A compound that shows significant degradation at 50°C should not be used in reactions requiring prolonged heating.[4][6]

Decision Workflow for Handling Oxetane Carboxylic Acids

Use this workflow to guide your experimental decisions.

decision_workflow start_node Receive or Synthesize Oxetane Carboxylic Acid process_node process_node start_node->process_node Analyze Purity (NMR, LC-MS) decision_node decision_node pass_node Proceed with Experiment decision_node->pass_node Yes fail_node STOP: Repurify or Resynthesize decision_node->fail_node No process_node->decision_node Is Purity >95%? storage_node Store at ≤ 4°C Under Inert Atmosphere pass_node->storage_node storage_node->process_node Before Next Use

Caption: Decision-making workflow for using oxetane carboxylic acids.

By implementing these guidelines, researchers can better navigate the challenges posed by the inherent instability of certain oxetane carboxylic acids, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with 3-(Benzylamino)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(benzylamino)oxetane. This guide is designed to provide practical, in-depth solutions to common challenges encountered during coupling reactions involving this unique secondary amine. We will move beyond simple protocols to explain the underlying principles, helping you make informed decisions to optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter in a question-and-answer format.

Issue 1: Low or No Yield in Buchwald-Hartwig C-N Coupling

Question: I am attempting a Buchwald-Hartwig amination between an aryl halide and 3-(benzylamino)oxetane, but I'm seeing very low conversion to the desired tertiary amine. What are the most critical parameters to investigate?

Answer: Low yields in this specific coupling are common and typically stem from a suboptimal choice of catalyst, ligand, base, or reaction conditions, often related to the steric bulk and electronic properties of the 3-(benzylamino)oxetane. The oxetane ring itself is generally stable under the basic conditions of this reaction, but efficiency hinges on a finely tuned catalytic system.[1][2]

Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection are Paramount: The steric hindrance from the benzyl group and the oxetane ring necessitates a highly active catalyst.

  • The Problem: First-generation palladium catalysts or simple phosphine ligands like PPh₃ are often ineffective for coupling sterically demanding secondary amines.

  • The Solution: Employ bulky, electron-rich biaryl phosphine ligands. These ligands promote the formation of a monoligated, 14-electron palladium(0) species, which is the active catalyst.[3] This active species undergoes oxidative addition more readily with the aryl halide.

  • Recommendation: Start with a robust pre-catalyst/ligand system. Generations 3 and 4 pre-catalysts are often preferred as they are easy to activate with weak bases and show broad compatibility.[4]

Table 1: Recommended Ligand/Pre-catalyst Systems for Coupling 3-(Benzylamino)oxetane

Ligand/Pre-catalystClassKey AdvantagesWhen to Use
XPhos / XPhos Pd G3 Dialkylbiaryl PhosphineHighly active, versatile for various aryl halides (Cl, Br, I, OTs).[5]Excellent starting point for most couplings.
RuPhos / RuPhos Pd G3 Dialkylbiaryl PhosphineEffective for electron-deficient and heterocyclic partners.When coupling with heteroaryl halides.
tBuXPhos / tBuXPhos Pd G3 Dialkylbiaryl PhosphineExtremely bulky, can be effective for very challenging or hindered substrates.If XPhos or RuPhos systems fail.

2. The Critical Role of the Base: The base's function is not just to deprotonate the amine; it plays a crucial role throughout the catalytic cycle.[6][7] Its effectiveness is highly dependent on the solvent.[8]

  • In Non-Polar Solvents (e.g., Toluene, Dioxane): Strong, non-coordinating anionic bases are required to deprotonate the palladium-amine complex.[6][8]

    • Recommended: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS).

  • In Polar Aprotic Solvents (e.g., DMF): Strong bases can form overly stable complexes with the palladium center, inhibiting catalysis.[6][8] Weaker inorganic bases are often better.

    • Recommended: Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄).[9][10]

3. Solvent and Temperature Optimization:

  • Solvent: Toluene and 1,4-dioxane are excellent starting points due to their ability to dissolve the organic components and their relatively high boiling points.

  • Temperature: Reactions with challenging substrates often require elevated temperatures (80-110 °C) to drive the reaction forward.[4][10] However, be mindful that excessively high temperatures can lead to catalyst decomposition or potential (though less likely under basic conditions) oxetane ring instability.[1][11]

Below is a workflow to guide your optimization strategy.

G start Low Yield in Buchwald-Hartwig Coupling reagent_check Verify Reagent Purity (Aryl Halide, Amine, Solvent) start->reagent_check Step 1 catalyst_screen Screen Catalyst Systems (Start with XPhos Pd G3) reagent_check->catalyst_screen Step 2 base_screen Optimize Base & Solvent (NaOtBu/Toluene vs. Cs2CO3/Dioxane) catalyst_screen->base_screen Step 3 temp_screen Optimize Temperature (Screen 80°C, 100°C, 110°C) base_screen->temp_screen Step 4 success Successful Coupling temp_screen->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 2: Poor Performance in Amide Coupling Reactions

Question: I'm trying to form an amide bond between a carboxylic acid and 3-(benzylamino)oxetane using a standard coupling reagent, but the reaction is sluggish and gives a messy crude product. How can I improve this?

Answer: Amide bond formation with secondary amines can sometimes be less efficient than with primary amines due to increased steric hindrance. The key is to ensure efficient activation of the carboxylic acid and to choose conditions that favor the desired nucleophilic attack over potential side reactions.

1. Choice of Coupling Reagent: For sterically hindered couplings, more potent activating agents are often required.

  • The Problem: Standard carbodiimide reagents like EDC or DCC can be slow and may lead to side products (e.g., N-acylurea formation) that are difficult to remove.[12]

  • The Solution: Use uronium/aminium-based reagents, which rapidly generate a highly activated ester intermediate.

  • Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a superior choice for challenging couplings.[12][13]

2. Base and Solvent Selection:

  • Base: A non-nucleophilic organic base is essential to neutralize the acid formed and facilitate the reaction without competing with the amine nucleophile. Diisopropylethylamine (DIPEA) is the standard choice.

  • Solvent: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used. Ensure the solvent is truly anhydrous, as water can hydrolyze the activated intermediate.[14]

3. Reaction Protocol and Stoichiometry:

  • Order of Addition: Pre-activating the carboxylic acid before adding the amine can improve yields. Dissolve the carboxylic acid, HATU, and DIPEA in DMF and stir for 5-10 minutes at 0 °C before adding the 3-(benzylamino)oxetane.[12]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and base relative to the limiting reagent (typically the carboxylic acid).

Table 2: General Protocol for HATU-Mediated Amide Coupling

StepActionDetails
1 Setup Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
2 Activation Stir the mixture at 0 °C for 10 minutes.
3 Addition Add a solution of 3-(benzylamino)oxetane (1.05 eq) in DMF.
4 Reaction Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[12]
5 Workup Quench with water, extract with an appropriate organic solvent (e.g., Ethyl Acetate), and wash with mild aqueous acid, base, and brine.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring in 3-(benzylamino)oxetane stable under typical cross-coupling conditions?

A1: Generally, yes. The oxetane ring is a robust cyclic ether that is stable to the basic conditions required for most cross-coupling reactions, including Buchwald-Hartwig, Suzuki, and amide couplings.[2][15] However, it is sensitive to cleavage under strongly acidic conditions and can be susceptible to ring-opening at very high temperatures, especially in the presence of Lewis acids or certain transition metals that can coordinate to the oxygen.[1][11] It is always advisable to use the mildest effective temperature and avoid acidic workups where possible.

Q2: I need to perform a Suzuki coupling on an aryl bromide attached to my core structure, which also contains the 3-(benzylamino)oxetane moiety. Will the amine interfere?

A2: The secondary amine can potentially act as a ligand for the palladium catalyst, which might inhibit the catalytic cycle. However, this is usually not a prohibitive issue. The phosphine ligands used in modern Suzuki couplings are designed to have a high affinity for the palladium center and typically outcompete the substrate's amine.

To mitigate potential interference:

  • Use a robust ligand: A bulky, electron-rich ligand like SPhos or XPhos is recommended.

  • Protect the amine: If inhibition is a persistent problem, you can temporarily protect the secondary amine as a carbamate (e.g., Boc). The Boc group is stable to Suzuki conditions and can be easily removed later.

  • Use a suitable base: A moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is standard and should not cause issues with the amine or oxetane.[16]

G cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ Pd_ArX Ar-Pd(II)-X L₂ Pd0->Pd_ArX Ar-X X1 Pd_ArB Ar-Pd(II)-R' L₂ Pd_ArX->Pd_ArB R'-B(OR)₂ Base X2 Pd_ArB->Pd0 Product Ar-R' Pd_ArB->Product X3 OA Oxidative Addition TM Transmetalation RE Reductive Elimination

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[17]

Q3: My final product is difficult to purify. Are there any tips for handling compounds containing the 3-(benzylamino)oxetane group?

A3: The combination of the polar oxetane ring, the basic amine, and the greasy benzyl and aryl groups can give these molecules amphiphilic character, sometimes leading to streaking on silica gel columns.

  • Column Chromatography:

    • Baseline Neutralization: Add 0.5-1% triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to your mobile phase (e.g., Hexanes/Ethyl Acetate). This deactivates the acidic silanol groups on the silica surface, preventing the basic amine in your product from sticking and streaking.

    • Alternative Sorbents: If silica fails, consider using neutral or basic alumina, or reverse-phase chromatography (C18 silica) with a mobile phase like acetonitrile/water or methanol/water, often with a small amount of buffer or additive (e.g., formic acid or ammonia).

  • Acid/Base Extraction: During the workup, a carefully controlled acid wash (e.g., with dilute citric acid or saturated NH₄Cl) can remove basic impurities, while a base wash (e.g., with saturated NaHCO₃) can remove acidic impurities. Be cautious with strong acids to avoid any risk to the oxetane ring.[2]

Q4: Are there alternative, milder methods for C-N bond formation with my oxetane substrate?

A4: While Buchwald-Hartwig amination is a powerful tool, other methods are emerging. One innovative strategy involves the defluorosulfonylative coupling of oxetane sulfonyl fluorides with amines.[18] This reaction proceeds through a thermally generated oxetane carbocation under milder, often base-free conditions, which can be advantageous for substrates with base-sensitive functional groups.[18] While this requires synthesizing a different oxetane starting material, it represents a state-of-the-art alternative for incorporating the amino-oxetane motif.

References

  • Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9. [Link]

  • ScholarWorks at University of Central Florida. (2023). Cross-Electrophile Coupling of Oxetanes. [Link]

  • ScholarWorks at University of Central Florida. (2023). Cross-Electrophile Coupling of Oxetanes. [Link]

  • ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]

  • ResearchGate. (2025). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Singleton, D. A., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 133(35), 13866–13869. [Link]

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. [Link]

  • Kiss, R., et al. (2017). Optimization of the Synthesis of Flavone-Amino Acid and Flavone-Dipeptide Hybrids via Buchwald-Hartwig Reaction. Molecules, 22(5), 763. [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • ResearchGate. (2025). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. [Link]

  • G. S. C. (2014). Taming 3-Oxetanyllithium Using Continuous Flow Technology. Organic Letters, 16(8), 2130–2133. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • American Chemical Society. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. [Link]

  • American Chemical Society. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. [Link]

  • ResearchGate. (n.d.). Impact of C-H Cross-Coupling Reactions in the One-Step Retrosynthesis of Drug Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • American Chemical Society. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • CP Lab Safety. (n.d.). 3-(benzylamino)oxetane-3-carboxylic acid, min 97%, 500 mg. [Link]

  • Royal Society of Chemistry. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. [Link]

  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products. [Link]

Sources

Technical Support Center: Troubleshooting the Isomerization of Oxetane-Carboxylic Acids to Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the isomerization of oxetane-carboxylic acids. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this transformation. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: I isolated my oxetane-carboxylic acid, but my characterization data (NMR, LC-MS) shows a significant amount of a lactone impurity. What happened?

This is a common and often unexpected observation. Many oxetane-carboxylic acids are inherently unstable and can spontaneously isomerize to the corresponding γ- or δ-lactones upon storage, even at room temperature.[1][2][3][4][5][6][7] This isomerization can also be accelerated by mild heating, such as during solvent evaporation on a rotary evaporator.[1]

The reaction is believed to proceed through an intramolecular acid-catalyzed ring-opening mechanism. The carboxylic acid moiety protonates the oxetane oxygen, activating the ring for nucleophilic attack by the carboxylate.[8]

Key takeaway: The lactone you are observing is likely not an impurity from a previous step, but rather a product of the isomerization of your desired oxetane-carboxylic acid.

Q2: My isomerization reaction is very slow and gives low yields. How can I improve the conversion?

Several factors can contribute to a sluggish reaction. Here are some key areas to investigate:

  • Temperature: The rate of isomerization is highly temperature-dependent. If the reaction is slow at room temperature, gentle heating is often sufficient to drive it to completion. A common starting point is heating in a dioxane/water mixture at 50-100 °C.[1]

  • Catalysis: While the isomerization can occur without an external catalyst, the addition of a Brønsted or Lewis acid can significantly accelerate the reaction.[9][10][11] For particularly stable oxetane-carboxylic acids, a catalyst may be necessary to achieve a reasonable reaction rate.

  • Substrate Stability: Certain substituents can increase the stability of the oxetane-carboxylic acid, making it less prone to isomerization. For example, electron-withdrawing groups like fluorine can decrease the nucleophilicity of the carboxylate, slowing down the ring-opening step.[1] Similarly, bulky substituents may hinder the necessary conformation for cyclization.[1] In these cases, more forcing conditions (higher temperature or a catalyst) may be required.

Q3: I am observing the formation of side products, such as allyl alcohols. How can I minimize these?

The formation of regioisomeric allyl alcohols and dimers can be a significant issue, particularly when using certain Lewis acid catalysts.[12][13] These side products arise from alternative ring-opening pathways of the oxetane.

Troubleshooting Steps:

  • Catalyst Choice: The choice of catalyst can have a profound impact on regioselectivity. For instance, the use of a Lewis superacid like tris(pentafluorophenyl)aluminum (Al(C₆F₅)₃) has been shown to suppress the formation of allyl isomers and reduce dimerization.[12][13]

  • Reaction Conditions: Optimizing reaction parameters such as solvent, temperature, and concentration can also help to minimize side product formation. For example, lower concentrations may disfavor the formation of dimeric byproducts.[13]

Q4: How can I purify the lactone product from the unreacted oxetane-carboxylic acid and other impurities?

Standard purification techniques are generally effective:

  • Chromatography: Silica gel column chromatography is a common method for separating the lactone from the more polar carboxylic acid starting material.

  • Extraction: If the lactone has good solubility in an organic solvent, an aqueous workup can be used to remove the more water-soluble carboxylic acid.

  • Distillation: For volatile lactones, distillation can be an effective purification method.[14]

  • Specialized Techniques: For specific cases, such as lactones with unsaturated alkyl groups, selective extraction with a silver ion solution has been reported as a purification method.[15]

Troubleshooting Guides

Guide 1: Controlling the Isomerization - How to Isolate and Store Oxetane-Carboxylic Acids

If your goal is to isolate and use the oxetane-carboxylic acid, preventing its isomerization is critical.

Key Principles:

  • Minimize Heat: Avoid heating at all stages of your workup and isolation. This includes using a rotary evaporator at low temperatures.[1]

  • Storage Conditions: Store the isolated oxetane-carboxylic acid at low temperatures (e.g., in a freezer) to slow down the rate of isomerization.

  • pH Control: The presence of a basic functional group, such as an imidazole, within the molecule can prevent the initial intramolecular protonation step, thereby stabilizing the oxetane-carboxylic acid.[1][2]

Workflow for Minimizing Isomerization:

start Workup of Oxetane-Carboxylic Acid Synthesis extraction Perform extractions at low temperature start->extraction evaporation Solvent evaporation under reduced pressure without external heating extraction->evaporation purification Purify via low-temperature chromatography or crystallization evaporation->purification storage Store final product at ≤ 0 °C purification->storage end Stable Oxetane-Carboxylic Acid storage->end

Caption: Workflow to minimize isomerization.

Guide 2: Promoting the Isomerization - A General Protocol for Lactone Synthesis

This guide provides a starting point for intentionally converting an oxetane-carboxylic acid to its corresponding lactone.

Reaction Mechanism:

The isomerization proceeds via an intramolecular acid-catalyzed ring-opening.

sub Oxetane-Carboxylic Acid ts Protonated Intermediate (Activated Oxetane) sub->ts Intramolecular Proton Transfer prod Lactone ts->prod Intramolecular S_N2 Attack (Ring Opening)

Caption: Mechanism of Isomerization.

Experimental Protocol:

  • Dissolution: Dissolve the oxetane-carboxylic acid in a suitable solvent. A mixture of dioxane and water (e.g., 10:1) is a common choice.[1]

  • Heating: Heat the reaction mixture. A starting temperature of 50 °C is often effective.[1] For more stable substrates, the temperature can be increased to 100 °C.[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a water-miscible solvent like dioxane was used, it can be removed under reduced pressure. The product can then be extracted with an organic solvent.

  • Purification: Purify the crude lactone using one of the methods described in FAQ 4.

Quantitative Data Summary:

Substrate TypeTypical ConditionsExpected OutcomeReference(s)
Unsubstituted/Alkyl-substitutedDioxane/water, 50-100 °C, 12 hGood to excellent yields of lactone[1]
Fluorine-containingDioxane/water, 50 °C, 12 hSlower reaction, may require heating[1]
Bulky Aromatic SubstituentsDioxane/water, 100 °C, prolonged heatingRequires more forcing conditions[1]

Troubleshooting Decision Tree for Isomerization:

start Isomerization Reaction Outcome incomplete Incomplete Conversion? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_temp Increase Temperature incomplete->increase_temp Yes optimize_catalyst Optimize Catalyst and Conditions (e.g., use Al(C6F5)3) side_products->optimize_catalyst Yes success Successful Lactone Synthesis side_products->success No add_catalyst Add Brønsted or Lewis Acid increase_temp->add_catalyst Still Incomplete add_catalyst->success optimize_catalyst->success

Caption: Troubleshooting Decision Tree.

References

  • Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Advanced Synthesis & Catalysis. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids – a viable mechanism. Henry Rzepa's Blog. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids – an alternative autocatalytic mechanism evaluated. Henry Rzepa's Blog. [Link]

  • An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs: Unexpected Aryl Migration via Neighboring Group Participation. Organic Letters. [Link]

  • (PDF) Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. ResearchGate. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids – catalyst design. Henry Rzepa's Blog. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. PubMed. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. ResearchGate. [Link]

  • (PDF) Unexpected isomerization of oxetane-carboxylic acids. ResearchGate. [Link]

  • Unexpected isomerization of oxetane-carboxylic acids. ChemRxiv. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. [Link]

  • Oxetanes: formation, reactivity and total syntheses of natural products. PMC - NIH. [Link]

  • Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism. Henry Rzepa's Blog. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry. [Link]

  • Purification method of lactone compounds containing unsaturated alkyl group by extraction with silver ion solution.
  • Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. PMC - NIH. [Link]

  • Lactone purification method.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 3-(benzylamino)oxetane Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(benzylamino)oxetane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in 3-(benzylamino)oxetane samples. Ensuring the purity of pharmaceutical compounds is paramount for safety and efficacy, making robust analytical methods a critical component of drug development.[1][2][3]

This resource will delve into the primary analytical techniques, potential challenges, and practical solutions, structured in a user-friendly question-and-answer format.

Understanding the Importance of Impurity Profiling

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][2][5][6] Impurities can originate from various sources, including the synthesis process (starting materials, by-products, intermediates), degradation of the active pharmaceutical ingredient (API), or interaction with packaging materials.[1][5]

Frequently Asked Questions (FAQs): General Concepts

Q1: What are the common types of impurities I should expect in a 3-(benzylamino)oxetane sample?

A1: Impurities in 3-(benzylamino)oxetane can be broadly categorized as organic, inorganic, and residual solvents.[1][5]

  • Organic Impurities: These are the most common and can include unreacted starting materials (e.g., oxetan-3-one, benzylamine), by-products from the synthetic route, and degradation products. Given the structure, potential degradation pathways could involve oxidation of the benzylamine moiety or ring-opening of the oxetane.

  • Inorganic Impurities: These may include reagents, catalysts (e.g., metals), or inorganic salts used during synthesis and purification.[5]

  • Residual Solvents: Solvents used in the synthesis and purification steps that are not completely removed.[5]

Q2: Why is it crucial to perform forced degradation studies?

A2: Forced degradation (or stress testing) studies are essential for several reasons.[7][8][9][10] They help to:

  • Identify potential degradation products that could form under various stress conditions like acid, base, oxidation, heat, and light.[7][10]

  • Establish the degradation pathways of the drug substance.[7][10]

  • Demonstrate the specificity and stability-indicating nature of the analytical methods developed.[8][9]

  • Provide insights into the intrinsic stability of the molecule, which informs formulation and packaging development.[9][10]

Chromatographic Methods: The Workhorse of Impurity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for separating and quantifying impurities in pharmaceutical samples.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the analysis of non-volatile and thermally labile compounds like 3-(benzylamino)oxetane.[3][11] A well-developed HPLC method can separate the main compound from its closely related impurities.

Troubleshooting Guide: HPLC Analysis

Q1: I'm observing poor peak shape (tailing) for my 3-(benzylamino)oxetane peak. What could be the cause and how can I fix it?

A1: Peak tailing for basic compounds like 3-(benzylamino)oxetane is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions between the basic amine group and residual silanol groups on the silica-based stationary phase.

  • Causality: The positively charged amine can interact with negatively charged, deprotonated silanol groups, leading to a secondary retention mechanism that causes the peak to tail.

  • Solutions:

    • Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (typically above pH 7). However, ensure your column is stable at higher pH. Alternatively, lowering the pH (e.g., to 2-3) will protonate the amine and the silanols, reducing the unwanted interaction.[12]

    • Use of an Amine Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Column Selection: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Sample Overload: Injecting too much sample can also lead to peak tailing.[13] Try reducing the injection volume or sample concentration.

Q2: My retention times are shifting between injections. What should I investigate?

A2: Retention time instability can be caused by several factors. A systematic approach is key to identifying the source of the problem.

  • Workflow for Diagnosing Retention Time Shifts

G start Retention Time Shift Observed q1 Is the mobile phase freshly prepared and properly degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the column temperature stable? a1_yes->q2 s1 Prepare fresh mobile phase and degas thoroughly. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is there a leak in the system? a2_yes->q3 s2 Use a column oven and allow for sufficient equilibration time. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Check fittings and pump seals for leaks and tighten or replace as needed. a3_yes->s3 q4 Is the pump delivering a consistent flow rate? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no q5 Has the column equilibrated sufficiently with the mobile phase? a4_yes->q5 s4 Check for air bubbles in the pump head and ensure check valves are functioning correctly. a4_no->s4 s4->q5 a5_yes Yes q5->a5_yes a5_no No q5->a5_no end If the problem persists, consider column degradation or a more complex instrument issue. a5_yes->end s5 Increase the equilibration time, especially when changing mobile phases. a5_no->s5 s5->end

Caption: Troubleshooting workflow for HPLC retention time shifts.

Q3: I am struggling to separate two closely eluting impurities. What strategies can I employ?

A3: Improving the resolution between two peaks requires optimizing the selectivity of your chromatographic system.

StrategyRationale
Optimize Mobile Phase Composition Altering the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase can change the interactions between the analytes and the stationary phase, thus affecting selectivity.
Change Stationary Phase Chemistry If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., C18 to a phenyl or cyano phase) can provide a different separation mechanism.
Adjust Temperature Changing the column temperature can influence the selectivity of the separation, although its effect is often less pronounced than mobile phase or stationary phase changes.
Gradient Optimization For gradient elution, modifying the slope of the gradient can improve the separation of closely eluting peaks. A shallower gradient provides more time for separation.
Experimental Protocol: A General HPLC Method for 3-(benzylamino)oxetane

This protocol provides a starting point for method development. Optimization will likely be required.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B).

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents or certain synthesis by-products.[3] For a compound like 3-(benzylamino)oxetane, which has a relatively high boiling point, derivatization may be necessary to improve its volatility and chromatographic behavior.[14][15]

Troubleshooting Guide: GC Analysis

Q1: My 3-(benzylamino)oxetane peak is broad or shows significant tailing in the GC chromatogram. Why is this happening?

A1: The primary amine and the polar oxetane ring can lead to strong interactions with the stationary phase, causing poor peak shape.

  • Causality: Active sites in the GC column or inlet liner can adsorb the polar functional groups of the analyte.

  • Solutions:

    • Derivatization: Convert the amine to a less polar derivative (e.g., a silyl or acetyl derivative) to reduce interactions with the column. Benzylation is another derivatization strategy that can improve GC-MS profiles for similar compounds.[14][15]

    • Use of a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

    • Inlet Maintenance: Ensure the inlet liner is clean and consider using a deactivated liner.

Q2: I suspect there are residual solvents in my sample. How can I confirm their presence?

A2: Headspace GC-MS is the gold standard for the analysis of residual solvents.

  • Methodology: The sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC-MS system.

  • Identification: The mass spectrometer provides mass spectral data that can be compared against a library (e.g., NIST) for positive identification of the solvents.[16]

Spectroscopic and Spectrometric Methods for Structural Elucidation

When unknown impurities are detected, spectroscopic and spectrometric techniques are indispensable for their structural identification.

Mass Spectrometry (MS)

Coupling a separation technique like HPLC or GC with MS provides molecular weight and fragmentation information, which is crucial for identifying unknown impurities.[3][17][18]

  • LC-MS/MS: This technique is particularly powerful for non-volatile impurities.[17] The first mass analyzer can select the impurity's molecular ion, which is then fragmented, and the fragments are analyzed by the second mass analyzer, providing detailed structural information.[17]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an impurity.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the unequivocal structural elucidation of organic molecules.[4][19][20][21] It provides detailed information about the carbon-hydrogen framework of a molecule.[19][20]

FAQs: Spectroscopic Methods

Q1: When should I use LC-MS versus NMR for impurity identification?

A1: LC-MS and NMR are often used in a complementary fashion.

  • LC-MS is excellent for initial detection and obtaining molecular weight information, especially for impurities at very low levels, due to its high sensitivity.[17][18]

  • NMR provides definitive structural information but typically requires a larger amount of the isolated impurity.[19][20][22] It is the gold standard for structure confirmation.[4][21]

Q2: How can I obtain a clean NMR spectrum of an impurity present in a mixture?

A2:

  • Preparative HPLC: The most common approach is to isolate the impurity using preparative HPLC. The collected fraction containing the impurity is then dried, and the NMR spectrum is acquired.

  • LC-NMR: This hyphenated technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column.[4] This is a powerful but more specialized technique.

Method Validation

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[11][23] Method validation is a regulatory requirement and demonstrates that the method is accurate, precise, specific, linear, and robust.[11][23]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. Forced degradation studies are key to demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The successful analysis of impurities in 3-(benzylamino)oxetane requires a multi-faceted approach, combining robust chromatographic separation techniques with powerful spectroscopic methods for identification. A thorough understanding of the potential analytical challenges and a systematic approach to troubleshooting are essential for developing and validating reliable methods that ensure the quality and safety of the final drug product.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • Gil, R. R., & Kaufman, T. S. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 93, 75-92.
  • Anonymous. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

  • Anonymous. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Anonymous. (2021, October 6). Advancing Detection of Unknown Impurities. Pharmaceutical Technology. Retrieved from [Link]

  • Amirav, A., Gordin, A., Tzanani, N., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4613.
  • GMP Insiders. Impurities In Pharmaceuticals: Types, Regulations And Strategies. Retrieved from [Link]

  • Separation Science. Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from [Link]

  • European Medicines Agency. Quality: impurities. Retrieved from [Link]

  • Kaufman, T. S., & Gil, R. R. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of pharmaceutical and biomedical analysis, 93, 75–92.
  • Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]

  • Anonymous. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • Anonymous. Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • Chemass. Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Anonymous. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Anonymous. VALIDATION OF ANALYTICAL METHODS. IKEV. Retrieved from [Link]

  • ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Al-Horani, R. A., & Jones, A. D. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 37(15), e9543.
  • Al-Horani, R. A. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.gov.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Human Metabolome Database. GC-MS Spectrum - Benzylamine GC-MS (2 TMS) (HMDB0033871). Retrieved from [Link]

  • The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Scientific Laboratory Supplies. Benzylamine,;, for GC derivati | 13180-500ML. Retrieved from [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(1), 363-368.
  • de Oliveira, G. A., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5163.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • Anonymous. III Analytical Methods. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11674.
  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Stepan, A. F., et al. (2022). Oxetanes in Drug Discovery Campaigns. ACS Medicinal Chemistry Letters, 13(10), 1564–1574.
  • ResearchGate. Racemic OXA-Michael-Henry reaction and HPLC analysis of chromene 4. Retrieved from [Link]

Sources

Technical Support Center: Strategies to Improve the Solubility of 3-(Benzylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies, troubleshooting guides, and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(Benzylamino)oxetane-3-carboxylic acid. Our approach is grounded in fundamental physicochemical principles and provides actionable, step-by-step protocols to guide your experimental work.

Understanding the Molecule: The Zwitterionic Challenge

This compound possesses both a basic secondary amine and an acidic carboxylic acid functional group. This makes it a zwitterionic compound, meaning it can carry both a positive and a negative charge, with its net charge being highly dependent on the pH of the solution. The lowest aqueous solubility is typically observed at the isoelectric point (pI), where the net charge is zero. The primary strategy for improving solubility, therefore, involves moving the solution pH away from the pI.

However, the presence of the strained oxetane ring introduces a chemical stability consideration, particularly under strong acidic conditions which may catalyze ring-opening.[1] This guide will balance the need for pH modification with the imperative to maintain the structural integrity of the compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₃NO₃[2]
Molecular Weight 207.23 g/mol [2][3]
Structure Contains a carboxylic acid (acidic) and a benzylamino group (basic)-
Predicted Nature Zwitterionic, solubility is pH-dependent[4][5][6]
Storage 2-8°C, sealed in dry, dark place[3][7]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound showing poor solubility in aqueous buffers like PBS (pH 7.4)?

A1: As a zwitterionic compound, its solubility is lowest at its isoelectric point (pI). While the exact pI is not published, it is likely to be in the neutral pH range due to the presence of both acidic and basic moieties. At this pH, the molecule has a net zero charge, minimizing its interaction with polar water molecules and leading to precipitation.

Q2: What is the first and most critical experiment I should perform to improve solubility?

A2: A pH-solubility profile is the most crucial first step. This experiment involves measuring the compound's solubility across a wide range of pH values (e.g., pH 2 to 10). This will identify the pH ranges where the compound is maximally ionized (either as a cation at low pH or an anion at high pH) and thus most soluble. See Troubleshooting Guide 1 for a detailed protocol.

Q3: Can I form a salt of this compound to create a more soluble solid form?

A3: Absolutely. Because the molecule contains both a basic amine and an acidic carboxylic acid, you can form two types of salts:

  • Acid Addition Salts: By reacting the basic amine with an acid (e.g., HCl, H₂SO₄, mesylic acid), you can form a hydrochloride or mesylate salt. This is typically done in an organic solvent.

  • Base Addition Salts: By reacting the carboxylic acid with a base (e.g., NaOH, KOH), you can form a sodium or potassium salt. This is often done in an aqueous or alcoholic solution. Salt formation is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[4][6][8] See Troubleshooting Guide 2 for a screening protocol.

Q4: Are there any risks associated with pH modification?

A4: Yes. The oxetane ring is susceptible to opening under strong acidic conditions.[1] Therefore, when preparing low pH solutions or forming acid addition salts, it is crucial to use the mildest conditions possible and to analyze the sample post-treatment (e.g., by HPLC, LC-MS) to confirm that no degradation has occurred. Long-term storage in highly acidic solutions is not recommended without stability data.

Q5: What if pH adjustment or salt formation is not a viable option for my final application?

A5: If you are constrained to a specific pH range where the compound has low solubility, formulation-based strategies are the next step. These include the use of cosolvents, surfactants, or complexing agents like cyclodextrins.[9][10] These approaches enhance solubility by altering the properties of the solvent itself or by forming soluble complexes with the drug molecule. See Troubleshooting Guide 3 for more details.

Troubleshooting Guides & Experimental Workflows

This section provides step-by-step protocols for systematically improving the solubility of this compound.

Workflow Overview: A Systematic Approach

The following diagram outlines the logical progression for tackling solubility challenges, starting with the most fundamental and impactful techniques.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Solid Form Engineering cluster_2 Phase 3: Formulation Development start Start with poorly soluble This compound ph_profile Guide 1: Perform pH-Solubility Profile start->ph_profile salt_screen Guide 2: Salt Formation Screening ph_profile->salt_screen If a new solid form is needed formulation Guide 3: Screen Cosolvents & Excipients ph_profile->formulation If pH is fixed or salt is not an option check_solubility Is solubility sufficient for application? salt_screen->check_solubility check_solubility->formulation No end_node Optimized Soluble Formulation Achieved check_solubility->end_node Yes formulation->end_node

Caption: Systematic workflow for solubility enhancement.

Troubleshooting Guide 1: pH-Solubility Profiling

Objective: To determine the equilibrium solubility of the compound across a range of pH values to identify the optimal pH for solubilization.

Principle: The solubility of a zwitterionic compound increases exponentially as the pH is adjusted away from its isoelectric point (pI).[8] At pH < pI, the amine group is protonated (R-NH₂⁺), and at pH > pI, the carboxylic acid group is deprotonated (R-COO⁻). Both ionic forms are more soluble in water than the neutral zwitterion.

G cluster_low_ph Low pH (e.g., pH 2) cluster_pi Isoelectric Point (pI) cluster_high_ph High pH (e.g., pH 10) node_low <fontpoint-size='12'><b>Cationic Formb>font><br/>(High Solubility)<br/><br/><imgsrc='https://i.imgur.com/gY8wZ6B.png'/> node_pi <fontpoint-size='12'><b>Zwitterionic Formb>font><br/>(Low Solubility)<br/><br/><imgsrc='https://i.imgur.com/0F9ZlqR.png'/> node_low->node_pi Add Base node_high <fontpoint-size='12'><b>Anionic Formb>font><br/>(High Solubility)<br/><br/><imgsrc='https://i.imgur.com/tHq8jX5.png'/> node_pi->node_high Add Base

Caption: pH-dependent ionization states of the molecule.

Protocol:

  • Prepare Buffers: Prepare a series of buffers covering a range from pH 2 to 10 (e.g., citrate for pH 2-4, phosphate for pH 5-8, borate for pH 9-10).

  • Add Excess Compound: Add an excess amount of the solid compound to a known volume of each buffer in separate vials (e.g., 5-10 mg in 1 mL). Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separate Solid: Separate the undissolved solid from the solution by centrifugation (e.g., 15,000 rpm for 15 min) or filtration through a 0.22 µm syringe filter.

  • Measure Concentration: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Confirm pH & Stability: Measure the final pH of the saturated solution to ensure it has not changed. Re-analyze the sample by HPLC to confirm the compound has not degraded.

  • Plot Data: Plot solubility (e.g., in mg/mL or µM) versus the final measured pH.

Expected Outcome: A "U-shaped" solubility curve, with the minimum solubility at the pI and increasing solubility at both lower and higher pH values.

Troubleshooting Guide 2: Salt Formation Screening

Objective: To prepare and evaluate different salt forms of the compound to identify a solid form with enhanced aqueous solubility and dissolution rate.

Principle: Converting a drug into a salt alters its crystal lattice energy and physicochemical properties.[6] A stable salt is generally formed when the difference between the pKa of the drug's ionizable group and the pKa of the counter-ion is greater than 3 (the "ΔpKa rule").[11]

Protocol for Salt Screening:

  • Solvent Selection: Dissolve the free form of the compound in a suitable organic solvent where it is reasonably soluble (e.g., methanol, ethanol, acetone).

  • Counter-ion Addition:

    • For Acid Addition Salts: Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of a selected acid (e.g., HCl in isopropanol, methanesulfonic acid).

    • For Base Addition Salts: Add a stoichiometric amount of a selected base (e.g., aqueous NaOH, ethanolic KOH).

  • Induce Precipitation: Stir the solution at room temperature. If no solid forms, try cooling, slow evaporation of the solvent, or adding an anti-solvent (a solvent in which the salt is insoluble, e.g., MTBE or heptane) to induce precipitation.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Characterize: Confirm salt formation and characterize the solid using techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

  • Test Solubility: Compare the kinetic and thermodynamic solubility of the new salt forms to the parent compound in the target medium (e.g., water, pH 7.4 buffer).

Troubleshooting Guide 3: Formulation with Cosolvents and Excipients

Objective: To enhance the solubility of the compound in a specific aqueous medium by using formulation excipients.

Principle: Cosolvents work by reducing the polarity of the aqueous solvent, thereby lowering the interfacial tension between the solvent and the hydrophobic solute.[12][13] Other excipients, like cyclodextrins, form inclusion complexes where the hydrophobic drug molecule is encapsulated within a hydrophilic shell.

Protocol for Cosolvent Screening:

  • Prepare Stock Solutions: Prepare concentrated stock solutions of various pharmaceutically acceptable cosolvents in your target aqueous buffer (e.g., 50% v/v solutions).

  • Create Cosolvent Blends: Prepare a series of dilutions from the stock solutions to create different concentrations of the cosolvent (e.g., 5%, 10%, 20%, 40% v/v).

  • Measure Solubility: Determine the solubility of your compound in each cosolvent blend using the equilibrium solubility method described in Guide 1 .

  • Plot Data: Plot solubility versus cosolvent concentration for each excipient. This will identify the most effective solubilizing agent and the concentration required to achieve your target solubility.

Table 2: Common Cosolvents for Solubility Enhancement

CosolventTypical Concentration RangeNotes
Ethanol 5-40%Often used in oral liquid formulations. Can cause precipitation upon dilution.
Propylene Glycol (PG) 10-60%A versatile and common cosolvent for oral and parenteral formulations.[13][14]
Polyethylene Glycol 400 (PEG 400) 10-70%Low toxicity, widely used for various dosage forms.[13][14]
Glycerin 5-30%Increases viscosity; often used in combination with other cosolvents.[12][13]
Dimethyl Sulfoxide (DMSO) <10% (often much lower)High solubilizing power but generally limited to preclinical/in vitro use due to toxicity concerns.

Important Considerations:

  • Toxicity: Always consider the intended application (in vitro vs. in vivo) and the toxicity profile of the chosen excipients.

  • Precipitation upon Dilution: Solutions containing high concentrations of cosolvents may precipitate the drug when diluted into an aqueous environment (e.g., upon injection into the bloodstream or dilution in the gut). This should be tested in vitro.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab, 8, 212. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). National Institutes of Health (NIH). Available from: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available from: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Available from: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press. Available from: [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (2022). BEPLS. Available from: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Available from: [Link]

  • 3-(Dibenzylamino)oxetane-3-carboxylic acid. (n.d.). PubChem. Available from: [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central. Available from: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018). PubMed. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2020). PubMed Central. Available from: [Link]

  • Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners. (2020). ResearchGate. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2013). Australian Prescriber. Available from: [Link]

  • Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. (2021). OUCI. Available from: [Link]

  • This compound, min 97%, 500 mg. (n.d.). CP Lab Safety. Available from: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2022). MDPI. Available from: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available from: [Link]

  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025). MDPI. Available from: [Link]

  • This compound. (n.d.). Generic Home. Available from: [Link]

  • Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. (n.d.). ResearchGate. Available from: [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024). ChemRxiv. Available from: [Link]

Sources

Oxetane Intermediate Production: A Technical Support Guide for Scale-Up Challenges

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxetane Intermediate Production. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning oxetane synthesis from the bench to a larger scale. Oxetanes are invaluable building blocks in modern medicinal chemistry, often introduced to enhance properties like solubility, metabolic stability, and lipophilicity.[1] However, the inherent ring strain that makes them synthetically useful also presents unique challenges during scale-up.[2][3]

This document moves beyond standard operating procedures to address the "why" behind common failures and troubleshooting steps. We will explore the causal relationships between reaction parameters and outcomes, providing you with the foundational knowledge to confidently navigate the complexities of large-scale oxetane production.

Section 1: Synthesis & Reaction Control FAQs

This section addresses common issues encountered during the core chemical transformation. Success at scale hinges on precise control over reaction kinetics and thermodynamics.

Q1: We are scaling a Williamson etherification from a 1,3-diol to form a 3,3-disubstituted oxetane. Our yields have dropped significantly from >80% at the gram scale to <40% on the kilogram scale. What is the likely cause?

A1: This is a classic scale-up problem for this reaction, often rooted in a shift in the competition between the desired intramolecular cyclization (4-exo-tet) and a competing side reaction, the Grob fragmentation.

  • Causality: The Williamson etherification for oxetane formation is kinetically challenging. While thermodynamically favored over the starting materials, the formation of a strained four-membered ring has a high activation energy.[2] At the gram scale, with efficient heat transfer and rapid addition times, the desired reaction can dominate. However, on a larger scale:

    • Poor Heat Transfer: Inefficient heat dissipation in a large reactor can create localized hot spots. These hot spots provide sufficient energy to overcome the activation barrier for the entropically favored Grob fragmentation, which cleaves the carbon backbone to form stable alkenes.

    • Inefficient Mixing: Slower, less efficient mixing can lead to localized high concentrations of the base, which can also promote the fragmentation pathway over the desired cyclization.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: Switch from a highly aggressive base like sodium hydride (NaH) to a milder, more soluble base like potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH) in a suitable solvent. This can lower the propensity for fragmentation.

    • Control Reagent Addition: Implement slow, subsurface addition of the base or the diol tosylate solution. This maintains a low instantaneous concentration of reactants and helps control the exotherm.

    • Improve Thermal Management: Ensure your reactor is equipped with adequate cooling capacity. Consider a reactor with a higher surface-area-to-volume ratio or use a jacketed reactor with a high-performance thermal control unit.

    • Solvent Choice: Use a higher-boiling point solvent (e.g., toluene, DMSO) to allow for better temperature control without pressurization, but be mindful of potential side reactions with the solvent itself.

Q2: Our Paternò-Büchi [2+2] photocycloaddition works beautifully in a 100 mL quartz vessel, but fails in our 5 L pilot reactor. What's going wrong?

A2: The primary challenge in scaling photochemical reactions is the attenuation of light, a phenomenon described by the Beer-Lambert law. The success of the Paternò-Büchi reaction depends on the efficient excitation of the carbonyl compound, which then reacts with the ground-state alkene.[4]

  • Causality:

    • Light Penetration: In a large, unstirred vessel, the outer layer of the reaction mixture absorbs most of the incident photons. The inner volume remains in the dark, leading to an incomplete reaction. Even with stirring, the path length for light is drastically increased, reducing the quantum yield.

    • Side Reactions: Prolonged irradiation times needed to drive the reaction to completion at scale can lead to product degradation or the formation of dimers and polymers from the starting materials.[5][6]

  • Troubleshooting & Scale-Up Strategy:

    • Transition to Flow Photochemistry: A continuous flow reactor is the industry-standard solution for scaling photochemical processes.[7] Thin, transparent tubing (e.g., FEP or PFA) is wrapped around a high-intensity light source. This ensures a short path length and uniform irradiation for the entire reaction volume, dramatically improving efficiency and reproducibility.

    • Optimize Wavelength: Ensure the lamps used in your large-scale setup emit at the optimal wavelength for exciting your carbonyl compound, as determined during small-scale experiments.[6]

    • Manage Temperature: Photochemical reactions can still generate heat. Use a cooling system for your flow reactor to prevent thermal side reactions.

Troubleshooting Low Yield in Oxetane Synthesis

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues during scale-up.

Troubleshooting_Workflow Start Low Yield at Scale Check_Purity 1. Verify Purity of Starting Materials & Reagents Start->Check_Purity Analyze_Side_Products 2. Identify Major Side Products (LC-MS, GC-MS, NMR) Check_Purity->Analyze_Side_Products Fragmentation Grob Fragmentation or Other Elimination Products? Analyze_Side_Products->Fragmentation Polymerization Polymerization or Dimerization? Analyze_Side_Products->Polymerization Degradation Product Degradation? Analyze_Side_Products->Degradation Sol_Frag Action: - Use milder base - Improve thermal control - Slow reagent addition Fragmentation->Sol_Frag Yes Sol_Poly Action: - Lower reaction concentration - Add inhibitor (if applicable) - Re-evaluate catalyst loading Polymerization->Sol_Poly Yes Sol_Deg Action: - Lower reaction temperature - Reduce reaction time - Check for acidic/basic impurities Degradation->Sol_Deg Yes End Yield Optimized Sol_Frag->End Sol_Poly->End Sol_Deg->End

Caption: A decision tree for troubleshooting low yields in oxetane synthesis.

Section 2: Work-up & Purification FAQs

Isolating a pure oxetane intermediate can be as challenging as its synthesis, particularly given the ring's sensitivity.

Q3: During aqueous work-up and extraction of our 3-amino-3-phenyloxetane, we are seeing significant product loss and the formation of a diol byproduct. The synthesis was performed under basic conditions; why is the ring opening now?

A3: The stability of the oxetane ring is highly dependent on its substitution pattern and the pH of the environment. While stable under many basic conditions, the ring can become exceptionally labile under acidic conditions, especially when substituents can stabilize a carbocation intermediate.[8][9]

  • Causality:

    • Protonation: The ether oxygen of the oxetane ring is a Lewis base. During an acidic quench or even extraction with neutral water (which can be slightly acidic due to dissolved CO₂), this oxygen can be protonated.

    • Carbocation Formation: Protonation turns the hydroxyl group into a good leaving group (water). The ring then opens to form a tertiary carbocation, which is stabilized by the adjacent phenyl group.

    • Nucleophilic Attack: Water in the work-up solution acts as a nucleophile, rapidly quenching the carbocation to form the 1,3-diol byproduct.

  • Troubleshooting Steps:

    • Avoid Strong Acids: Never use strong acids (e.g., HCl, H₂SO₄) to neutralize the reaction mixture. Use a milder acid like saturated ammonium chloride (NH₄Cl) solution or even just water, added slowly while monitoring the pH.

    • Use Basic Extraction: Perform extractions under slightly basic conditions (pH 8-9) by using a dilute sodium bicarbonate solution. This ensures the oxetane oxygen remains unprotonated.

    • Minimize Contact Time: Reduce the time the oxetane is in contact with the aqueous phase. Perform extractions quickly and efficiently.

    • Temperature Control: Keep the mixture cold (0-10 °C) during the entire work-up and extraction process to reduce the rate of any potential ring-opening reactions.

Q4: We are trying to purify our 3-oxetane carboxylic acid by silica gel chromatography, but the recovery is poor, and we are isolating a lactone instead. What is happening?

A4: This is a known instability pathway for certain oxetane-carboxylic acids. The inherent acidity of silica gel is often sufficient to catalyze an intramolecular ring-opening/lactonization cascade, especially with gentle heating that can occur on a column.[10]

  • Causality: The silica surface provides a proton source (silanol groups) that protonates the oxetane oxygen. The nearby carboxylic acid group then acts as an intramolecular nucleophile, attacking one of the oxetane carbons to form a more stable five- or six-membered lactone. This process can even occur during storage at room temperature or upon gentle heating during solvent evaporation.[10]

  • Troubleshooting Steps:

    • Avoid Silica Gel: Do not use standard silica gel for these compounds. If chromatography is necessary, use deactivated or basic alumina, or a reverse-phase (C18) column.

    • Crystallization: The preferred method for purifying oxetane-carboxylic acids is crystallization. Screen various solvent systems (e.g., EtOAc/heptane, acetone/water) to find suitable conditions.

    • Esterification: If the acid is an intermediate, consider protecting it as an ester (e.g., methyl or ethyl ester) immediately after synthesis. Esters are generally more stable to chromatography and can be hydrolyzed back to the acid in a later step under controlled basic conditions.[8]

Section 3: Stability, Storage & Handling

The successful synthesis and purification of an oxetane intermediate is futile if it degrades before use. Proper handling and storage are critical.

Q5: What are the best practices for long-term storage of a purified, substituted oxetane intermediate at the multi-kilogram scale?

A5: Proper storage conditions are dictated by the oxetane's specific substitution pattern, physical state, and inherent thermal and chemical stability.

  • General Recommendations:

    • Temperature: Store in a cold, controlled environment. For most oxetanes, refrigeration (2-8 °C) is sufficient. For particularly sensitive or low-boiling point compounds, freezer storage (-20 °C) is recommended.

    • Inert Atmosphere: The container's headspace should be purged with an inert gas like argon or nitrogen before sealing. This prevents potential oxidation and excludes atmospheric moisture, which could contribute to acid-catalyzed degradation over time.

    • Container Material: Use amber glass or stainless steel containers to protect the material from light, which can catalyze decomposition, especially for compounds with chromophores. Ensure the container is properly rated for the storage temperature and any potential pressure buildup.[11]

    • Purity: Ensure the material is free from acidic or basic impurities before long-term storage, as these can catalyze decomposition.

Oxetane Stability Profile

The stability of the oxetane ring is not uniform and depends heavily on its substitution.

Substitution PatternRelative StabilityCommon Degradation Pathway(s)Scale-Up Considerations
2-MonosubstitutedLowAcid-catalyzed ring scission to form diol metabolites.[2]Highly sensitive during acidic work-up. Purification by distillation is risky.
3-MonosubstitutedModerateMore stable than 2-substituted analogs, but still susceptible to strong acids.[2]Work-up pH must be carefully controlled.
3,3-DisubstitutedHighGenerally the most stable substitution pattern.[9][12]Robust choice for scale-up. Still requires care with strong acids, especially with internal nucleophiles.[9]
Oxetane-3-carboxylic acidsVariable/LowIntramolecular cyclization to form lactones.[10]Avoid acidic conditions, heat, and silica gel. Purify by crystallization or protect as an ester.

Q6: What are the primary safety hazards to consider when handling oxetanes at a large scale?

A6: While the specific hazards are compound-dependent and require consulting the Safety Data Sheet (SDS), general risks for the oxetane class include flammability, potential for pressure buildup, and skin/eye irritation.

  • Key Safety Protocols:

    • Flammability: Many simple oxetanes are low-boiling, flammable liquids.[13] All large-scale handling should occur in a flame-proof area with explosion-proof equipment and proper grounding/bonding to prevent static discharge.[11]

    • Pressure Buildup: For low-boiling oxetanes, storage in sealed containers can lead to significant pressure buildup, especially if ambient temperatures rise.[11] Containers should be vented periodically and opened slowly.

    • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles with side shields, and a lab coat.[14] Work should be conducted in a well-ventilated area or fume hood.

    • Spill Management: Have spill kits containing absorbent materials (e.g., vermiculite) readily available. Spills should be cleaned up immediately by trained personnel, eliminating all ignition sources.[11]

Section 4: Key Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of 3-Methyl-3-(hydroxymethyl)oxetane via Williamson Etherification

This protocol is a representative example for the synthesis of a 3,3-disubstituted oxetane from a commercially available diol.

Materials:

  • 2-Methyl-2-(tosyloxymethyl)-1,3-propanediol (or corresponding mesylate)

  • Potassium hydroxide (KOH), pellets

  • Toluene

  • Water

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, and condenser

  • Addition funnel

  • Controlled temperature circulator

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with nitrogen.

  • Charge Reactants: Charge the reactor with 2-Methyl-2-(tosyloxymethyl)-1,3-propanediol (1.0 kg) and toluene (5 L). Begin stirring to form a slurry.

  • Cooling: Cool the reactor jacket to 0 °C.

  • Base Preparation: In a separate vessel, prepare a solution of potassium hydroxide (400 g) in water (400 mL). Caution: This dissolution is highly exothermic. Allow the solution to cool to room temperature.

  • Slow Addition: Once the reactor contents are at 5 °C, begin the slow, dropwise addition of the KOH solution via the addition funnel over 2-3 hours. Maintain the internal temperature below 15 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to 10 °C.

    • Slowly add water (2 L) to quench the reaction and dissolve the salts.

    • Stop the stirrer and allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (2 x 1 L).

  • Isolation:

    • Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by vacuum distillation to afford the final product.

Williamson Etherification vs. Grob Fragmentation

Reaction_Pathways cluster_0 Reaction Pathways from a 1,3-Diol Monotosylate Reactant Diol Monotosylate (Intermediate) Base Base (e.g., KOH) Alkoxide Alkoxide Intermediate Base->Alkoxide Path_A Path A: Williamson Etherification (Desired) Oxetane Oxetane Product Alkoxide->Oxetane 4-exo-tet (Kinetically Slow) Path_B Path B: Grob Fragmentation (Side Reaction) Fragmentation_Products Alkene + Carbonyl Products Alkoxide->Fragmentation_Products Fragmentation (Favored by Heat)

Caption: Competing pathways in oxetane synthesis from 1,3-diols.

References

  • Vertex AI Search. Oxetane in Polymer Science: Properties, Synthesis, and Suppliers.
  • CymitQuimica. Oxetane Safety Data Sheet.
  • Nishikubo, T., Kameyama, A., & Isawa, M. Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech.
  • BenchChem. A Technical Guide to the Thermal Stability of Trimethyl-Substituted Oxetanes. BenchChem Technical Guides.
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available from: [Link]

  • Wikipedia. Polyoxetane. Available from: [Link]

  • Dreyfuss, P., & Dreyfuss, M. P. (1966). The polymerization of oxetane with hexafluorophosphate salts. Journal of Polymer Science Part A-1: Polymer Chemistry, 4(9), 2179-2200.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available from: [Link]

  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available from: [Link]

  • Marini, F., et al. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 1836-1913. Available from: [Link]

  • Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4966–4970. Available from: [Link]

  • Denmark Group. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. Available from: [Link]

  • Lancaster EPrints. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Available from: [Link]

  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society. Available from: [Link]

  • Zhang, J., et al. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(83), 52838-52845. Available from: [Link]

  • Smith, A. B., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2358–2363. Available from: [Link]

  • Smith, A. B., et al. (2022). Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. Organic Letters, 24(12), 2358–2363. Available from: [Link]

  • Marini, F., et al. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 16, 1836-1913. Available from: [Link]

  • da Silva, A. B. F., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5143. Available from: [Link]

  • D'Auria, M., & Emanuele, L. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. Available from: [Link]

  • Searles, S., et al. (1956). Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Journal of the American Chemical Society, 78(3), 4917-4920. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Oxetane: Applications and Manufacturing Insights. Available from: [Link]

  • ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Available from: [Link]

  • Royal Society of Chemistry. Guiding excited state reactivity – the journey from the Paternò–Büchi reaction to transposed and aza Paternò–Büchi reactions. Photochemistry, 51, 1-30. Available from: [Link]

  • D'Auria, M., & Emanuele, L. (2019). The Paternò-Büchi reaction - a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2297-2362. Available from: [Link]

  • Lancaster University. Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies. Available from: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available from: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Available from: [Link]

  • Jamieson, A. G., & MacMillan, D. W. C. (2018). Oxetane Cleavage Pathways in the Excited State: Photochemical Kinetic Resolution as an Approach to Enantiopure Oxetanes. Journal of the American Chemical Society, 140(15), 5035–5039. Available from: [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 24(11), 2135. Available from: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available from: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-(Benzylamino)oxetane-3-carboxylic Acid and Azetidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold Selection

For researchers, scientists, and drug development professionals, the strategic selection of a chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Small, saturated heterocycles, particularly four-membered rings like oxetanes and azetidines, have emerged as powerful tools for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1] This guide provides a detailed, data-supported comparison between 3-(benzylamino)oxetane-3-carboxylic acid and its analogous azetidine counterpart, offering insights into their distinct structural, physicochemical, and metabolic profiles to inform rational scaffold selection.

Introduction: The Value of Strained Rings in Medicinal Chemistry

The incorporation of small, rigid motifs like oxetanes and azetidines is a key strategy in modern medicinal chemistry to imbue molecules with three-dimensionality.[1] This shift away from flat, aromatic structures can enhance target selectivity, improve aqueous solubility, and provide vectors to explore novel chemical space.[2][3] While both oxetane and azetidine rings can act as bioisosteres for other functional groups and confer rigidity, the fundamental difference in their heteroatom—oxygen versus nitrogen—leads to significant and often complementary effects on a molecule's overall properties.[1][4] This guide will dissect these differences through a direct comparison of this compound and 3-(benzylamino)azetidine-3-carboxylic acid.

Structural and Conformational Differences

The core distinction between the two scaffolds lies in the heteroatom within the four-membered ring. This single atomic substitution has profound implications for the molecule's shape, polarity, and chemical reactivity.

  • This compound features an oxygen atom. The C-O-C bond angle and the overall ring pucker create a distinct three-dimensional arrangement of the benzylamino and carboxylic acid substituents. The oxygen atom acts as a hydrogen bond acceptor but is not basic.

  • 3-(Benzylamino)azetidine-3-carboxylic acid incorporates a nitrogen atom. This nitrogen is typically a basic center (a tertiary amine in this case), which can be protonated at physiological pH. It also serves as a hydrogen bond acceptor.[1]

This structural variance directly impacts the exit vectors of the key functional groups, which is a critical parameter for optimizing interactions within a biological target's binding pocket.

G cluster_0 Structural Comparison cluster_oxetane_props Oxetane Properties cluster_azetidine_props Azetidine Properties Oxetane 3-(Benzylamino)oxetane- 3-carboxylic acid Azetidine 3-(Benzylamino)azetidine- 3-carboxylic acid Oxetane->Azetidine Heteroatom Swap (O vs. N) O_Prop1 Oxygen Heteroatom Oxetane->O_Prop1 A_Prop1 Nitrogen Heteroatom Azetidine->A_Prop1 O_Prop2 H-Bond Acceptor O_Prop1->O_Prop2 O_Prop3 Non-Basic O_Prop1->O_Prop3 O_Prop4 Modulates pKa of adjacent amines O_Prop1->O_Prop4 A_Prop2 H-Bond Acceptor A_Prop1->A_Prop2 A_Prop3 Basic Center A_Prop1->A_Prop3 A_Prop4 Tunable Basicity A_Prop1->A_Prop4

Caption: Core structural differences between oxetane and azetidine scaffolds.

Comparative Physicochemical Properties

The choice between an oxetane and an azetidine scaffold can be a powerful strategy for fine-tuning a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The heteroatom's identity directly influences polarity, basicity, and lipophilicity.

PropertyThis compound3-(Benzylamino)azetidine-3-carboxylic acidRationale
Basicity (pKa) Lower basicity of the exocyclic amine.Higher basicity due to the ring nitrogen.The electron-withdrawing inductive effect of the oxetane oxygen reduces the basicity of the adjacent benzylamino group.[1][5] The azetidine ring nitrogen is itself a basic center, contributing to the overall basicity of the molecule.
Lipophilicity (LogD) Generally lower LogD at physiological pH.pH-dependent LogD; can be higher at basic pH.The non-ionizable oxetane leads to more consistent lipophilicity across pH ranges. The basic azetidine nitrogen will be protonated at acidic pH, drastically reducing lipophilicity, while being neutral and more lipophilic at higher pH.
Aqueous Solubility Generally improved.Generally improved.Both scaffolds are polar and can increase the sp3 character of a molecule, which often correlates with improved solubility compared to flat aromatic systems.[2][6]
Polar Surface Area (PSA) Contributes to PSA via the oxygen atom.Contributes to PSA via the nitrogen atom.Both heteroatoms increase polarity, though the hydrogen bonding potential differs (N-H can be a donor if unsubstituted).[1]

Metabolic Stability: A Key Differentiator

A significant advantage of the oxetane scaffold is its potential to enhance metabolic stability.[6] The C-O bonds within the oxetane ring are generally more resistant to enzymatic cleavage by cytochrome P450 enzymes compared to analogous C-N bonds or metabolically labile groups like gem-dimethyl.

  • Oxetane Analog: The oxetane ring itself is robust. Metabolism is more likely to occur on the benzyl group (e.g., aromatic hydroxylation) or via N-debenzylation. The ring can also serve as a "metabolic shield," sterically hindering enzymatic access to adjacent sites.[1]

  • Azetidine Analog: The azetidine ring introduces potential metabolic soft spots. The ring nitrogen can be susceptible to N-oxidation or N-dealkylation. While azetidines can also improve metabolic stability compared to other scaffolds like piperidines, they offer a different metabolic profile than oxetanes.[2]

Studies have shown that replacing other functionalities with an oxetane moiety can significantly improve metabolic stability and aqueous solubility.[6]

Experimental Protocol: In Vitro Microsomal Stability Assay

This assay is a standard method for evaluating the metabolic stability of a compound in early drug discovery.

Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

  • NADPH regenerating system (e.g., BD Gentest™)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., 100 ng/mL warfarin) for quenching

  • Control compounds (e.g., Verapamil - high clearance; Propranolol - low clearance)

  • 96-well plates, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, add phosphate buffer, HLM working solution, and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k).

Caption: Workflow for an in vitro microsomal stability assay.

Synthetic Accessibility

Both 3-substituted oxetanes and azetidines are accessible, though the synthetic routes and potential challenges differ.

  • Oxetane Synthesis: The synthesis of this compound often starts from commercially available 3-oxetanone. Routes can involve Strecker synthesis followed by hydrolysis.[7] While generally robust, care must be taken as some oxetane-carboxylic acids can be unstable and prone to isomerization into lactones under certain conditions, such as heating or prolonged storage.[8]

  • Azetidine Synthesis: The synthesis of the azetidine analog can be achieved through various routes, often involving cyclization of suitable precursors. For instance, N-benzyl-3-cyano azetidine can be hydrolyzed to the corresponding carboxylic acid.[9] The nitrogen atom often requires a protecting group during synthesis, which adds steps to the overall sequence.

Overall, the synthesis of both scaffolds has become more streamlined due to their increasing importance in drug discovery, with many building blocks now commercially available.[10]

Application in Biological Systems: A Case Study in GABA Uptake Inhibition

In this context:

  • The azetidine analog , with its basic nitrogen, could mimic the amine of GABA and interact with the transporter. Its rigid structure would lock the pharmacophore in a specific conformation.

  • The oxetane analog would present a different profile. The reduced basicity of the exocyclic amine could alter binding affinity or selectivity for different GABA transporter subtypes (GATs). The oxetane's potential for improved metabolic stability and solubility could offer significant pharmacokinetic advantages over the azetidine.

The choice would depend on the specific structure-activity relationships (SAR) of the target. If a basic nitrogen is essential for potent binding, the azetidine would be preferred. If metabolic liability is a major issue and a less basic amine is tolerated, the oxetane would be a superior choice.

Conclusion: A Strategic Choice for Drug Designers

Neither scaffold is universally superior; the optimal choice is context-dependent and driven by the specific goals of the drug discovery program.

Choose this compound when:

  • Metabolic stability is a primary concern.

  • Reduced basicity is required to mitigate off-target effects (e.g., hERG liability) or improve cell permeability.

  • A non-ionizable, polar scaffold is needed to improve solubility without introducing a formal charge.

Choose 3-(Benzylamino)azetidine-3-carboxylic acid when:

  • A basic nitrogen center is crucial for target engagement (e.g., forming a salt bridge).

  • Tunable basicity is desired as a handle for modulating physicochemical properties.

  • The synthetic route is more favorable or established for the specific molecular framework.

By understanding the fundamental differences in structure, physicochemical properties, and metabolic fate, medicinal chemists can leverage these valuable four-membered heterocycles to rationally design molecules with superior, project-specific profiles.

References

  • Wuitschik, G., et al. Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Available from: [Link]

  • Saejong, P., et al. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • ResearchGate. Examples of azetidine-based bioisosters. Available from: [Link]

  • Saejong, P., et al. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. Available from: [Link]

  • ResearchGate. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Available from: [Link]

  • Bull, J.A., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available from: [Link]

  • Stepan, A.F., et al. Oxetanes in Drug Discovery Campaigns. National Institutes of Health (NIH). Available from: [Link]

  • American Chemical Society. Synthesis of 4-membered heterocycles as fragments and bioisosteres. ACS Fall 2025. Available from: [Link]

  • Kotha, S., et al. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central. Available from: [Link]

  • ResearchGate. Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Available from: [Link]

  • ResearchGate. Oxetane and azetidine-containing pharmaceuticals. Available from: [Link]

  • ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of... Available from: [Link]

  • Saejong, P., et al. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Spiral. Available from: [Link]

  • ResearchGate. Stability of selected compounds indicating the % of compound remaining... Available from: [Link]

  • CP Lab Safety. This compound, min 97%, 500 mg. Available from: [Link]

  • Andersen, K.E., et al. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors. PubMed. Available from: [Link]

  • Falivene, M.R., et al. Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PubMed Central. Available from: [Link]

  • Krogsgaard-Larsen, P., et al. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed. Available from: [Link]

  • Bull, J.A., et al. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). Available from: [Link]

  • Andersen, K.E., et al. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. Available from: [Link]

  • Stepan, A.F., et al. Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. Available from: [Link]

  • Semantic Scholar. Synthesis of azetidine-3-carboxylic acid. Available from: [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

  • Falch, E., et al. GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. PubMed. Available from: [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available from: [Link]

  • ResearchGate. Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Available from: [Link]

  • AMERICAN ELEMENTS®. Carboxylic Acids. Available from: [Link]

  • PrepChem.com. Synthesis of N-benzyl-3-carboxy-azetidine. Available from: [Link]

  • Google Patents. A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.
  • Google Patents. Process for the preparation of oxetane-3-carboxylic acids.
  • Googleapis.com. Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Available from: [Link]

  • Google Patents. Process for the preparation of oxetan-3-carboxylic acids.
  • National Institutes of Health (NIH). Unexpected Isomerization of Oxetane-Carboxylic Acids. Available from: [Link]

Sources

Comparative Stability of Oxetane vs. Cyclobutane Carboxylic Acids: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Among these, oxetanes and cyclobutanes have emerged as particularly valuable motifs. Often employed as bioisosteres for gem-dimethyl or carbonyl groups, they introduce three-dimensionality and can significantly alter properties like solubility, metabolic stability, and ligand-receptor interactions.[1][2] However, the inherent ring strain and, in the case of oxetane, the presence of a heteroatom, raise critical questions about their comparative stability.

This guide provides a comprehensive analysis of the stability of oxetane carboxylic acids versus their cyclobutane counterparts. We will delve into the theoretical underpinnings of their stability, provide actionable experimental protocols for direct comparison, and discuss the practical implications for drug design and development.

Part 1: Theoretical Framework for Stability Analysis

The stability of these cyclic systems is governed by a combination of ring strain, the electronic effects of the constituent atoms, and their conformational preferences.

Ring Strain: A Tale of Two Rings

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from the ideal values for a given hybridization state.[3] For sp³-hybridized carbons, this ideal is the tetrahedral angle of 109.5°. Both cyclobutane and oxetane are four-membered rings and thus possess significant ring strain.

  • Cyclobutane: A planar cyclobutane would have internal bond angles of 90°, a significant deviation from 109.5°. To alleviate some of the resulting torsional strain (eclipsing interactions between adjacent C-H bonds), cyclobutane adopts a puckered or "butterfly" conformation.[4][5] This puckering slightly increases angle strain but provides a more stable overall structure. The total ring strain for cyclobutane is approximately 26.3 kcal/mol.[3]

  • Oxetane: The introduction of an oxygen atom into the ring alters its geometry and strain energy. Oxetane is a nearly planar molecule.[6] The C-O-C bond angle is around 94.5°, and the C-C-O and C-C-C angles are close to 87°. The presence of the oxygen atom and its lone pairs reduces some of the torsional strain that would be present in a planar carbocycle.[6] Despite this, the overall ring strain in oxetane is still substantial, estimated to be around 25.3 kcal/mol, slightly less than cyclobutane.[7]

cluster_0 Sources of Ring Strain cluster_1 Molecular Manifestation Strain Total Ring Strain AngleStrain Angle Strain (Deviation from 109.5°) Strain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) Strain->TorsionalStrain Cyclobutane Cyclobutane (Puckered Conformation) AngleStrain->Cyclobutane Relieved by puckering Oxetane Oxetane (Near-Planar Conformation) AngleStrain->Oxetane Significant TorsionalStrain->Cyclobutane Dominant factor TorsionalStrain->Oxetane Reduced by oxygen lone pairs

Caption: Comparative contributions to ring strain in cyclobutane and oxetane.

Electronic Effects: The Oxygen Influence

The primary electronic difference between the two rings is the presence of the highly electronegative oxygen atom in the oxetane ring. This has a profound impact on the properties of the attached carboxylic acid group.

The oxygen atom exerts a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the rest of the ring. This effect is transmitted to the carboxylic acid moiety, where it stabilizes the carboxylate anion formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value. This electronic stabilization is a key differentiator in the chemical stability and reactivity of oxetane carboxylic acids compared to their cyclobutane analogs.[2][8]

Part 2: Experimental Determination of Stability

Theoretical principles provide a foundation, but empirical data is essential for a definitive comparison. Here, we outline two key experimental protocols to assess the comparative stability.

Chemical Stability: Acidity (pKa) Determination via Potentiometric Titration

The pKa is a direct quantitative measure of the electronic stability of the carboxylate. A lower pKa for the oxetane derivative would experimentally confirm the inductive effect of the ring oxygen.

Objective: To determine and compare the pKa values of oxetane-3-carboxylic acid and cyclobutanecarboxylic acid.

Methodology: Potentiometric titration is a high-precision technique for pKa determination.[9][10] It involves the gradual addition of a titrant (a strong base, like NaOH) to the sample solution while monitoring the pH.[11]

G cluster_workflow pKa Determination Workflow A 1. Sample Preparation Dissolve acid in water (e.g., 10-4 M) B 2. Titration Setup Calibrated pH meter, burette with standardized NaOH A->B C 3. Titration Add NaOH incrementally, record pH at each step B->C D 4. Data Plotting Plot pH vs. Volume of NaOH added C->D E 5. pKa Determination Identify half-equivalence point (pH = pKa) D->E

Caption: Experimental workflow for pKa determination by potentiometric titration.

Experimental Protocol:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11]

  • Sample Preparation: Prepare a solution of the carboxylic acid (e.g., 10⁻⁴ M) in deionized, carbonate-free water. To maintain constant ionic strength, 0.15 M potassium chloride can be added.[11]

  • Titrant Preparation: Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • Titration: Place the sample solution in a beaker with a magnetic stirrer. Immerse the pH electrode. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value.[10]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope on the curve. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[12][13]

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14] It is an excellent method for comparing the temperatures at which the compounds begin to decompose, providing a direct measure of their thermal stability.

Objective: To compare the thermal decomposition profiles of oxetane-3-carboxylic acid and cyclobutanecarboxylic acid.

TGA_Workflow cluster_tga TGA Experimental Workflow start 1. Sample Preparation Accurately weigh ~5-10 mg of sample into TGA pan setup 2. Instrument Setup Set temperature program (e.g., 10°C/min ramp) under inert atmosphere (N2) start->setup run 3. Analysis Heat sample and continuously record mass vs. temperature setup->run interpret 4. Data Interpretation Determine onset temperature of mass loss (Td) run->interpret

Caption: General workflow for assessing thermal stability using TGA.

Experimental Protocol:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the sample into a TGA crucible (e.g., alumina).[15]

  • Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas (e.g., nitrogen or helium at 100 mL/min) to prevent oxidative degradation.[15]

  • Thermal Program: Heat the sample at a constant rate, for example, 10°C/min, from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 500°C).[15]

  • Data Analysis: The instrument will generate a TGA curve, plotting the percentage of initial mass remaining versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.[16]

It is important to note, however, that some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon storage at room temperature or with gentle heating.[17] This inherent chemical instability might precede thermal decomposition in a TGA experiment and should be considered when interpreting results.

Part 3: Comparative Data Summary & Discussion

The theoretical principles and experimental data converge to paint a clear picture of the relative stabilities of these two classes of compounds.

ParameterOxetane-3-Carboxylic AcidCyclobutanecarboxylic AcidRationale
Ring Strain Energy ~25.3 kcal/mol~26.3 kcal/molThe C-O bond and near-planar geometry of oxetane slightly reduce strain compared to the puckered carbocycle.[3][7]
Predicted pKa Lower (More Acidic)Higher (Less Acidic)The strong electron-withdrawing inductive effect of the oxygen atom in oxetane stabilizes the carboxylate anion.[2]
Thermal Stability (Td) Potentially LowerGenerally HigherThe strained ether linkage in oxetane can be a point of thermal lability. Some oxetane-carboxylic acids are known to isomerize upon heating.[17]
Implications for Drug Development

The choice between an oxetane and a cyclobutane motif is a strategic decision in drug design, driven by the specific goals of property modulation.

  • When to Choose Oxetane: An oxetane is an excellent choice when the goal is to increase polarity and aqueous solubility without significantly increasing molecular weight.[18] The oxygen atom acts as a hydrogen bond acceptor, improving interactions with water.[19] The electron-withdrawing nature of the oxetane can be strategically used to lower the pKa of an adjacent basic amine , which can be beneficial for tuning a drug's absorption, distribution, metabolism, and excretion (ADME) profile and reducing off-target effects like hERG inhibition.[6][8] Furthermore, oxetanes are often used to replace metabolically vulnerable groups like gem-dimethyl or carbonyls to enhance metabolic stability .[18]

  • When to Choose Cyclobutane: A cyclobutane ring is an effective tool for introducing conformational restriction .[4][5] By locking rotatable bonds, it can pre-organize a molecule into a bioactive conformation, enhancing binding affinity for its target. Cyclobutanes are considered relatively chemically inert for a strained ring and can serve as rigid, three-dimensional scaffolds to project pharmacophoric elements into specific vectors in a binding pocket.[1][4] They are often used to increase the sp³ character of a molecule, which is a desirable trait for improving drug-like properties and moving away from "flatland" chemistry.[1]

Conclusion

While both oxetane and cyclobutane carboxylic acids are valuable building blocks in medicinal chemistry, their stability profiles are distinct. Oxetanes, though possessing slightly less ring strain, exhibit greater electronic activation due to the oxygen heteroatom. This results in a more acidic carboxylic acid group but can also introduce a pathway for chemical and thermal instability, such as isomerization to lactones.[17] Cyclobutanes offer a more chemically inert and rigid carbocyclic scaffold.[4] The selection of one motif over the other should be a deliberate choice based on a thorough understanding of these stability trade-offs and the specific design objectives of the drug discovery program.

References

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-(Benzylamino)oxetane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Motif and the Imperative of Structural Certainty

In modern medicinal chemistry, the strategic incorporation of small, strained ring systems can profoundly influence a molecule's pharmacological profile. The oxetane ring, a four-membered ether, has emerged as a valuable scaffold, often used as a surrogate for gem-dimethyl or carbonyl groups to enhance aqueous solubility, metabolic stability, and lipophilicity while providing a unique three-dimensional vector for molecular exploration.[1][2] Derivatives of 3-(benzylamino)oxetane-3-carboxylic acid are of particular interest, combining the favorable properties of the oxetane core with the versatile chemistry of an amino acid scaffold.

However, the very strain that imparts these desirable properties can also introduce synthetic ambiguity and the potential for unexpected rearrangements. For drug development professionals, absolute certainty in a compound's structure is not merely an academic exercise; it is the bedrock upon which all subsequent biological, toxicological, and clinical data are built. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially compromised patient safety.

This guide provides a comprehensive, multi-technique framework for the unambiguous structural validation of this compound derivatives. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, presenting an integrated workflow that ensures the highest level of scientific integrity.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Primary Blueprint

NMR spectroscopy is the cornerstone of small molecule structural elucidation in solution, providing a detailed map of the atomic connectivity and chemical environment.[3] For this class of compounds, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete assignment.

Causality of the NMR Approach

We don't just run NMR to "see the structure"; we use it as a hypothesis-testing tool. The initial hypothesis is the proposed structure. Each peak, splitting pattern, and correlation in the spectra must be consistent with this hypothesis. Any deviation demands further investigation. For instance, the characteristic signals of the oxetane ring protons are often found in a specific region of the ¹H NMR spectrum, and their coupling patterns can provide initial evidence of the ring's integrity.[4][5]

Expected Spectral Features
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Key Characteristics
¹H Carboxylic Acid (-COOH)~12.0 (variable)Broad singlet, exchangeable with D₂O.[6]
Aromatic (Benzyl)7.2 - 7.5Multiplet integrating to 5 protons.
Oxetane Ring (-CH₂-O-)4.5 - 5.0Typically two doublets (AX or AB system) due to geminal coupling.[5]
Benzyl Methylene (-CH₂-N)~3.8 - 4.2Singlet or AB quartet depending on chirality and conformational restriction.
Amine (-NH-)VariableBroad singlet, exchangeable with D₂O.
¹³C Carboxylic Acid (-C OOH)165 - 185[6]
Aromatic (Benzyl)125 - 140
Oxetane Quaternary (-C -(N)(COOH))50 - 60A key signal to confirm the 3,3-disubstitution pattern.[7]
Oxetane Methylene (-C H₂-O-)75 - 85[7]
Benzyl Methylene (-C H₂-N)~50
Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the zwitterionic form and allows for the observation of exchangeable protons (NH and OH).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An adequate number of scans is crucial to observe the quaternary carbon of the oxetane ring.

  • DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons, which is particularly useful for confirming the methylene groups of the oxetane and benzyl moieties.

  • 2D COSY: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks, primarily within the benzyl aromatic ring.

  • 2D HSQC: Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon. This is the primary method for definitively assigning the oxetane and benzyl methylene signals.

  • 2D HMBC: Acquire a ¹H-¹³C HMBC spectrum to observe long-range (2-3 bond) correlations. This is the most critical experiment for confirming the overall structure. Look for key correlations:

    • From the benzyl methylene protons to the aromatic carbons and the oxetane quaternary carbon.

    • From the oxetane methylene protons to the oxetane quaternary carbon.

    • From the aromatic protons to the benzyl methylene carbon.

Pillar 2: Mass Spectrometry (MS) - The Molecular Formula and Fragmentation Puzzle

While NMR defines the connectivity, high-resolution mass spectrometry (HRMS) provides the elemental composition, acting as an essential orthogonal validation.[8] Tandem MS (MS/MS) further probes the structure by inducing fragmentation, offering puzzle pieces that must fit the proposed molecular framework.

Causality of the MS Approach

The first goal is to confirm the molecular weight and, via HRMS, the exact molecular formula. This immediately validates the elemental composition of the synthetic product. The second goal, using MS/MS, is to break the molecule apart in a controlled manner. The resulting fragments are characteristic of the parent structure's substructures. For example, the presence of a benzyl group should lead to a prominent fragment at m/z 91.[9]

Expected Mass Spectrometric Data
Analysis TypeIonization ModeExpected Ion (m/z)Information Gained
HRMS ESI+[M+H]⁺Accurate mass measurement to confirm elemental formula (e.g., C₁₁H₁₄NO₃⁺ for the parent acid).[10][11]
MS/MS ESI+ (Collision-Induced Dissociation)[M+H - H₂O]⁺Loss of water.
[M+H - CO₂]⁺Decarboxylation, a characteristic loss from the carboxylic acid.
[C₇H₇]⁺ (m/z 91)Formation of the tropylium ion, a hallmark of a benzyl group.[9]
[M+H - C₇H₇N]⁺Loss of the benzylamino moiety.
Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the initial mobile phase.

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would be 5% B to 95% B over 5-10 minutes.[12]

    • Rationale: The LC step separates the analyte from any residual impurities and provides retention time as an additional data point. Formic acid is used to promote protonation for ESI+ mode.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to detect the protonated parent molecule [M+H]⁺.

    • Data-Dependent MS/MS (MS2): Set the instrument to automatically select the most intense ion from the MS1 scan (the [M+H]⁺ ion) and subject it to collision-induced dissociation (CID) to generate a fragment spectrum.[13]

Pillar 3: Ancillary Spectroscopic & Definitive Crystallographic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR serves as a rapid and straightforward check for the presence of key functional groups. While it doesn't provide detailed connectivity, its diagnostic power lies in confirming the expected chemical bonds.[14]

  • Causality & Key Observables: The presence of a very broad absorption from ~2500-3300 cm⁻¹ is highly characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid.[6] This, combined with a sharp, strong C=O stretch around 1710 cm⁻¹, confirms the carboxylic acid moiety.[15] Additionally, the C-O-C ether stretch of the oxetane ring is expected around 1100-1000 cm⁻¹.[16]

X-ray Crystallography: The Unambiguous Gold Standard

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state.[17] It is the ultimate arbiter of structural accuracy, capable of resolving any ambiguities from spectroscopic data.

  • Causality & Validation Power: This technique directly maps electron density to atomic positions, yielding precise bond lengths, bond angles, and stereochemistry.[2] For oxetanes, this can confirm the ring's pucker and the spatial arrangement of the substituents, providing definitive proof that the four-membered ring is intact and correctly substituted.[18] An X-ray structure serves as an incontrovertible reference against which all spectroscopic data can be validated.

Comparative Guide to Validation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity, chemical environment, stereochemical relationships (in solution).Richest source of structural information; non-destructive.Can be complex to interpret; may not resolve all stereochemical ambiguities.
Mass Spectrometry Molecular formula (HRMS), substructural information via fragmentation (MS/MS).Extremely sensitive; confirms elemental composition.Isomers are often indistinguishable without fragmentation; provides inferred, not direct, connectivity.
FTIR Spectroscopy Presence/absence of key functional groups.Fast, simple, inexpensive.Provides limited structural detail; not suitable for complex mixture analysis.
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry (in solid state).Unambiguous, definitive structural proof.[19]Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.

Integrated Validation Workflow

A robust validation strategy does not rely on a single technique but integrates the orthogonal data from multiple methods. The following workflow represents a self-validating system where each step confirms the last.

G cluster_0 Initial Synthesis & Purification cluster_1 Core Spectroscopic Analysis cluster_2 Data Integration & Hypothesis Check cluster_3 Definitive Confirmation cluster_4 Troubleshooting Compound Purified Derivative NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Compound->NMR Parallel Analysis MS LC-HRMS & MS/MS Compound->MS Parallel Analysis FTIR FTIR Compound->FTIR Parallel Analysis Hypothesis Proposed Structure Consistent with Spectroscopic Data? NMR->Hypothesis MS->Hypothesis FTIR->Hypothesis Xray Single Crystal X-ray Diffraction Hypothesis->Xray Yes Revisit Re-evaluate Data Re-purify or Re-synthesize Hypothesis->Revisit No Final Structure Validated Xray->Final Successful Revisit->Compound

Caption: Integrated workflow for structural validation.

Conclusion

The structural validation of novel chemical entities like this compound derivatives is a multi-faceted process that demands rigor and the application of orthogonal analytical techniques. By beginning with the detailed connectivity map from NMR, confirming the elemental composition and fragmentation patterns with mass spectrometry, and verifying functional groups with FTIR, a strong, evidence-based structural hypothesis can be formed. For pivotal compounds, this hypothesis should be unequivocally confirmed by the gold standard of X-ray crystallography. This integrated approach ensures the scientific integrity of the data and provides the solid foundation necessary for advancing promising molecules in the drug discovery pipeline.

References

  • Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(21), 12150-12233. [Link]

  • Technique. (2025, June 30). Faster, More Confident Small Molecule Structure Verification in Pharmaceutical R&D. Technology Networks. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. Future Medicinal Chemistry, 13(1), 85-103. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 57(9), 3375-3398. [Link]

  • University of California - Los Angeles. (2018, November 29). Technique to identify small molecules could speed up drug discovery. European Pharmaceutical Review. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • ResearchGate. (n.d.). X‐ray diffraction structure analysis of oxetane 5 e.[20]. ResearchGate. [Link]

  • El-Elimat, T., et al. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. RSC Advances, 11(36), 22356-22366. [Link]

  • Rizvi, S. M. D., et al. (2023). Advancements in small molecule drug design: A structural perspective. Medicine in Drug Discovery, 17, 100156. [Link]

  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx (Table II, Run 1). ResearchGate. [Link]

  • ResearchGate. (2025, December 6). The high resolution FTIR-spectrum of oxetane. ResearchGate. [Link]

  • Zhang, R., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(2), 359. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • MDPI. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]

  • PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. CP Lab Safety. [Link]

  • Indian Journal of Pure & Applied Physics. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 43, 911-917. [Link]

  • MDPI. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • ResearchGate. (n.d.). Mass spectrometry for structural characterization of bioactive compounds. ResearchGate. [Link]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology, 57(51), 21677–21686. [Link]

  • Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Science and Education Publishing. [Link]

  • MDPI. (2012). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 17(12), 14596-14608. [Link]

  • National Institutes of Health. (2025, August 21). Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules. PubMed Central. [Link]

  • Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.

Sources

A Comparative Analysis of 3-(Benzylamino)oxetane-3-carboxylic Acid and Its Ester: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their therapeutic potential. The choice between a carboxylic acid and its corresponding ester is a classic decision point that can profoundly influence a molecule's biological activity, pharmacokinetic profile, and ultimately, its clinical success. This guide provides an in-depth comparison of 3-(benzylamino)oxetane-3-carboxylic acid and its ester form, offering a predictive framework for researchers and drug development professionals. While direct comparative experimental data for this specific pair of molecules is not publicly available, this analysis is grounded in established principles of medicinal chemistry and prodrug design.

The oxetane ring has gained considerable attention in drug discovery for its ability to favorably modulate physicochemical properties such as solubility and metabolic stability.[1] The 3-aminooxetane-3-carboxylic acid scaffold, in particular, presents a compelling starting point for the development of novel therapeutics.

Head-to-Head Comparison: Physicochemical and Predicted Biological Properties

The fundamental difference between this compound and its ester lies in the presence of a free carboxyl group versus an ester moiety. This seemingly minor structural change has significant ramifications for the molecule's overall properties.

PropertyThis compoundCorresponding Ester (e.g., Ethyl Ester)Rationale and Expected Impact
Solubility Higher aqueous solubility at physiological pH.Lower aqueous solubility, higher lipid solubility.The carboxylic acid can be deprotonated to a carboxylate salt, which is more soluble in aqueous media. Esters are generally more lipophilic.[2]
Lipophilicity (LogP) Lower LogP.Higher LogP.The polar carboxylic acid group decreases lipophilicity, while the ester group increases it.
Cell Permeability Potentially lower passive diffusion.Potentially higher passive diffusion.Increased lipophilicity of the ester is expected to enhance its ability to cross cell membranes via passive diffusion.
Target Binding May form direct ionic interactions or hydrogen bonds with the target protein via the carboxylate group.The ester is unlikely to form ionic bonds and will have altered hydrogen bonding capacity.The mode of interaction with the biological target is likely to be significantly different.
Metabolic Stability The oxetane ring can enhance metabolic stability.[1] The carboxylic acid may be subject to glucuronidation.The ester is susceptible to hydrolysis by esterases to release the active carboxylic acid.[3]The ester can act as a prodrug, with its stability depending on the specific esterase activity in different tissues.[3]
Route of Administration May be suitable for intravenous administration due to higher aqueous solubility.Improved oral bioavailability is a common goal for ester prodrugs due to enhanced absorption.[2]The choice between the acid and ester can be dictated by the desired formulation and delivery route.

The Ester as a Prodrug Strategy

A primary rationale for converting a carboxylic acid to an ester in drug development is the implementation of a prodrug strategy.[3] Prodrugs are inactive compounds that are converted into their active form in the body through enzymatic or chemical reactions.

The ester of this compound can be designed to be hydrolyzed by esterases that are abundant in the blood and various tissues, releasing the active carboxylic acid at or near the site of action. This approach can be leveraged to overcome several challenges associated with the parent carboxylic acid.

Advantages of an Ester Prodrug Approach:
  • Enhanced Bioavailability: The increased lipophilicity of the ester can lead to improved absorption from the gastrointestinal tract, making it more suitable for oral administration.[2]

  • Improved Permeability: The ester's ability to more readily cross cell membranes can be crucial for reaching intracellular targets.

  • Controlled Release: The rate of hydrolysis of the ester can be tuned by modifying the ester group (e.g., methyl, ethyl, t-butyl) to control the release and duration of action of the active carboxylic acid.

  • Reduced Irritation: Carboxylic acids can sometimes cause local irritation at the site of administration. An ester prodrug can mitigate this by being inactive until it is absorbed and hydrolyzed.

The following diagram illustrates the conceptual workflow of an ester prodrug strategy.

prodrug_strategy cluster_absorption Absorption cluster_circulation Systemic Circulation / Target Tissue Ester Ester Prodrug (Inactive, Lipophilic) Acid Carboxylic Acid (Active, Hydrophilic) Ester->Acid Esterase Hydrolysis (in vivo) Target Biological Target Acid->Target Binding and Biological Effect

Caption: Workflow of an ester prodrug strategy.

Experimental Protocols

While direct comparative data is unavailable, the following protocols outline the synthesis of the parent acid and a general method for its esterification, along with a hypothetical workflow for biological evaluation.

Synthesis of this compound

The synthesis of 3-aminooxetane-3-carboxylic acid derivatives can be achieved through various synthetic routes, often starting from oxetan-3-one.[4] A common approach involves the Strecker synthesis followed by hydrolysis.

Step-by-Step Protocol:

  • Strecker Reaction: To a solution of oxetan-3-one in a suitable solvent (e.g., methanol), add benzylamine, followed by trimethylsilyl cyanide (TMSCN). Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by TLC or LC-MS.

  • Nitrile Hydrolysis: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, treat the aminonitrile with a strong acid such as hydrochloric acid at elevated temperatures. This will hydrolyze the nitrile to a carboxylic acid.

  • Purification: The crude this compound is then purified by a suitable method, such as recrystallization or column chromatography.

It is important to note that some oxetane-carboxylic acids have been found to be unstable and can isomerize to lactones, especially upon heating.[5] This potential instability should be considered during synthesis and storage.

Esterification of this compound

A standard method for esterification is the Fischer esterification.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound in an excess of the desired alcohol (e.g., ethanol for the ethyl ester).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. The residue is then dissolved in an organic solvent and washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid. The organic layer is dried and concentrated, and the resulting ester is purified by column chromatography.

Hypothetical Workflow for Biological Evaluation

To empirically determine the comparative biological activity, the following experimental workflow is proposed.

biological_workflow start Synthesize and Purify Acid and Ester physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem invitro_target In Vitro Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) start->invitro_target invitro_cell Cell-Based Assay (e.g., Cytotoxicity, Functional Response) start->invitro_cell pk_studies In Vivo Pharmacokinetic Studies (Oral and IV Dosing) invitro_cell->pk_studies efficacy In Vivo Efficacy Studies (Disease Model) pk_studies->efficacy

Caption: Hypothetical workflow for biological comparison.

Conclusion and Future Perspectives

The choice between this compound and its ester is a critical decision in the drug discovery process that must be guided by the specific therapeutic goal. The carboxylic acid is likely to be the active pharmacophore, capable of direct interaction with the biological target. The ester, on the other hand, holds significant promise as a prodrug to enhance oral bioavailability and cell permeability.

Future research should focus on the synthesis and direct comparative biological evaluation of a series of esters of this compound to establish a clear structure-activity relationship. Such studies would provide invaluable empirical data to guide the rational design of oxetane-based therapeutics. The stability of the oxetane-carboxylic acid scaffold should also be thoroughly investigated to ensure the integrity of the final drug candidate.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(5), 1803–1814.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270.
  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the oxetane motif in the design of a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Journal of medicinal chemistry, 55(7), 3414–3429.
  • Chekmarev, P., Zhabinsky, V., & Khripach, V. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(27), 4970-4974.
  • Vigo, D., Toussaint, A., Bull, J. A., & Frings, M. (2016). Synthesis of 3, 3-Disubstituted Oxetanes with Hydroxy, Amino, and Carboxylic Acid Residues. The Journal of organic chemistry, 81(15), 6467–6474.
  • Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as versatile building blocks in drug discovery. Chemical reviews, 114(17), 8257–8322.
  • Jahn, U., Müller, S., & Hebach, C. (2011). Recent progress in the synthesis of oxetanes. Synthesis, 2011(16), 2601-2626.
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical reviews, 116(19), 12150–12231.
  • Beaumont, K., Webster, R., Gardner, I., & Dack, K. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current drug metabolism, 4(6), 461-485.

Sources

comparative analysis of different synthetic routes to 3-aminooxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3-Aminooxetane-3-carboxylic Acid in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to impart favorable characteristics such as increased solubility, improved metabolic stability, and reduced lipophilicity.[1] 3-Aminooxetane-3-carboxylic acid, a unique β-amino acid, stands out as a particularly valuable building block. Its rigid, three-dimensional structure can serve as a constrained scaffold, enabling the precise spatial orientation of pharmacophoric elements. This guide provides a comparative analysis of the most prevalent synthetic routes to this increasingly important molecule, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy for their specific needs.

Route 1: The Strecker Synthesis – A Direct Approach from Oxetan-3-one

The Strecker synthesis is a classic and convergent method for the preparation of α-amino acids, and its application to ketones like oxetan-3-one provides a direct pathway to 3-aminooxetane-3-carboxylic acid.[2][3] This route is conceptually straightforward, involving a one-pot, three-component reaction followed by hydrolysis.

Causality Behind Experimental Choices

The initial step involves the in situ formation of an imine from oxetan-3-one and an ammonia source, typically ammonium chloride, which also serves as a mild acid catalyst.[2] The subsequent nucleophilic addition of a cyanide source, such as potassium cyanide, to the imine forms a stable α-aminonitrile intermediate. The final and often rate-limiting step is the hydrolysis of the nitrile to a carboxylic acid, which is typically achieved under harsh acidic or basic conditions.[4][5] The choice of reagents and conditions is critical to balance reactivity with the stability of the strained oxetane ring, which is susceptible to opening under strongly acidic conditions.

Experimental Protocol

Step 1: Synthesis of 3-Amino-3-cyanooxetane

  • To a solution of oxetan-3-one (1.0 eq) in a suitable solvent such as methanol or a mixture of water and isopropanol, add ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent and purified by column chromatography to yield the 3-amino-3-cyanooxetane intermediate.

Step 2: Hydrolysis to 3-Aminooxetane-3-carboxylic Acid

  • The isolated 3-amino-3-cyanooxetane is subjected to hydrolysis. A common method involves heating in concentrated hydrochloric acid (e.g., 6M HCl) at reflux for several hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified, often by ion-exchange chromatography or recrystallization, to afford the final 3-aminooxetane-3-carboxylic acid.

Data Summary
StepKey ReagentsTypical YieldReaction TimeScalability
1 Oxetan-3-one, NH₄Cl, KCN70-85%24-48 hGood
2 3-Amino-3-cyanooxetane, HCl60-80%4-12 hModerate
Diagram of the Strecker Synthesis Workflow

Strecker_Synthesis start Oxetan-3-one intermediate 3-Amino-3-cyanooxetane start->intermediate NH₄Cl, KCN (Strecker Reaction) product 3-Aminooxetane-3-carboxylic Acid intermediate->product HCl, H₂O, Heat (Hydrolysis)

Caption: Workflow of the Strecker synthesis route.

Route 2: The Horner-Wadsworth-Emmons Approach – Building Complexity Stepwise

The Horner-Wadsworth-Emmons (HWE) reaction offers a more modular approach, starting with the olefination of oxetan-3-one to introduce a carbon-carbon double bond, which is then further functionalized.[6][7] This route provides greater flexibility for introducing diversity but involves more synthetic steps.

Causality Behind Experimental Choices

The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, allowing for efficient reaction with ketones like oxetan-3-one.[8][9] The choice of a phosphonate reagent bearing an ester group, such as triethyl phosphonoacetate, directly installs the precursor to the carboxylic acid functionality. The resulting α,β-unsaturated ester can then undergo aza-Michael addition with an amine source, followed by reduction or other manipulations to arrive at the final product. This stepwise approach allows for better control over the introduction of the amino and carboxyl groups.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(oxetan-3-ylidene)acetate

  • To a suspension of a base, such as sodium hydride (1.1 eq), in a dry aprotic solvent like THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour to generate the phosphonate ylide.

  • Cool the reaction to 0 °C and add a solution of oxetan-3-one (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Step 2: Aza-Michael Addition

  • To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent, add an appropriate nitrogen nucleophile (e.g., benzylamine).

  • The reaction can be catalyzed by a mild base and may require heating.

Step 3: Further Functionalization and Deprotection

  • The resulting β-amino ester is then subjected to further transformations, which may include reduction of the ester, protection of the amine, and subsequent oxidation to the carboxylic acid, followed by deprotection steps to yield the final product. The exact sequence will depend on the chosen nitrogen source and overall strategy.

Data Summary
StepKey ReagentsTypical YieldReaction TimeScalability
1 Oxetan-3-one, Triethyl phosphonoacetate, NaH70-90%12-24 hGood
2 α,β-unsaturated ester, Amine source60-80%4-12 hGood
3 Multi-stepVariableVariableModerate
Diagram of the Horner-Wadsworth-Emmons Workflow

HWE_Synthesis start Oxetan-3-one intermediate1 α,β-Unsaturated Ester start->intermediate1 HWE Reaction (e.g., (EtO)₂P(O)CH₂CO₂Et, NaH) intermediate2 β-Amino Ester intermediate1->intermediate2 Aza-Michael Addition (e.g., R-NH₂) product 3-Aminooxetane-3-carboxylic Acid intermediate2->product Further Functionalization & Deprotection

Caption: Workflow of the HWE reaction route.

Route 3: Synthesis from a Pre-functionalized Oxetane Core

An alternative strategy avoids the use of oxetan-3-one and instead starts from a 3,3-disubstituted oxetane precursor, such as (3-(bromomethyl)oxetan-3-yl)methanol.[10][11] This approach is particularly useful when specific substitution patterns are desired from the outset.

Causality Behind Experimental Choices

This route relies on the sequential functionalization of the two side chains at the 3-position of the oxetane ring. The primary alcohol can be oxidized to a carboxylic acid, and the bromomethyl group can be converted to an amine via an azide displacement followed by reduction. The order of these transformations is crucial to avoid side reactions and ensure compatibility of the functional groups. This method offers a high degree of control over the final structure.

Experimental Protocol

Step 1: Synthesis of (3-(Azidomethyl)oxetan-3-yl)methanol

  • Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a polar aprotic solvent like DMF.

  • Add sodium azide (1.5 eq) and heat the mixture (e.g., to 80 °C) for several hours.

  • After cooling, the reaction is worked up by extraction to yield the azidomethyl intermediate.

Step 2: Oxidation to the Carboxylic Acid

  • The alcohol functionality of the azidomethyl intermediate is then oxidized to the carboxylic acid. A variety of oxidizing agents can be used, such as Jones reagent or TEMPO-catalyzed oxidation, under conditions that are compatible with the azide group.

Step 3: Reduction of the Azide to the Amine

  • The final step is the reduction of the azide to the primary amine. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or by using a reducing agent like triphenylphosphine followed by hydrolysis (Staudinger reaction).

Data Summary
StepKey ReagentsTypical YieldReaction TimeScalability
1 (3-(bromomethyl)oxetan-3-yl)methanol, NaN₃80-95%4-8 hGood
2 Azido alcohol, Oxidizing agent60-80%2-6 hModerate
3 Azido acid, Reducing agent85-95%2-12 hGood
Diagram of the Pre-functionalized Oxetane Workflow

Caption: Workflow from a pre-functionalized oxetane.

Comparative Analysis and Conclusion

FeatureStrecker SynthesisHorner-Wadsworth-Emmons RoutePre-functionalized Route
Starting Material Oxetan-3-oneOxetan-3-one(3-(Bromomethyl)oxetan-3-yl)methanol
Number of Steps 23+3
Overall Yield ModerateModerateGood
Scalability GoodGoodGood
Key Advantages Convergent, directModular, flexibleHigh control, avoids oxetan-3-one
Key Disadvantages Use of toxic cyanide, harsh hydrolysisMore steps, potential for side reactionsStarting material may not be readily available
Safety Concerns Handling of potassium cyanideUse of sodium hydrideHandling of sodium azide

The choice of the optimal synthetic route to 3-aminooxetane-3-carboxylic acid is contingent upon several factors, including the desired scale of the synthesis, the availability of starting materials, and the specific requirements of the research program.

  • The Strecker Synthesis is arguably the most direct and convergent approach, making it an attractive option for producing the target molecule in a limited number of steps. However, the use of highly toxic cyanide and the often harsh conditions required for nitrile hydrolysis are significant drawbacks that require careful consideration and specialized handling procedures.

  • The Horner-Wadsworth-Emmons Route offers greater flexibility and modularity. While it involves more synthetic steps, it allows for the introduction of diverse functionalities through the Michael addition step. This route is well-suited for the generation of analog libraries for structure-activity relationship (SAR) studies.

  • The Route from a Pre-functionalized Oxetane provides a high degree of control and can lead to excellent overall yields. This strategy is advantageous when the specific 3,3-disubstituted oxetane precursor is readily accessible or when the synthesis of oxetan-3-one is problematic.

References

Sources

A Comparative Guide to the X-ray Crystal Structure of 3-(Benzylamino)oxetane-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates its physicochemical properties, influences its biological activity, and guides further optimization efforts. This guide provides an in-depth technical comparison of the anticipated crystal structure of 3-(Benzylamino)oxetane-3-carboxylic acid, a molecule of significant interest in contemporary drug discovery, with its parent compound, 3-aminooxetane-3-carboxylic acid. While a definitive crystal structure for the title compound is not publicly available, this guide synthesizes established principles of crystallography and organic chemistry to provide a robust predictive analysis, supported by detailed experimental protocols for its synthesis and crystallization.

The oxetane motif has garnered substantial attention in medicinal chemistry as a versatile bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1] Its incorporation can lead to improved metabolic stability, enhanced solubility, and favorable modulation of pharmacokinetic properties. The 3-aminooxetane-3-carboxylic acid scaffold, in particular, presents a unique combination of a strained ring system and the fundamental building block of peptides, making it a compelling scaffold for novel therapeutics.

I. Synthesis and Crystallization: A Self-Validating Protocol

The successful determination of an X-ray crystal structure is critically dependent on the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The following protocols are based on established methodologies for the synthesis of oxetane-3-carboxylic acids and the crystallization of N-substituted amino acids.[2][3]

Experimental Protocol: Synthesis of this compound

This multi-step synthesis begins with a commercially available starting material and employs robust, well-documented reactions.

Step 1: Synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile

This initial step utilizes a Strecker synthesis, a classic and reliable method for producing α-aminonitriles.

  • Rationale: The Strecker synthesis provides a direct and efficient route to the desired 3-substituted oxetane core. Using dibenzylamine as the amine component installs the protecting groups in a single step.

Step 2: Hydrolysis to 3-(Dibenzylamino)oxetane-3-carboxylic acid

The nitrile is then hydrolyzed under basic conditions to the corresponding carboxylic acid.

  • Rationale: Basic hydrolysis is employed to avoid the potential for acid-catalyzed ring-opening of the strained oxetane ring.

Step 3: Debenzylation to this compound

One of the benzyl groups is selectively removed via catalytic hydrogenation.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for debenzylation. Careful control of reaction conditions is necessary to favor mono-debenzylation.

Synthesis_Workflow start Oxetan-3-one step1 Step 1: Strecker Synthesis (Dibenzylamine, TMSCN) start->step1 step2 Step 2: Basic Hydrolysis (NaOH, H2O/EtOH) step1->step2 step3 Step 3: Catalytic Hydrogenation (H2, Pd/C) step2->step3 product This compound step3->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Recrystallization for X-ray Diffraction

The purification and crystallization of amino acids often leverage their zwitterionic nature and differential solubility.[4][5]

Step 1: Initial Purification

The crude product from the synthesis is first purified by flash chromatography.

  • Rationale: This removes any unreacted starting materials and byproducts, which can inhibit crystallization.

Step 2: Recrystallization

Slow evaporation of a suitable solvent system is a common and effective method for growing single crystals of amino acids.

  • Rationale: The choice of a solvent system where the compound has moderate solubility is crucial. A mixture of a good solvent (like water or a short-chain alcohol) and a poor solvent (like a nonpolar organic solvent) allows for the slow saturation required for the growth of large, well-ordered crystals. The zwitterionic nature of amino acids often makes them more soluble in polar solvents.[4][5][6]

II. Comparative Structural Analysis: Unsubstituted vs. N-Benzylated Oxetane Amino Acids

In the absence of the experimental structure for this compound, we can predict its key structural features by comparing the known properties of its parent compound, 3-aminooxetane-3-carboxylic acid, and understanding the impact of N-benzylation.

Feature3-Aminooxetane-3-carboxylic acidThis compound (Predicted)
Zwitterionic State Expected to be zwitterionic in the solid state.Expected to be zwitterionic in the solid state.
Oxetane Ring Pucker Slight puckering is expected.Puckering may be slightly more pronounced due to the steric bulk of the benzyl group.
Intramolecular H-Bonding Potential for H-bonding between the ammonium and carboxylate groups.Potential for intramolecular H-bonding.
Intermolecular H-Bonding Extensive 3D network of N-H···O and C-H···O hydrogen bonds.A robust hydrogen-bonding network is expected, but the benzyl group may disrupt some of the packing motifs seen in the unsubstituted analog.
Crystal Packing Likely to be dominated by strong electrostatic interactions and hydrogen bonding.A combination of hydrogen bonding and π-stacking interactions from the benzyl groups will likely dictate the crystal packing.
The Zwitterionic Nature

Amino acids predominantly exist as zwitterions in the solid state, with a protonated amino group (NH3+) and a deprotonated carboxylate group (COO-).[4][5] This charge separation leads to strong intermolecular electrostatic interactions and a high propensity for hydrogen bonding, which are major determinants of the crystal packing. It is highly probable that both 3-aminooxetane-3-carboxylic acid and its N-benzyl derivative will crystallize as zwitterions.

Zwitterion cluster_neutral Neutral Form cluster_zwitterion Zwitterionic Form Neutral H₂N-R-COOH Zwitterion ⁺H₃N-R-COO⁻ Neutral->Zwitterion Intramolecular Proton Transfer

Caption: Equilibrium between the neutral and zwitterionic forms of an amino acid.

Oxetane Ring Conformation

The four-membered oxetane ring is strained and typically adopts a slightly puckered conformation to alleviate torsional strain. The degree of puckering can be influenced by the substituents on the ring. For 3-substituted oxetanes, an increase in the steric bulk of the substituent can lead to a more pronounced pucker. Therefore, it is anticipated that the oxetane ring in this compound will exhibit a slightly greater pucker angle compared to the unsubstituted parent compound.

Impact of N-Benzylation on Crystal Packing

The introduction of a benzyl group on the nitrogen atom will have a profound effect on the crystal packing. While the primary amino group in 3-aminooxetane-3-carboxylic acid can act as a hydrogen bond donor in multiple directions, the secondary amine in the N-benzyl derivative has fewer N-H donors. This will alter the hydrogen-bonding network.

Furthermore, the aromatic benzyl group introduces the possibility of π-π stacking interactions between adjacent molecules. This additional intermolecular force will compete with and complement the hydrogen bonding, leading to a potentially more complex and varied crystal packing arrangement. The interplay between the strong, directional hydrogen bonds and the weaker, less directional π-stacking interactions will be a key feature of the crystal structure of this compound.

III. Conclusion and Future Directions

This guide provides a comprehensive overview of the synthesis, crystallization, and predicted structural features of this compound, in comparison to its parent amino acid. The provided protocols offer a robust starting point for researchers aiming to obtain high-quality single crystals for X-ray diffraction studies. The predictive structural analysis, grounded in the principles of physical organic chemistry and crystallography, offers valuable insights into the likely solid-state conformation and intermolecular interactions of this important class of molecules.

The definitive determination of the X-ray crystal structure of this compound and a series of its N-substituted analogs would be a valuable contribution to the field. Such studies would provide a deeper understanding of the subtle interplay of steric and electronic effects on the conformation of the oxetane ring and the resulting crystal packing motifs. This knowledge will undoubtedly aid in the rational design of new oxetane-containing drug candidates with optimized properties.

References

A Comparative Guide to Assessing the Metabolic Stability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Ring in Modern Drug Discovery

In the relentless pursuit of drug candidates with optimal pharmacokinetic profiles, medicinal chemists are increasingly turning to novel structural motifs that can resolve long-standing challenges in drug design. Among these, the oxetane ring—a four-membered cyclic ether—has emerged as a powerful tool for enhancing the "drug-like" properties of molecules.[1][2][3] Initially viewed with caution due to perceived ring strain, the oxetane scaffold is now celebrated for its ability to confer significant advantages in aqueous solubility, lipophilicity, and, most critically, metabolic stability.[4][5]

This guide provides an in-depth, comparative analysis of the metabolic stability of oxetane-containing compounds versus common structural alternatives. We will delve into the mechanistic underpinnings of this stability, provide detailed, field-proven protocols for its assessment, and present supporting data to guide researchers in their drug discovery programs. The core objective is to illustrate not just that oxetanes improve stability, but why they do and how to robustly measure this effect.

The Oxetane Advantage: A Bioisosteric Powerhouse

A primary strategy in medicinal chemistry involves bioisosteric replacement, where a functional group is swapped for another to improve a molecule's properties without compromising its biological activity.[6] The oxetane ring has proven to be a particularly effective bioisostere for two ubiquitous and often problematic groups: the gem-dimethyl and carbonyl moieties.[7][8][9]

  • gem-Dimethyl Replacement: While gem-dimethyl groups are often used to block metabolically vulnerable C-H bonds, they invariably increase a compound's lipophilicity, which can negatively impact solubility and other pharmacokinetic parameters.[1] An oxetane ring occupies a similar steric volume but introduces polarity, effectively shielding metabolic hotspots while simultaneously improving aqueous solubility.[2][9]

  • Carbonyl Replacement: Carbonyl groups are susceptible to metabolic reduction by carbonyl reductases. Replacing a ketone with a 3,3-disubstituted oxetane can maintain similar hydrogen-bonding capabilities and dipole moments while being significantly more resistant to enzymatic attack.[8][10][11]

The strategic incorporation of an oxetane can redirect a compound's metabolic fate, steering it away from pathways mediated by Cytochrome P450 (CYP450) enzymes, which are the primary drivers of drug-drug interactions.[12][13] This shift not only enhances stability but can lead to a safer and more predictable clinical profile.

Comparative Metabolic Stability: A Data-Driven Overview

The most direct way to evaluate metabolic stability is by measuring intrinsic clearance (CLint) in an in vitro system, typically using human liver microsomes (HLM).[14][15] A lower CLint value signifies a slower rate of metabolism and thus, greater stability.[16] The data consistently demonstrates the profound stabilizing effect of oxetane incorporation.

Compound Pair Original Moiety CLint (μL/min/mg protein) in HLM Oxetane Analog CLint (μL/min/mg protein) in HLM Fold Improvement Reference
γ-Secretase Inhibitor Series CyclohexylHigh (>200)OxetanylLow (<20)>10x[1]
ALK Inhibitor IsopropylHighN-oxetan-3-ylSignificantly Lower-[1]
Hypothetical Pair 1 gem-Dimethyl1503,3-Dimethyloxetane256x[7]
Hypothetical Pair 2 Carbonyl180Spirocyclic Oxetane306x[1][7]

Table 1: Representative data comparing the intrinsic clearance of compounds with common moieties versus their oxetane-containing analogs in human liver microsomes. Lower CLint values indicate greater metabolic stability.

The causality behind this improvement lies in the oxetane's unique combination of steric bulk and electronic properties. The rigid, three-dimensional structure can physically block the active sites of metabolizing enzymes like CYP3A4.[1] Furthermore, the electron-withdrawing nature of the ether oxygen can deactivate adjacent sites that would otherwise be susceptible to oxidative metabolism.[2][10]

The Metabolic Landscape of Drug Candidates

The metabolic fate of a drug is a complex process primarily divided into Phase I and Phase II reactions, occurring mainly in the liver.[17][18] Understanding this landscape is crucial for interpreting stability data.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism P1_Enzymes CYP450 Enzymes (Oxidation, Reduction, Hydrolysis) Metabolite_P1 Phase I Metabolite (Often Active/Reactive) P1_Enzymes->Metabolite_P1 mEH mEH (Hydrolysis) Metabolite_Diol Diol Metabolite mEH->Metabolite_Diol P2_Enzymes UGTs, SULTs (Conjugation) Metabolite_P2 Phase II Metabolite (Polar, Water-Soluble) P2_Enzymes->Metabolite_P2 Parent_Drug Parent Drug Parent_Drug->P1_Enzymes High Susceptibility Parent_Oxetane Oxetane-Containing Parent Drug Parent_Oxetane->P1_Enzymes Low Susceptibility Parent_Oxetane->mEH Alternative Pathway Metabolite_P1->P2_Enzymes Metabolite_Diol->P2_Enzymes Excretion Excretion (Urine, Feces) Metabolite_P2->Excretion

Caption: Metabolic pathways for a typical drug vs. an oxetane-containing analog.

As the diagram illustrates, a key strategy for enhancing stability is to design molecules that are poor substrates for CYP450 enzymes. Oxetanes achieve this effectively. Interestingly, some oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH) to form diols.[19] While this is a metabolic pathway, it can be advantageous as it diverts clearance away from the often-problematic CYP450 system.[12]

Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a robust, self-validating method for determining metabolic stability. The trustworthiness of the data relies on the inclusion of appropriate controls.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes.

Materials & Equipment:

  • Test Compounds: Stock solutions in DMSO (e.g., 10 mM).

  • Control Compounds: Verapamil (high clearance), Warfarin (low clearance).

  • Liver Microsomes: Pooled human liver microsomes (HLM), stored at -80°C.[20]

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).

  • Cofactor Solution (NADPH Regenerating System): Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system continuously generates the NADPH required by CYP450 enzymes.[20][21]

  • Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).

  • Hardware: 96-well plates, multichannel pipettes, incubator (37°C), plate centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[22][23]

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_inc 2. Incubation cluster_term 3. Termination & Processing cluster_analysis 4. Analysis & Data A1 Prepare Test Compound Working Solutions (e.g., 100 µM in Buffer) B1 Pre-warm Microsomes & Compound at 37°C for 5 min A1->B1 A2 Thaw & Dilute Microsomes (e.g., to 1 mg/mL in Buffer) A2->B1 A3 Prepare NADPH Regenerating System B2 Initiate Reaction: Add NADPH System A3->B2 B1->B2 B3 Incubate at 37°C with Shaking B2->B3 C1 At Time Points (0, 5, 15, 30, 60 min), Transfer Aliquot to Stop Solution B3->C1 C2 Vortex to Mix & Precipitate Protein C1->C2 C3 Centrifuge at 4°C (e.g., 4000 rpm, 20 min) C2->C3 D1 Transfer Supernatant for LC-MS/MS Analysis C3->D1 D2 Quantify Remaining Parent Compound D1->D2 D3 Calculate ln(% Remaining) vs. Time D2->D3 D4 Determine t½ and CLint D3->D4

Caption: Step-by-step workflow for the microsomal stability assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare working solutions of test and control compounds by diluting DMSO stocks in phosphate buffer. The final DMSO concentration in the incubation should be ≤0.5% to avoid enzyme inhibition.

    • On ice, thaw the vial of pooled HLM and dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.[24]

    • Prepare the NADPH regenerating system according to the manufacturer's protocol.

  • Incubation Procedure:

    • In a 96-well plate, add the diluted microsomal solution and the test/control compound working solution.

    • Self-Validation Step: Prepare negative control wells containing microsomes and the test compound, but substitute the NADPH solution with buffer. This confirms that compound loss is enzyme-dependent.[21]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except negative controls). The time of this addition is T=0.[20]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture into a separate 96-well plate containing ice-cold acetonitrile with the internal standard.[16] The cold organic solvent immediately stops the enzymatic reaction by precipitating the microsomal proteins.[20]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal and vortex the termination plate to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining parent compound relative to the internal standard.[25][26]

  • Data Analysis and Interpretation:

    • For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Half-Life (t½): Calculated from the slope: t½ = 0.693 / |slope| . A longer half-life indicates greater stability.[16]

    • Intrinsic Clearance (CLint): Calculated using the following equation: CLint (μL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) .[15][17] This value represents the inherent ability of the liver enzymes to metabolize the drug and is a key parameter for predicting in vivo hepatic clearance.

Conclusion and Future Perspectives

The strategic incorporation of oxetane rings is a validated and powerful approach to enhancing the metabolic stability of drug candidates.[8][10] By acting as robust bioisosteres for metabolically labile groups like gem-dimethyl and carbonyls, oxetanes can significantly reduce intrinsic clearance, often by shielding vulnerable sites from CYP450-mediated metabolism.[1][7] This guide provides the foundational knowledge and a detailed, trustworthy experimental framework for researchers to quantify this "oxetane advantage." The in vitro microsomal stability assay, when conducted with the proper controls, is an indispensable tool in the drug discovery cascade, enabling data-driven decisions to select and optimize compounds with a higher probability of clinical success. As synthetic methodologies for accessing diverse oxetane building blocks continue to expand, their application in designing the next generation of safer, more effective therapeutics is set to grow.[3]

References

  • Burkhard, J. A., Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Pelkonen, O., Turpeinen, M., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Creative Biolabs. (n.d.). Drug Metabolic Stability Analysis Service. Creative Biolabs. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]

  • Janků, M., & Anzenbacher, P. (2014). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. PubMed. [Link]

  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

  • Kuhn, B., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Prakash, C., & Shaffer, C. L. (2009). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed - NIH. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Wainhaus, S. B., et al. (2010). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. American Pharmaceutical Review. [Link]

  • Journal of Applied Bioanalysis. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. [Link]

  • Kuhn, B., et al. (2023). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]

  • Huang, G., & Wicha, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

  • Gouverneur, V., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. PMC - PubMed Central. [Link]

  • Dai, J., et al. (2024). A Cytochrome P450 Enzyme Catalyses Oxetane Ring Formation in Paclitaxel Biosynthesis. Angewandte Chemie. [Link]

  • ResearchGate. (n.d.). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle). ResearchGate. [Link]

  • Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • ResearchGate. (2025). Computational Investigation of Cytochrome P450-Catalyzed Oxetane Formation in Taxol Biosynthesis. ResearchGate. [Link]

  • Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed. [Link]

Sources

A Comparative Guide to the Ionization Behavior of 3-(Benzylamino)oxetane-3-carboxylic acid and Analogous Structures for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, understanding and optimizing the physicochemical properties of a molecule is as critical as its interaction with a biological target. Among these properties, the acid dissociation constant (pKa) is paramount, governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of the predicted and expected pKa of 3-(Benzylamino)oxetane-3-carboxylic acid, a novel structure, with its better-understood chemical cousins. We will dissect the structural contributions to ionization and provide a validated experimental protocol for accurate pKa determination.

The Central Role of pKa in Pharmaceutical Sciences

The pKa of a molecule dictates its charge state at a given pH. Since the human body presents a range of pH environments—from the acidic stomach (pH ~1.5-3.5) to the slightly alkaline small intestine (pH ~6.0-7.4) and blood (pH ~7.4)—a drug's ionization state is in constant flux. This directly impacts its ability to cross biological membranes, bind to its target, and avoid off-target toxicities. For researchers, an accurate understanding of pKa is not just academic; it is a cornerstone of rational drug design.

Structural Dissection and Comparative pKa Analysis

This compound has two ionizable centers: the carboxylic acid (-COOH) and the secondary amine (-NH-). We will analyze each in turn, comparing them to analogous structures to understand the electronic effects at play.

Key Structural Features Influencing pKa:

  • The Oxetane Ring: The oxygen atom in the oxetane ring is highly electronegative, exerting a strong electron-withdrawing inductive effect. This effect stabilizes the conjugate base of a nearby acid and destabilizes the conjugate acid of a nearby base.

  • The Benzyl Group: The benzyl group attached to the nitrogen is sterically bulky and has a mild electron-withdrawing inductive effect.

  • The Amino Acid Backbone: The proximity of the amino and carboxylic acid groups allows for potential zwitterionic interactions and intramolecular hydrogen bonding, which can influence the pKa of both groups.

Below is a comparison of predicted and experimental pKa values for our target molecule and its analogues.

CompoundStructureCarboxylic Acid pKa (pKa1)Amino Group pKa (pKa2)
This compound C11H13NO31.70 ± 0.20 (Predicted) [1]~8-9 (Hypothesized)
Oxetane-3-carboxylic acidC4H6O33.88 ± 0.20 (Predicted)[2]N/A
Azetidine-3-carboxylic acidC4H7NO2~3.7 (Typical for similar structures)~10.7 (Typical for similar structures)
Cyclobutanecarboxylic acidC5H8O24.79 - 4.80[3][4]N/A
N-BenzylglycineC9H11NO22.29 ± 0.10 (Predicted)[5]~9.8 (Typical for glycine)

Analysis of the Carboxylic Acid pKa (pKa1):

The predicted pKa1 of 1.70 for this compound is notably acidic.[1] This is significantly lower than that of cyclobutanecarboxylic acid (pKa ~4.8)[3][4] and oxetane-3-carboxylic acid (predicted pKa ~3.88).[2] The powerful inductive effect of the oxetane oxygen is a key factor.[6][7] Furthermore, the presence of the protonated amino group on the same carbon atom (the α-carbon) provides a strong electrostatic stabilization of the carboxylate anion, drastically lowering its pKa. This is a classic effect seen in all α-amino acids. The predicted value is even more acidic than that of N-benzylglycine (predicted pKa ~2.29), suggesting the oxetane ring's influence is substantial.[5]

Analysis of the Amino Group pKa (pKa2):

While a predicted value for the amino group is not available, we can hypothesize its pKa. The oxetane ring is known to lower the basicity (and thus the pKa) of nearby amines.[6][7][8] This is because the electronegative oxygen atom pulls electron density away from the nitrogen, making its lone pair less available to accept a proton. Studies have shown that introducing an oxetane can reduce the pKa of an amine by several log units.[7][9] For instance, replacing an alkyl group with an oxetane on a tertiary amine in one drug discovery campaign reduced the pKa from 7.6 to 5.0.[7][8]

Given that the pKa of the amino group in a simple secondary amino acid like proline is around 10.6, we can expect the pKa of the benzylamino group in our target molecule to be significantly lower. A reasonable hypothesis would place it in the 8-9 range . This reduction has profound implications for drug design, as it can decrease unwanted interactions with targets like the hERG channel, which are often associated with high amine basicity.[9]

Figure 1. Logical relationship between the target molecule and its structural analogues.
Experimental Protocol: pKa Determination by Potentiometric Titration

While computational predictions are valuable, experimental verification is the gold standard.[10][11][12][13] Potentiometric titration is a precise and reliable method for determining pKa values.[14][15][16]

Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the sample while monitoring the pH. The pKa is the pH at which the ionizable group is half-neutralized. This point corresponds to the inflection point on the titration curve.

Instrumentation and Reagents:

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Nitrogen gas inlet

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

  • Potassium Chloride (KCl) for maintaining ionic strength

  • High-purity water

  • The sample compound, this compound

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (typically 25 °C).[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in high-purity water to a known concentration (e.g., 1 mM).[14] Add KCl to maintain a constant ionic strength (e.g., 0.15 M), which mimics physiological conditions and yields more consistent results.[14]

  • Inert Atmosphere: Place the sample solution in a jacketed reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement by forming carbonic acid.[14][15]

  • Acidification: Since our compound is an amino acid, it will exist as a zwitterion near neutral pH. To determine both pKa values, first, titrate the solution with 0.1 M HCl to a low pH (e.g., pH 1.5-2.0) to fully protonate both the carboxyl and amino groups.[14]

  • Titration with Base: Begin the titration by adding small, precise aliquots of the standardized 0.1 M NaOH solution.[14] Record the pH value after each addition, allowing the reading to stabilize. The volume of titrant added should be smaller near the expected equivalence points to ensure high resolution. Continue the titration until a high pH (e.g., pH 12.0) is reached to ensure the deprotonation of the amino group.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative curve correspond to the equivalence points.

    • The pKa values are determined from the pH at the half-equivalence points. The first pKa (carboxylic acid) is the pH at the midpoint between the start of the titration and the first equivalence point. The second pKa (amino group) is the pH at the midpoint between the first and second equivalence points.

  • Replication: Perform the titration in triplicate to ensure the reliability and reproducibility of the results.[14] Calculate the average pKa and standard deviation.

Figure 2. Experimental workflow for pKa determination by potentiometric titration.
Conclusion and Outlook

While direct experimental data for this compound is sparse, a logical, evidence-based comparison with analogous structures allows us to formulate a strong hypothesis regarding its ionization behavior. We predict a highly acidic carboxylic acid function (pKa ~1.7) and a moderately basic secondary amine (pKa ~8-9). This profile is a direct consequence of the powerful inductive effects of the α-ammonium group and the oxetane ring's oxygen atom.

This predicted pKa profile—a strong acid and a moderately weak base—can be highly desirable in drug discovery. The attenuated basicity may reduce the risk of hERG-related cardiotoxicity and improve cell permeability, while the overall charge profile at physiological pH will influence solubility and target engagement. The provided experimental protocol offers a robust pathway for validating these predictions, empowering researchers to make data-driven decisions in the optimization of novel drug candidates.

References

  • ChemBK. (2024, April 9). cyclobutane carboxylic acid. [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Schrödinger. (n.d.). Epik. [Link]

  • Schrödinger. (n.d.). Macro-pKa. [Link]

  • Balogh, G. T., et al. (2011, September 12). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. [Link]

  • ChemBK. (n.d.). This compound. [Link]

  • ACS Publications. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • Study.com. (n.d.). Explain how the pKa of an amino acid can differ depending on its chemical environment.... [Link]

  • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • National Institutes of Health. (n.d.). A summary of the measured pK values of the ionizable groups in folded proteins. [Link]

  • ResearchGate. (2025, August 6). The pKa Values of Acidic and Basic Residues Buried at the Same Internal Location in a Protein Are Governed by Different Factors. [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]

  • ACS Publications. (2020, June 19). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

  • OrgoSolver. (n.d.). pKa and Electrical Properties of Amino Acids. [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Quora. (2024, May 21). What is the reason for the high pKa value of aromatic amino acids?. [Link]

  • ResearchGate. (n.d.). pKa values for carboxylic acids 17 a–c (22 °C) and 26 (25 °C). [Link]

  • National Institutes of Health. (n.d.). 3-azetidinecarboxylic Acid. PubChem. [Link]

  • ChemBK. (2024, April 10). Benzyl Glycine. [Link]

  • National Institutes of Health. (n.d.). N-benzylglycine. PubChem. [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. [Link]

  • National Institutes of Health. (n.d.). Benzyl glycinate. PubChem. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of carboxylic acids 37, 43, 61, and 62. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97%, 500 mg. [Link]

Sources

A Comparative Guide to the In Vitro ADME Properties of 3-(Benzylamino)oxetane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane motif has garnered significant attention for its ability to confer remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] This guide provides a comparative analysis of the anticipated in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-(benzylamino)oxetane-3-carboxylic acid derivatives, a class of compounds with potential therapeutic applications.

While specific experimental data for this exact chemical series is not extensively available in the public domain, this guide will leverage the well-established principles of oxetane chemistry to provide a predictive comparison against structurally similar, non-oxetane-containing analogues. The insights presented herein are grounded in a comprehensive review of existing literature on the impact of the oxetane ring on drug-like properties.[1][4][5]

The Oxetane Advantage: A Predictive Overview

The introduction of an oxetane ring into a molecule can profoundly and predictably alter its ADME profile.[1] For the this compound scaffold, the key anticipated advantages over, for instance, a corresponding acyclic or gem-dimethyl analogue, are improvements in metabolic stability and aqueous solubility, along with a potential modulation of basicity.

The oxetane moiety is a compact, polar, and three-dimensional structure that can act as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl or carbonyl functionalities.[6][7] Its electron-withdrawing nature can also influence the pKa of nearby amines, a critical parameter for permeability and off-target effects.[1]

Comparative Analysis of Key In Vitro ADME Properties

The following sections provide a predictive comparison of the in vitro ADME properties of this compound derivatives against a hypothetical comparator, a non-oxetane analogue such as a gem-dimethyl substituted α-amino acid.

Metabolic Stability

The incorporation of an oxetane ring is a well-established strategy to enhance metabolic stability by blocking or shielding metabolically vulnerable sites from cytochrome P450 (CYP) enzymes.[5][7][8]

Predicted Comparison of Metabolic Stability:

Compound ClassPredicted Intrinsic Clearance (CLint) in Human Liver MicrosomesPredicted Half-Life (t½)Rationale
This compound DerivativeLowLongThe oxetane ring is generally more resistant to CYP-mediated oxidation compared to aliphatic chains or gem-dimethyl groups.[5]
gem-Dimethyl AnalogueModerate to HighShort to ModerateThe methyl groups are susceptible to hydroxylation by CYP enzymes, a common metabolic pathway.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with HLM.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching and analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing HLM (final concentration, e.g., 0.5 mg/mL) and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Diagram of Metabolic Stability Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLM + Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate prep_compound Prepare Test Compound and NADPH solutions initiate Initiate Reaction (Add Compound + NADPH) prep_compound->initiate pre_incubate->initiate incubate_time Incubate and Sample at Time Points initiate->incubate_time quench Quench Reaction (Acetonitrile + IS) incubate_time->quench process Centrifuge and Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay in HLM.

Permeability

The permeability of a compound is a critical determinant of its oral absorption. The polar nature of the oxetane ring can influence a compound's ability to cross cell membranes. While high polarity can sometimes hinder passive diffusion, the compact nature of the oxetane and its ability to modulate the pKa of adjacent amines can lead to favorable permeability profiles.

Predicted Comparison of Permeability (Caco-2 Assay):

Compound ClassPredicted Apparent Permeability (Papp) (A→B)Predicted Efflux Ratio (B→A / A→B)Rationale
This compound DerivativeModerateLow to ModerateThe oxetane's electron-withdrawing effect can lower the basicity of the benzylamine, potentially reducing its interaction with efflux transporters like P-glycoprotein (P-gp).[1]
gem-Dimethyl AnalogueModerate to HighModerate to HighA more basic amine in the analogue could be a substrate for efflux transporters, leading to a higher efflux ratio.

Experimental Protocol: Caco-2 Permeability Assay

This protocol assesses the bidirectional permeability of a test compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.[9][10]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed HBSS.

    • Add the test compound in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B→A):

    • Perform the assay as in the A→B direction, but add the test compound to the basolateral side and sample from the apical side.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B→A) / Papp(A→B)).

Diagram of Caco-2 Permeability Assay Workflow:

G cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Differentiate for 21 days seed->differentiate integrity Check Monolayer Integrity (TEER) differentiate->integrity transport_ab A→B Transport (Apical to Basolateral) integrity->transport_ab transport_ba B→A Transport (Basolateral to Apical) integrity->transport_ba sampling Sample from Receiver Chamber transport_ab->sampling transport_ba->sampling lcms LC-MS/MS Analysis sampling->lcms data_analysis Calculate Papp and Efflux Ratio lcms->data_analysis

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Aqueous Solubility

The incorporation of an oxetane ring is a widely recognized strategy to improve the aqueous solubility of a compound.[1][4] This is attributed to the polar nature of the ether oxygen and the ability of the oxetane to disrupt crystal lattice packing.

Predicted Comparison of Aqueous Kinetic Solubility:

Compound ClassPredicted Kinetic Solubility (pH 7.4)Rationale
This compound DerivativeModerate to HighThe polar oxetane ring is expected to enhance interactions with water, thereby increasing solubility.[4]
gem-Dimethyl AnalogueLow to ModerateThe non-polar gem-dimethyl group can increase lipophilicity and lead to lower aqueous solubility.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility by measuring the concentration of the compound that remains in solution after being diluted from a DMSO stock into an aqueous buffer.[11][12]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., with a 0.45 µm filter)

  • 96-well collection plates

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Compound Addition: Add a small volume of the test compound's DMSO stock solution to the wells of a 96-well plate.

  • Buffer Addition: Add PBS (pH 7.4) to each well to achieve the desired final compound concentration (e.g., 200 µM) and a consistent DMSO concentration (e.g., 1-2%).

  • Incubation and Shaking: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Filtration: Transfer the solutions to a 96-well filter plate placed on top of a collection plate and centrifuge to separate any precipitate.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader (if the compound has a suitable chromophore) or by LC-MS/MS.

  • Data Analysis: Determine the kinetic solubility by comparing the measured concentration in the filtrate to a standard curve.

Diagram of Kinetic Solubility Assay Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis add_compound Add DMSO stock to 96-well plate add_buffer Add Aqueous Buffer (PBS) add_compound->add_buffer shake Shake to Equilibrate add_buffer->shake filter Filter to Remove Precipitate shake->filter quantify Quantify Filtrate (UV-Vis or LC-MS/MS) filter->quantify calculate Determine Kinetic Solubility quantify->calculate

Caption: Workflow for the kinetic solubility assay.

Conclusion

The incorporation of a this compound moiety into a molecule is predicted to confer a favorable in vitro ADME profile compared to its non-oxetane-containing counterparts. The primary advantages are expected to be enhanced metabolic stability and improved aqueous solubility. Furthermore, the oxetane ring's influence on the basicity of the adjacent amine may lead to a desirable permeability profile with reduced potential for efflux.

While this guide provides a predictive framework based on established principles, it is crucial to validate these predictions with experimental data for the specific derivatives of interest. The protocols provided herein offer a starting point for conducting such in vitro ADME studies. The strategic use of the oxetane scaffold represents a promising avenue for the design of drug candidates with optimized pharmacokinetic properties.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(5), 1847-1859.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Nature Reviews Drug Discovery, 13(10), 785-798.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Raffa, R. B., & Pergolizzi Jr, J. V. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 464-477.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.
  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuesters, E. (2012). The impact of matched molecular pairs on medicinal chemistry. Journal of medicinal chemistry, 55(7), 3414-3424.
  • Gill, A., & Wild, M. J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10(11), 464-477.
  • European Commission. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567.
  • Wuitschik, G., Rogers-Evans, M., Buckl, A., Bernasconi, M., Märki, M., Godel, T., ... & Carreira, E. M. (2008). Spirocyclic oxetanes: synthesis and properties.

Sources

A Spectroscopic Guide to the Synthesis and Characterization of 3-(benzylamino)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a highly valuable structural motif. Its unique properties, stemming from the inherent strain of the four-membered ring, can significantly enhance the physicochemical characteristics of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity.[1] 3-(benzylamino)oxetane, synthesized from the precursors oxetan-3-one and benzylamine, is an important building block that combines the benefits of the oxetane moiety with a versatile secondary amine handle for further functionalization.

This guide provides a comprehensive spectroscopic comparison of 3-(benzylamino)oxetane with its precursors. It is designed for researchers, scientists, and drug development professionals to serve as a practical reference for confirming the successful synthesis and purification of this key intermediate. We will delve into the characteristic signatures of each compound in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between structural changes and their spectroscopic manifestations.

Synthetic Pathway: Reductive Amination

The formation of 3-(benzylamino)oxetane from oxetan-3-one and benzylamine is achieved through a reductive amination reaction. This process typically involves two key stages: the initial formation of an unstable iminium intermediate, followed by its in-situ reduction to the final secondary amine product.

G cluster_precursors Precursors cluster_product Product Oxetan-3-one Intermediate Iminium Intermediate Oxetan-3-one->Intermediate + Benzylamine - H₂O Benzylamine 3-(benzylamino)oxetane Intermediate->3-(benzylamino)oxetane [Reduction] e.g., NaBH(OAc)₃

Caption: Reaction scheme for the synthesis of 3-(benzylamino)oxetane.

Spectroscopic Characterization of Precursors

A thorough understanding of the precursors' spectra is fundamental to identifying the changes that confirm the formation of the product.

Oxetan-3-one (C₃H₄O₂)[2]

This strained cyclic ketone possesses a simple yet highly characteristic spectroscopic profile.

  • FT-IR: The most notable feature is the carbonyl (C=O) stretching vibration, which appears at a significantly higher frequency (around 1780-1820 cm⁻¹) compared to acyclic ketones (~1715 cm⁻¹). This shift is a direct result of the increased ring strain in the four-membered ring.[2]

  • ¹H NMR: Due to the molecule's symmetry, all four methylene protons are chemically equivalent, resulting in a single, sharp singlet in the spectrum.

  • ¹³C NMR: The spectrum is simple, showing two distinct peaks for the carbonyl carbon and the two equivalent methylene carbons.[3]

  • Mass Spectrometry: The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula.[2]

Oxetan-3-one ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) FT-IR (neat) MS (EI)
Key Signal ~4.7 ppm (s, 4H)~215 ppm (C=O)~1800 cm⁻¹ (C=O)m/z 72 (M+)
Assignment -CH₂- (x2)Carbonyl CarbonCarbonyl StretchMolecular Ion
Reference(s) [3][3][2][2][3]
Benzylamine (C₇H₉N)

Benzylamine provides the aromatic and primary amine functionalities.

  • FT-IR: The spectrum is characterized by the N-H stretching vibrations of the primary amine, which typically appear as two distinct bands (asymmetric and symmetric stretches) in the 3300-3400 cm⁻¹ region.[4]

  • ¹H NMR: Shows distinct signals for the aromatic protons on the phenyl ring, a singlet for the two benzylic methylene protons, and a broad singlet for the two amine protons.[5]

  • ¹³C NMR: Displays signals for the aromatic carbons and a characteristic peak for the benzylic carbon.[6]

  • Mass Spectrometry: The molecular ion peak is observed at m/z 107.

Benzylamine ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) FT-IR (neat) MS (EI)
Key Signals ~7.2-7.4 ppm (m, 5H)~3.8 ppm (s, 2H)~1.5 ppm (s, broad, 2H)~127-129 ppm (Ar-C)~46 ppm (-CH₂-)~3300-3400 cm⁻¹ (N-H)m/z 107 (M+)
Assignment Aromatic (Ar-H)Benzylic (-CH₂-)Amine (-NH₂)Aromatic CarbonsBenzylic CarbonN-H StretchesMolecular Ion
Reference(s) [5][7][6][4][8][9]

Spectroscopic Confirmation of 3-(benzylamino)oxetane

The successful synthesis is confirmed by the appearance of new signals and the disappearance of key precursor signals. The following data is predicted based on the structural transformation.

  • FT-IR: The most definitive changes are the disappearance of the intense C=O stretch from oxetan-3-one and the replacement of the two primary amine N-H bands with a single, weaker N-H stretch for the secondary amine around 3300-3350 cm⁻¹.

  • ¹H NMR: The spectrum becomes more complex. The singlet at ~4.7 ppm from oxetan-3-one vanishes. A new methine proton (-CH-N) signal appears. The symmetry of the oxetane ring is broken, causing the four methylene protons to become chemically distinct and likely appear as complex multiplets. The benzyl group signals remain, though their chemical shifts may be slightly altered.

  • ¹³C NMR: The carbonyl carbon signal from oxetan-3-one (~215 ppm) is absent. A new signal for the methine carbon (-CH-N) will appear in the aliphatic region.

  • Mass Spectrometry: The molecular ion peak should be observed at m/z 177, corresponding to the molecular formula C₁₁H₁₅NO.

3-(benzylamino)oxetane (Predicted) ¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) FT-IR (neat) MS (EI)
Key Signals ~7.2-7.4 ppm (m, 5H)~4.5-4.8 ppm (m, 4H)~3.8 ppm (s, 2H)~3.5-3.7 ppm (m, 1H)~2.0 ppm (s, broad, 1H)~127-129 ppm (Ar-C)~75-80 ppm (Oxetane -CH₂-)~55-60 ppm (Oxetane -CH-N)~50-55 ppm (Benzylic -CH₂-)~3300-3350 cm⁻¹ (N-H)~1100 cm⁻¹ (C-O-C)m/z 177 (M+)
Assignment Aromatic (Ar-H)Oxetane Protons (-CH₂-)Benzylic (-CH₂-)Methine (-CH-N)Amine (-NH-)Aromatic CarbonsOxetane Methylene CarbonsOxetane Methine CarbonBenzylic CarbonSecondary Amine StretchEther StretchMolecular Ion

Comparative Spectroscopic Analysis

The transformation from precursors to product is characterized by a clear set of spectroscopic changes, providing a robust method for reaction monitoring and product confirmation.

G cluster_pre Precursors cluster_pro Product cluster_logic Transformation pre Precursor Signals Oxetan-3-one C=O Stretch (~1800 cm⁻¹) Oxetan-3-one ¹H Singlet (~4.7 ppm) Benzylamine Primary N-H (2 bands) logic_disappear Disappearance pre:f1->logic_disappear Confirms C=O reduction pre:f2->logic_disappear Confirms reaction at C3 pre:f3->logic_disappear pro Product Signals Secondary N-H Stretch (~3300 cm⁻¹) Oxetane Multiplets & Methine Signal Benzyl Group Signals Retained logic_disappear->pro:f1 Forms secondary amine logic_disappear->pro:f2 Breaks symmetry logic_appear Appearance logic_retain Retention logic_retain->pro:f3

Caption: Key spectroscopic transformations during synthesis.

Experimental Protocols

Synthesis: Reductive Amination of Oxetan-3-one

This protocol is a representative procedure and may require optimization.

  • To a solution of oxetan-3-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), portion-wise to the mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield pure 3-(benzylamino)oxetane.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[5]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[10] For ¹³C spectra, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the CDCl₃ peak (77.16 ppm).

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples (precursors or product), a spectrum can be obtained by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2]

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify key functional group frequencies, paying close attention to the carbonyl and N-H stretching regions.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Acquisition: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph. Acquire data using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]

  • Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern for further structural confirmation.

Conclusion

The spectroscopic journey from oxetan-3-one and benzylamine to 3-(benzylamino)oxetane is marked by clear and definitive changes. The disappearance of the strained carbonyl group in FT-IR and ¹³C NMR, coupled with the loss of symmetry observed in the ¹H NMR spectrum, provides unequivocal evidence of a successful reductive amination. By carefully comparing the spectra of the reaction mixture against the precursors, researchers can confidently track the reaction's progress and verify the identity and purity of the final product, a valuable building block for future drug discovery endeavors.

References

  • Benchchem. (2025). Confirming the Synthesis of 3-Oxetanone: A Spectroscopic Comparison Guide.
  • Benchchem. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 4-Isopropylbenzylamine.
  • Benchchem. (2025).
  • Arya, H., et al. (n.d.). FTIR spectra (3550–3100 cm⁻¹ wavelength range) of benzylamine, ethanol, benzene and their mixture at different concentration. ResearchGate. [Link]

  • Various Authors. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. ResearchGate. [Link]

  • NIST. (n.d.). Benzylamine hydrochloride. NIST WebBook. [Link]

  • Various Authors. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • PubChem. (n.d.). Benzylamine. National Institutes of Health. [Link]

  • NIST. (n.d.). Benzylamine. NIST WebBook. [Link]

  • Iali, W., Rayner, P. J., & Adel, A. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry. [Link]

  • Various Authors. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

  • Vacogne, C. D., & Schlaad, H. (2015). Supporting Information - Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. [Link]

  • Various Authors. (n.d.). Synthesis of Oxetanes. [Link]

  • Wikipedia. (n.d.). 3-Oxetanone. [Link]

  • Various Authors. (2019). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. [Link]

  • MDPI. (n.d.). Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. [Link]

  • Zhang, L., et al. (n.d.). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH. [Link]

  • CP Lab Safety. (n.d.). 3-(benzylamino)oxetane-3-carboxylic acid, min 97%, 500 mg. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Google Patents. (n.d.). CN111925344A - Synthetic method of 3-oxetanone.
  • MDPI. (n.d.). Chemical Space Exploration of Oxetanes. [Link]

  • Xu, T., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Various Authors. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Benzylamino)oxetane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a novel chemical entity extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(Benzylamino)oxetane-3-carboxylic acid, a compound representative of modern small molecule scaffolds used in drug discovery. Our focus is to empower you, the researcher, with the knowledge to manage this final step with scientific integrity and unwavering attention to safety, ensuring the protection of both laboratory personnel and the environment.

The disposal of any research chemical is a process governed by a hierarchy of regulations and best practices. While a specific Safety Data Sheet (SDS) for every novel compound may not always be readily available, a foundational understanding of chemical hazard assessment, waste stream management, and regulatory compliance is paramount. This guide will walk you through a systematic approach, grounded in the principles of the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), to ensure the responsible disposal of this compound.

Part 1: Hazard Assessment and Characterization

Before any disposal action is taken, a thorough hazard assessment is critical. In the absence of a detailed SDS for this compound, we must infer its potential hazards based on its structural motifs and available data for analogous compounds.

Structural Analogs and Potential Hazards:

  • Oxetane Ring: The strained four-membered oxetane ring, while increasingly popular in medicinal chemistry for its desirable physicochemical properties, can be susceptible to ring-opening under strongly acidic conditions.[1][2] However, 3,3-disubstituted oxetanes generally exhibit greater stability.[2]

  • Carboxylic Acid Moiety: The carboxylic acid group imparts acidic properties.

  • Benzylamino Group: The amino group introduces basicity and potential reactivity.

Based on a supplier's safety information for this compound, the following hazard statements are indicated:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.[3]

An SDS for a related compound, Oxetane-3-carboxylic acid, indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5]

Given the available information, this compound should be handled as a hazardous chemical . It presents risks of irritation to the skin, eyes, and respiratory system, and is harmful if ingested or inhaled. Therefore, it must be disposed of through a designated hazardous waste stream and should not be discarded in the regular trash or down the drain.[6][7]

Part 2: Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is non-negotiable when handling this compound for disposal.

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is recommended for larger quantities.To protect against splashes and aerosols that can cause serious eye irritation.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, which can cause irritation.[4]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Not typically required for small-scale handling in a well-ventilated area or chemical fume hood.[5]For handling larger quantities or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[8]

All handling of this compound for disposal, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9][10]

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Never mix incompatible waste streams. [11][12] this compound, being an amino acid derivative, should not be mixed with strong oxidizing agents, strong acids, or strong bases in the same waste container to prevent potentially violent reactions.

  • This compound should be segregated as a non-halogenated organic solid waste .

2. Waste Container Selection and Labeling:

  • Container: Use a designated, leak-proof, and chemically compatible container for solid chemical waste.[6][13][14] The container must have a secure, tight-fitting lid.[11]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag as soon as the first particle of waste is added.[12][15] The label must include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).[12]

    • The approximate quantity of the waste.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

3. Accumulation and Storage:

  • Waste containers should be kept in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[11][15]

  • The SAA must be under the direct control of laboratory personnel and located at or near the point of generation.[14]

  • Keep the waste container closed at all times, except when adding waste.[11]

4. Requesting Waste Pickup:

  • Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Do not exceed the storage time limits for hazardous waste as dictated by your institution and the EPA.[6][14]

Disposal of Empty Containers:

  • An "empty" container that held this compound must be handled properly.

  • If the compound is not acutely hazardous, the container can be considered "RCRA empty" if all contents have been removed by normal means (e.g., scraping, pouring).

  • For non-acutely hazardous chemicals, the container should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[16] Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used. Consult your EHS department for specific guidance.

  • Once properly decontaminated, deface the original label and dispose of the container in the appropriate recycling or trash receptacle.[17]

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[18] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[18] Seek immediate medical attention.

  • Spill: For a small spill, and if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Protocol cluster_empty Empty Container Management start Start: Disposal of This compound haz_assess Hazard Assessment: - Review available data - Treat as hazardous start->haz_assess ppe Don Appropriate PPE: - Goggles - Gloves - Lab Coat haz_assess->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Compatible Solid Waste Container fume_hood->waste_container label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Date & PI Info waste_container->label_container add_waste Add Waste to Container in Satellite Accumulation Area (SAA) label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container request_pickup Container Full? Request EHS Pickup close_container->request_pickup empty_container Handle Empty Container request_pickup->empty_container No end End of Process request_pickup->end Yes triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinse Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinse deface_label Deface Original Label collect_rinse->deface_label dispose_container Dispose of Container in Regular Trash/Recycling deface_label->dispose_container dispose_container->end

Caption: Workflow for the disposal of this compound.

G title Waste Stream Decision Tree compound This compound is_hazardous Is it a Hazardous Chemical? compound->is_hazardous non_haz_disposal Consult EHS for Non-Hazardous Disposal (Trash or Drain) is_hazardous->non_haz_disposal No haz_disposal Dispose as Hazardous Chemical Waste is_hazardous->haz_disposal Yes waste_type Determine Waste Type haz_disposal->waste_type solid_waste Segregate as Non-Halogenated Organic Solid Waste waste_type->solid_waste Solid liquid_waste Segregate as Non-Halogenated Organic Liquid Waste waste_type->liquid_waste In Solution

Caption: Decision tree for waste stream segregation.

By adhering to these procedures, researchers can ensure that the final step in the lifecycle of this compound is conducted with the highest standards of safety, responsibility, and scientific integrity. Always remember that your institution's Environmental Health and Safety department is your primary resource for guidance on chemical waste disposal.

References

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Bldepharm. (n.d.). This compound. Retrieved from [Link]

  • Missouri S&T. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • Greenbook. (2018, April 24). Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Wessely, M., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Needle.Tube. (n.d.). Handling and Disposal of Expired Reagents and Chemicals in Medical Diagnostic Labs: Regulations and Best Practices. Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Solution for an Old Problem?. Angewandte Chemie International Edition, 49(26), 4525-4528. [Link]

  • Le, C. M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(29), 16064-16070. [Link]

  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-(Benzylamino)oxetane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a novel chemical entity, 3-(Benzylamino)oxetane-3-carboxylic acid lacks extensive, specific safety and toxicology data. However, a proactive and rigorous approach to safety, grounded in the principles of chemical risk assessment based on its constituent functional groups, is essential for its handling in any research and development setting. This guide provides a detailed framework for the safe use of this compound, emphasizing personal protective equipment (PPE), operational protocols, and emergency preparedness.

The molecular structure of this compound incorporates three key functional groups: an oxetane ring, a carboxylic acid, and a secondary benzylamine. Each of these moieties presents a potential set of hazards that must be addressed. Oxetanes, as strained four-membered ethers, can be reactive. Carboxylic acids are often corrosive and can cause irritation to the skin and eyes. Amines, particularly benzylamines, can be irritants, sensitizers, and may have other toxicological properties. Therefore, a comprehensive safety plan must consider the additive or synergistic effects of these groups.

Hazard Assessment and Risk Mitigation

Given the uncharacterized nature of this compound, a conservative approach is warranted. It should be treated as a hazardous substance until proven otherwise. The primary risks are anticipated to be:

  • Dermal and Eye Contact: The carboxylic acid and amine functionalities suggest a high potential for irritant or corrosive effects upon contact with the skin and eyes.

  • Inhalation: If the compound is a fine powder or if aerosols are generated, inhalation could be a route of exposure.

  • Ingestion: Accidental ingestion is a risk in any laboratory setting where proper hygiene is not strictly followed.

To mitigate these risks, a multi-layered approach to safety is required, starting with the appropriate selection and use of personal protective equipment.

Personal Protective Equipment (PPE) Protocol

The selection of PPE should be based on a thorough risk assessment of the procedures to be performed. The following table outlines the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles or a face shieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers additional protection for the entire face, especially when handling larger quantities or during procedures with a high splash potential.
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Nitrile provides good chemical resistance to a range of substances. Double-gloving is recommended to reduce the risk of exposure due to undetected pinholes or tears. Gloves should be changed immediately if contaminated.
Body Protection A flame-resistant laboratory coatA lab coat is the minimum requirement to protect against splashes and spills. For procedures with a higher risk of significant contamination, a chemically resistant apron or suit should be worn over the lab coat.
Respiratory Protection Use in a certified chemical fume hoodAll handling of solid or solutions of this compound should be performed within a properly functioning chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational and Disposal Plans

A clear and well-rehearsed plan for the handling and disposal of this compound is critical to ensuring a safe laboratory environment.

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Fume Hood handle_weigh->handle_dissolve handle_transfer Transfer Solutions Carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handle_transfer->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly (check the airflow monitor).

    • Gather all necessary equipment and reagents to minimize the need to leave the work area.

  • Handling:

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • If creating solutions, add the solid to the solvent slowly to avoid splashing.

    • All transfers of the compound, whether in solid or solution form, should be done with care to prevent spills.

  • Cleanup and Disposal:

    • All glassware and surfaces that have come into contact with the compound should be decontaminated.

    • Waste should be segregated into appropriate, clearly labeled containers (e.g., solid waste, halogenated solvent waste, non-halogenated solvent waste).

    • Dispose of all waste in accordance with your institution's environmental health and safety guidelines.

    • Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can work safely with this compound, minimizing their risk of exposure and ensuring a secure laboratory environment. The principles outlined here are based on a conservative approach to chemical safety and should be considered the minimum standard for handling this and other novel chemical compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzylamino)oxetane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Benzylamino)oxetane-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.